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  • Product: N-(2-(Allyloxy)benzyl)ethanamine
  • CAS: 869942-52-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

CAS No: 869942-52-9 Formula: Molecular Weight: 191.27 g/mol Date: February 19, 2026 Executive Summary This technical guide details the robust, scalable synthesis of N-(2-(Allyloxy)benzyl)ethanamine , a secondary amine ph...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 869942-52-9 Formula:


Molecular Weight:  191.27  g/mol
Date:  February 19, 2026

Executive Summary

This technical guide details the robust, scalable synthesis of N-(2-(Allyloxy)benzyl)ethanamine , a secondary amine pharmacophore often utilized as a linker in GPCR ligand design and fragment-based drug discovery.

The protocol prioritizes regioselectivity and operational safety . Unlike direct alkylation of ethylamine with benzyl halides—which frequently results in over-alkylation (tertiary amine formation)—this guide employs a Reductive Amination strategy.[1] This approach ensures mono-alkylation selectivity.[2] The synthesis is bipartite:

  • O-Allylation: Williamson ether synthesis of salicylaldehyde.

  • Reductive Amination: Condensation of the resulting aldehyde with ethylamine followed by hydride reduction.

Retrosynthetic Analysis & Strategy

The structural dissection of the target reveals two primary disconnections. The strategic choice favors the preservation of the amine functionality until the final step to avoid handling sensitive amino-ethers during early stages.

Logical Pathway
  • Target: N-(2-(Allyloxy)benzyl)ethanamine[3]

  • Disconnection A (C-N bond): Breaks down to 2-(Allyloxy)benzaldehyde and Ethylamine . This is preferred over the benzyl halide route to prevent poly-alkylation.

  • Disconnection B (C-O bond): Breaks down to Salicylaldehyde and Allyl Bromide .

Retrosynthesis target Target: N-(2-(Allyloxy)benzyl)ethanamine inter Intermediate: 2-(Allyloxy)benzaldehyde target->inter Reductive Amination (C-N Disconnection) start2 Reagent: Ethylamine target->start2 + start1 Starting Material: Salicylaldehyde inter->start1 Williamson Ether (C-O Disconnection) start3 Reagent: Allyl Bromide inter->start3 +

Figure 1: Retrosynthetic logic prioritizing mono-alkylation selectivity.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde[4]

This step utilizes a Williamson ether synthesis.[4] The phenolic hydroxyl group of salicylaldehyde is deprotonated to attack the allyl bromide.

Reaction Parameters
ParameterSpecificationRationale
Substrate Salicylaldehyde (1.0 equiv)Core scaffold.
Electrophile Allyl Bromide (1.2 equiv)Slight excess ensures complete conversion; volatile enough to remove easily.
Base Potassium Carbonate (

) (2.0 equiv)
Mild base sufficient for phenol deprotonation (

); avoids aldol side reactions.
Solvent DMF or AcetoneDMF accelerates

via cation solvation; Acetone is easier to remove but slower.
Temperature 60°C (DMF) or Reflux (Acetone)Sufficient energy to overcome activation barrier without polymerizing the allyl group.
Detailed Protocol
  • Setup: Charge a dry round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes to control exotherm.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should appear, and salicylaldehyde (
    
    
    
    , stains purple with
    
    
    ) should disappear.
  • Workup:

    • Cool to RT and pour into ice-water (400 mL).

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      mL).
    • Wash combined organics with 1M NaOH (2 x 50 mL) to remove unreacted starting phenol (Critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield: Expected yield 85–95% of a pale yellow oil.

Mechanism Note: The reaction proceeds via a classic


 mechanism. The phenoxide is an ambient nucleophile but preferentially attacks via Oxygen (C-alkylation is rare under these conditions).

Step 2: Reductive Amination to Target

This is the critical step. Direct reaction of the aldehyde with ethylamine forms an imine (Schiff base), which is subsequently reduced.

Handling Ethylamine: Ethylamine is a gas at STP (bp 16.6°C).

  • Preferred Source: Ethylamine solution (2.0 M in THF or Methanol) or Ethylamine Hydrochloride salt neutralized in situ.

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) is preferred over
    
    
    for direct reductive amination because it selectively reduces the imine, not the aldehyde, allowing for a "one-pot" procedure.
Reaction Parameters
ParameterSpecificationRationale
Substrate 2-(Allyloxy)benzaldehyde (1.0 equiv)Product from Step 1.
Amine Ethylamine (2.0 M in THF) (1.5 equiv)Excess drives imine equilibrium forward.
Reductant

(1.5 equiv)
Mild, selective for imines; does not reduce aldehydes rapidly.
Solvent 1,2-Dichloroethane (DCE) or THFDCE is standard for STAB; THF is safer and compatible.
Acid Catalyst Acetic Acid (1.0 equiv)Activates the imine/carbonyl; buffers the basicity of ethylamine.
Detailed Protocol
  • Imine Formation:

    • In a nitrogen-purged flask, dissolve 2-(Allyloxy)benzaldehyde (8.1 g, 50 mmol) in dry THF (150 mL).

    • Add Ethylamine (2.0 M in THF, 37.5 mL, 75 mmol).

    • Add Acetic Acid (3.0 g, 50 mmol).

    • Stir at RT for 30–60 minutes. (Formation of the imine is usually rapid).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (15.9 g, 75 mmol) in 3 portions over 15 minutes. Caution: Mild gas evolution.
      
    • Stir at RT for 12–16 hours.

  • Quench & Workup (Acid-Base Purification):

    • Quench with saturated aqueous

      
       (100 mL). Stir for 20 mins until gas evolution ceases.
      
    • Extract with EtOAc (

      
       mL).
      
    • Purification Trick: The product is a base.

      • Extract the organic layer with 1M HCl (

        
         mL). The product moves to the aqueous phase (as the salt); non-basic impurities (unreacted aldehyde) stay in the organic phase.
        
      • Discard the organic phase.

      • Basify the aqueous phase to pH > 12 using 4M NaOH. The product will oil out.[4]

      • Extract the now-basic aqueous phase with DCM (

        
         mL).
        
    • Dry (

      
       ) and concentrate.[5]
      
Workflow Diagram

Workflow step1 Mix Aldehyde + Ethylamine + AcOH (Imine Formation) step2 Add NaBH(OAc)3 (Reduction) step1->step2 quench Quench with NaHCO3 step2->quench extract1 Extract into Organic Solvent quench->extract1 acid_wash Wash with 1M HCl (Target moves to Aqueous) extract1->acid_wash discard Discard Organic Phase (Removes neutral impurities) acid_wash->discard Organic Layer basify Basify Aqueous to pH 12 (Target becomes free base) acid_wash->basify Aqueous Layer final_ext Extract with DCM -> Dry -> Concentrate basify->final_ext

Figure 2: Acid-Base extraction logic for high-purity isolation of the secondary amine.

Quality Control & Characterization

Since the target is a secondary amine, it may absorb


 from the air to form carbamates over time. Store under inert gas or as a hydrochloride salt.
Expected Analytical Signatures
  • Physical State: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–6.8 ppm (m, 4H, Aromatic).
      
    • 
       6.05 ppm (m, 1H, Allyl 
      
      
      
      ).
    • 
       5.4–5.2 ppm (m, 2H, Allyl 
      
      
      
      ).
    • 
       4.6 ppm (d, 2H, 
      
      
      
      ).
    • 
       3.8 ppm (s, 2H, Benzyl 
      
      
      
      ).
    • 
       2.7 ppm (q, 2H, Ethyl 
      
      
      
      ).
    • 
       1.1 ppm (t, 3H, Ethyl 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
    .
    

Safety & Compliance

  • Allyl Bromide: Potent lachrymator and alkylating agent. Use only in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Ethylamine: Highly flammable and corrosive. If using the gas, use a cold trap. If using the THF solution, treat as a flammable solvent hazard.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep dry.

References

  • Williamson Ether Synthesis on Salicylaldehydes

    • Organic Syntheses, Coll. Vol. 3, p.140 (1955). "o-n-Butoxybenzaldehyde".
    • Source:

  • Reductive Amination with STAB

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
    • Source:

  • Properties of N-(2-(Allyloxy)benzyl)

    • PubChem Compound Summary for CID 11988163.
    • Source:

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Exploratory

"N-(2-(Allyloxy)benzyl)ethanamine chemical properties"

Chemical Class: Secondary Benzylamine Ether CAS Registry Number: 869942-52-9 Molecular Formula: [][2] Executive Summary N-(2-(Allyloxy)benzyl)ethanamine is a bifunctional organic intermediate characterized by a secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Secondary Benzylamine Ether CAS Registry Number: 869942-52-9 Molecular Formula:


[][2]

Executive Summary

N-(2-(Allyloxy)benzyl)ethanamine is a bifunctional organic intermediate characterized by a secondary amine handle and an ortho-allyloxy aryl core. It serves as a critical "divergent scaffold" in medicinal chemistry. Its value lies in its dual reactivity: the amine allows for rapid diversification via acylation or alkylation, while the O-allyl ether moiety provides a latent handle for Claisen rearrangements or Ring-Closing Metathesis (RCM) , enabling the synthesis of benzofurans, dihydrobenzofurans, and chromans.

This guide details the physicochemical profile, validated synthetic protocols, and mechanistic reactivity of this compound, designed for researchers optimizing lead generation libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule exists primarily as a viscous oil at room temperature. Its lipophilicity (LogP ~2.3) suggests good membrane permeability, making it a viable fragment for CNS-targeted drug discovery.

Table 1: Core Chemical Properties
PropertyValue / DescriptionSource/Method
IUPAC Name N-[(2-prop-2-enoxyphenyl)methyl]ethanamineComputed
Molecular Weight 191.27 g/mol Standard Atomic Wts
Exact Mass 191.1310 DaHigh-Res MS Calc
LogP (Predicted) 2.3 ± 0.2XLogP3 / ChemAxon
pKa (Base) 9.5 ± 0.5 (Predicted)Amine Conjugate Acid
H-Bond Donors 1 (Secondary Amine)Structural Analysis
H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)Structural Analysis
Boiling Point ~280°C (Predicted at 760 mmHg)ACD/Labs Model
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.[][2][3][4][5][6][7] Low water solubility.Empirical Analogy

Synthetic Methodology

The most robust synthesis utilizes a Reductive Amination strategy starting from 2-hydroxybenzaldehyde (salicylaldehyde). This two-step protocol minimizes purification requirements and maximizes yield.

Step 1: Williamson Ether Synthesis

Objective: Installation of the O-allyl group.

  • Reagents: Salicylaldehyde (1.0 eq), Allyl Bromide (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions:

    
    , 4 hours.
    
Step 2: Reductive Amination

Objective: Conversion of aldehyde to secondary amine.

  • Reagents: 2-(Allyloxy)benzaldehyde (Intermediate), Ethylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Conditions: Ambient temperature,

    
     atmosphere, 12 hours.
    
Detailed Protocol: Self-Validating Workflow
  • Imine Formation: Dissolve the aldehyde in DCE. Add ethylamine and stir for 30 minutes. Validation: Monitor by TLC (disappearance of aldehyde spot) or

    
     NMR (appearance of imine proton ~8.5 ppm).
    
  • Reduction: Add

    
     portion-wise. Note: Use triacetoxyborohydride over cyanoborohydride to avoid toxic byproducts and ensure chemoselectivity (leaves the alkene intact).
    
  • Quench & Workup: Quench with sat.

    
    . Extract with DCM. The amine product will remain in the organic layer.
    
  • Purification: If necessary, purify via flash chromatography (

    
    , DCM:MeOH:NH4OH 95:5:1).
    

Mechanistic Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the Claisen Rearrangement potential, which is the key feature for converting this scaffold into benzofuran derivatives.

G Salicylaldehyde Salicylaldehyde (Starting Material) Intermediate 2-(Allyloxy)benzaldehyde (Ether Intermediate) Salicylaldehyde->Intermediate K2CO3, DMF Williamson Ether AllylBromide Allyl Bromide (Reagent) AllylBromide->Intermediate Target N-(2-(Allyloxy)benzyl)ethanamine (Target Scaffold) Intermediate->Target 1. EtNH2 2. NaBH(OAc)3 Reductive Amination ClaisenProduct 3-Allyl-2-hydroxy-N-ethylbenzylamine (Rearranged Phenol) Target->ClaisenProduct Heat (>180°C) [3,3]-Sigmatropic Rearrangement Benzofuran Dihydrobenzofuran Derivative ClaisenProduct->Benzofuran Acid Catalyzed Cyclization

Figure 1: Synthetic route from Salicylaldehyde and downstream divergence via Claisen Rearrangement.[6]

Reactivity Profile & Applications

The Claisen Rearrangement (The "Hidden" Value)

The defining feature of N-(2-(Allyloxy)benzyl)ethanamine is its potential to undergo a [3,3]-sigmatropic rearrangement .

  • Mechanism: Upon heating (typically >180°C or Lewis Acid catalysis), the allyl group migrates from the oxygen to the ortho-carbon (C3 position).

  • Result: This regenerates the phenol and places an allyl group adjacent to it.

  • Utility: The resulting ortho-allyl phenol is a precursor for dihydrobenzofurans (via iodoetherification) or benzofurans (via oxidative cyclization). This makes the molecule a "masked" heterocycle.

Salt Formation & Stability
  • Storage: The free base is prone to oxidation (N-oxide formation) and carbonate formation (

    
     absorption) upon air exposure.
    
  • Recommendation: Convert to the Hydrochloride (HCl) or Oxalate salt for long-term storage.

    • Protocol: Dissolve free base in

      
      , add 1.0 eq of 
      
      
      
      in dioxane. Filter the white precipitate.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.[8]
Eye Damage H318Causes serious eye damage.[8]
Acute Toxicity H302Harmful if swallowed (Predicted).

Critical PPE:

  • Eyes: Chemical splash goggles + Face shield.

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Ventilation: Fume hood required. The amine has a fishy, ammonia-like odor and is a respiratory irritant.

References

  • PubChem. (2025).[8] N-(2-(Allyloxy)benzyl)ethanamine Compound Summary. National Library of Medicine.[2] [Link][2]

  • Organic Chemistry Portal. (2025). Claisen Rearrangement: Mechanism and Synthetic Applications. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Aldehydes and Ketones with Amines: Reductive Amination Mechanisms. [Link]

Sources

Foundational

A Comprehensive Technical Guide to N-[(2-prop-2-enoxyphenyl)methyl]ethanamine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides an in-depth exploration of N-(2-(Allyloxy)benzyl)ethanamine, a secondary amine with potential applications in medicinal chemistry and drug development. The guide details a robust an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(2-(Allyloxy)benzyl)ethanamine, a secondary amine with potential applications in medicinal chemistry and drug development. The guide details a robust and reliable method for its synthesis via reductive amination, a cornerstone of modern synthetic chemistry. A thorough characterization of the molecule using contemporary spectroscopic techniques is presented, along with a discussion of its potential as a scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel chemical entities.

Introduction and Nomenclature

N-(2-(Allyloxy)benzyl)ethanamine, a molecule of interest in the landscape of medicinal chemistry, belongs to the class of N-benzyl ethanamine derivatives. The structural motif of a substituted benzyl group attached to an ethanamine provides a versatile scaffold for the development of new bioactive compounds. The official IUPAC name for this compound is N-[(2-prop-2-enoxyphenyl)methyl]ethanamine [1].

The structure, depicted in Figure 1, features an ethylamino group attached to a benzyl moiety, which is further substituted at the ortho position with an allyloxy group. This combination of a flexible alkyl chain, an aromatic ring, and a reactive allyl group offers multiple points for further derivatization, making it an attractive building block in combinatorial chemistry and drug discovery programs.

PropertyValueSource
IUPAC Name N-[(2-prop-2-enoxyphenyl)methyl]ethanaminePubChem[1]
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
CAS Number 869942-52-9PubChem[1]

Synthesis via Reductive Amination: A Self-Validating Protocol

The synthesis of N-[(2-prop-2-enoxyphenyl)methyl]ethanamine can be efficiently achieved through a one-pot reductive amination procedure. This method is widely favored in medicinal chemistry for its reliability, operational simplicity, and the ability to form carbon-nitrogen bonds in a controlled manner, thus avoiding the common issue of over-alkylation seen with methods like direct alkylation of amines with alkyl halides[2][3][4]. The reaction proceeds in two main stages: the formation of an imine from an aldehyde and a primary amine, followed by the in-situ reduction of the imine to the target secondary amine[5].

The choice of a mild reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice. These reducing agents are selective for the protonated imine (iminium ion) over the starting aldehyde, which is a key aspect of the self-validating nature of this protocol[3]. This selectivity ensures that the reduction occurs primarily after the imine has formed, leading to a cleaner reaction with higher yields of the desired product.

Experimental Protocol

This protocol details the synthesis of N-[(2-prop-2-enoxyphenyl)methyl]ethanamine from 2-(allyloxy)benzaldehyde and ethanamine.

Materials:

  • 2-(Allyloxy)benzaldehyde

  • Ethanamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a clean, dry round-bottom flask, add 2-(allyloxy)benzaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

    • To this solution, add ethanamine solution (1.1 eq) dropwise at room temperature with vigorous stirring.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the imine.

  • Reduction:

    • To the stirred solution containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

    • Continue to stir the reaction mixture at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices
  • Choice of Amine Form: Using a solution of ethanamine allows for more controlled addition and better stoichiometry.

  • Acid Catalyst: The addition of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine, thus speeding up imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, which is less basic and less nucleophilic than sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde[3].

  • Solvent: Dichloromethane is a good solvent for the reactants and does not interfere with the reaction.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes the acetic acid catalyst and any remaining acidic species. The brine wash helps to remove water from the organic layer.

Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde 2-(Allyloxy)benzaldehyde Imine_Formation Imine Formation (DCM, Acetic Acid) Aldehyde->Imine_Formation Amine Ethanamine Solution Amine->Imine_Formation Reduction In-situ Reduction (NaBH(OAc)3) Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-[(2-prop-2-enoxyphenyl)methyl]ethanamine Purify->Product USP7_Pathway cluster_pathway Simplified USP7-p53 Pathway USP7 USP7 MDM2 MDM2 (Oncoprotein) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Inhibitor N-benzyl amine Derivative (e.g., from our scaffold) Inhibitor->USP7 Inhibits

Caption: A simplified diagram of the USP7-p53 signaling pathway.

Conclusion

N-[(2-prop-2-enoxyphenyl)methyl]ethanamine is a versatile chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis via a robust reductive amination protocol, its expected spectroscopic characterization, and the rationale behind its potential applications as a scaffold for novel therapeutics. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

References

  • Almalki, A. J., Smith, L., Clark, C. R., & DeRuiter, J. (2019). Vapor phase GC-IR Identification of Regioisomeric N-Methoxybenzyl-4-Substituted-2,5-Dimethoxyphenethylamines (NBOMe). Forensic Chemistry, 16, 100181.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • Kovalchukova, O., Bostanabad, A., Sergienko, V., Polyakova, I., Zyuzin, I., & Strashnova, S. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. Open Journal of Inorganic Chemistry, 3, 1-6.
  • ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N1-Benzyl-N1-methylethane-1,2-diamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-[2-(4-Hydroxymethylphenyl)-1-methylethyl]-2-hydroxy-2-phenyl ethanamine. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Organic Chemistry with Lluís Llorens Palomo. Retrieved from [Link]

  • ResearchGate. (2013, January 15). (PDF) Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-nitroso-N-benzylhydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(Allyloxy)benzyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • CaltechAUTHORS. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-(Allyloxy)benzyl)ethanamine

Foreword The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a rigorous, multi-stage process. The foundational phase of this journey is the in vitro characterization, a series of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a rigorous, multi-stage process. The foundational phase of this journey is the in vitro characterization, a series of carefully selected laboratory-based assays designed to elucidate the compound's biological activity, mechanism of action, and potential liabilities. This guide provides a comprehensive framework for the initial in vitro investigation of N-(2-(Allyloxy)benzyl)ethanamine , a specific small molecule for which public domain biological data is not yet available.

This document is structured not as a rigid template, but as a logical, tiered investigational strategy. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" (protocols) but, more critically, the "why" (scientific rationale) behind each experimental choice. Our approach is grounded in established principles of drug discovery, ensuring that the data generated is robust, interpretable, and provides a clear vector for subsequent decision-making.[1][2]

Molecular Identity: N-(2-(Allyloxy)benzyl)ethanamine

Before commencing any biological evaluation, it is imperative to confirm the identity and properties of the test article.

  • IUPAC Name: N-[(2-prop-2-enoxyphenyl)methyl]ethanamine

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • CAS Number: 869942-52-9[3]

The structure, featuring a benzylamine core with an allyloxy substitution, provides the basis for our initial biological hypotheses. Benzylamine and related motifs are present in a range of bioactive compounds, including antifungal agents and monoamine oxidase (MAO) inhibitors.[4][5] This structural analysis forms the logical foundation for the targeted assays proposed in Tier 2 of this guide.

Part 1: A Tiered Strategy for In Vitro Evaluation

A tiered or cascaded approach to in vitro screening is essential for efficient drug discovery. It allows for the early deselection of compounds with unfavorable properties, conserving resources for the most promising candidates.[1][6][7] We propose a three-tiered strategy for N-(2-(Allyloxy)benzyl)ethanamine.

G cluster_0 Investigational Workflow Tier1 Tier 1: Foundational Profiling (ADME-Tox & General Viability) Decision1 Go/No-Go (Acceptable Profile?) Tier1->Decision1 Tier2 Tier 2: Hypothesis-Driven Target Screening (Enzyme/Receptor Assays) Decision2 Go/No-Go (Potent & Selective Hit?) Tier2->Decision2 Tier3 Tier 3: Cellular & Mechanistic Validation (Hit Confirmation in Biological Systems) Lead_Dev Lead Candidate Development Tier3->Lead_Dev Decision1->Tier2 Go Decision2->Tier3 Go G cluster_0 Monoamine Metabolism & MAO Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Test_Cmpd N-(2-(Allyloxy)benzyl)ethanamine Test_Cmpd->MAOB Inhibition

Caption: Hypothetical inhibition of MAO-B by the test compound.

Protocol: MAO-Glo™ Assay (Promega)

This commercially available luminescent assay provides a robust and high-throughput method for measuring MAO-A and MAO-B activity.

  • Reagent Preparation: Prepare MAO-A and MAO-B enzyme solutions, the MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's protocol.

  • Compound Plating: In a white, 96-well assay plate, add 5 µL of serially diluted N-(2-(Allyloxy)benzyl)ethanamine (from 100 µM to 1 nM final concentration). Include vehicle controls (DMSO) and a known MAO inhibitor control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Enzyme Addition: Add 20 µL of either MAO-A or MAO-B enzyme/substrate mix to the appropriate wells.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 25 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 20 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value for each enzyme.

Antifungal Activity Screening

Scientific Rationale: The allylamine and benzylamine classes of compounds are known to act as antifungal agents by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. [5]This inhibition disrupts the fungal cell membrane, leading to cell death. The structural similarity of N-(2-(Allyloxy)benzyl)ethanamine to these classes warrants investigation of its antifungal potential.

Protocol: Fungal Minimum Inhibitory Concentration (MIC) Assay
  • Strain Preparation: Prepare a standardized inoculum of a relevant fungal strain (e.g., Candida albicans or Trichophyton rubrum) according to CLSI guidelines.

  • Compound Dilution: Perform a 2-fold serial dilution of the test compound in a 96-well plate containing RPMI-1640 medium, typically from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Antioxidant Potential

Scientific Rationale: Many benzylamine derivatives have been reported to possess antioxidant properties, which can be beneficial in disease states associated with oxidative stress. [8][9]Simple chemical assays can provide a rapid assessment of this potential.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of various concentrations of the test compound (in methanol) with 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

  • Analysis: Calculate the percentage of scavenging activity and determine the EC₅₀ value.

Part 4: Tier 3 - Cellular and Mechanistic Validation

If a potent and selective "hit" is identified in Tier 2, the next logical step is to confirm this activity in a more complex biological system, such as a relevant cell line.

Cellular Target Engagement (Example: MAO-B Hit)

Scientific Rationale: If N-(2-(Allyloxy)benzyl)ethanamine is a potent MAO-B inhibitor, it should increase the levels of MAO-B substrates like dopamine in a cellular model. The human neuroblastoma cell line SH-SY5Y is commonly used for this purpose as it expresses MAO-B.

G cluster_1 Experimental Workflow: Cellular Target Engagement Step1 1. Culture SH-SY5Y Cells Step2 2. Treat with Test Compound (Varying Concentrations) Step1->Step2 Step3 3. Lyse Cells & Harvest Supernatant Step2->Step3 Step4 4. Quantify Dopamine Levels (e.g., ELISA or LC-MS/MS) Step3->Step4 Step5 5. Analyze Data (Dose-Response Curve) Step4->Step5

Caption: Workflow for validating an MAO-B hit in a cellular assay.

Protocol: Dopamine Measurement in SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y cells to ~80% confluency in 6-well plates.

  • Treatment: Treat cells with varying concentrations of N-(2-(Allyloxy)benzyl)ethanamine (based on the IC₅₀ from the biochemical assay) for 24 hours.

  • Cell Lysis: Harvest and lyse the cells using an appropriate buffer containing antioxidants (e.g., perchloric acid) to preserve dopamine.

  • Quantification: Measure dopamine concentration in the cell lysates using a commercially available Dopamine ELISA kit or by LC-MS/MS for higher sensitivity and specificity.

  • Analysis: Correlate the increase in dopamine levels with the concentration of the test compound.

Conclusion and Forward Look

This technical guide outlines a systematic and hypothesis-driven in vitro strategy to characterize the pharmacological profile of N-(2-(Allyloxy)benzyl)ethanamine. By progressing through this three-tiered approach—from foundational ADME-Tox to specific target screening and cellular validation—researchers can efficiently gather the critical data needed to make an informed "Go/No-Go" decision. The results from these studies will not only define the primary biological activity of the molecule but also uncover potential liabilities, ultimately building a comprehensive data package to justify any further investment in preclinical development. [1][11]

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Foundational

Unraveling the Enigma: A Mechanistic Hypothesis and Investigational Blueprint for N-(2-(Allyloxy)benzyl)ethanamine

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract N-(2-(Allyloxy)benzyl)ethanamine is a synthetic compound with a chemical structure suggestive of diver...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(2-(Allyloxy)benzyl)ethanamine is a synthetic compound with a chemical structure suggestive of diverse biological activities, yet it remains largely uncharacterized in the scientific literature.[1] This guide puts forth a novel, multi-faceted hypothesis for its mechanism of action, drawing upon structure-activity relationships of its core components: the benzylamine moiety, the ethanamine side chain, and the reactive allyloxy group. We propose that N-(2-(Allyloxy)benzyl)ethanamine acts as a modulator of key cellular signaling pathways implicated in cancer and neurological disorders, potentially through a combination of receptor interaction, enzyme inhibition, and covalent modification of protein targets. This document provides a comprehensive, step-by-step experimental workflow designed to rigorously test this hypothesis, offering a roadmap for its exploration as a potential therapeutic agent.

Introduction: Deconstructing N-(2-(Allyloxy)benzyl)ethanamine

The chemical architecture of N-(2-(Allyloxy)benzyl)ethanamine presents a compelling case for pharmacological investigation. It is a molecule at the crossroads of several classes of bioactive compounds:

  • The Benzylamine Core: Benzylamine and its derivatives are known to exhibit a wide spectrum of biological effects. For instance, certain benzylamines act as monoamine oxidase inhibitors (MAOIs), impacting neurotransmitter levels.[2] Others have demonstrated antibacterial properties by disrupting cell membrane integrity[3], and some have shown promise as anticancer agents by inducing apoptosis and modulating the Wnt/β-catenin signaling pathway.[4]

  • The Ethanamine Side Chain: This simple alkylamine chain can influence the compound's pharmacokinetic properties, such as its solubility and ability to cross biological membranes. Its presence is also a feature in many neurologically active compounds.

  • The Allyloxy Substituent: The allyl group is a key feature in numerous natural and synthetic bioactive molecules.[5][6] Its presence often confers antioxidant properties through radical scavenging.[7] Furthermore, the double bond in the allyl group makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is a known mechanism for the activity of some anticancer agents derived from natural products like garlic.[5][8]

Based on these structural precedents, we hypothesize that N-(2-(Allyloxy)benzyl)ethanamine's mechanism of action is likely to be multifaceted, potentially involving one or more of the following:

  • Modulation of Monoamine Oxidase (MAO) Activity: Given the structural similarity to known MAOIs, the compound could inhibit MAO-A or MAO-B, leading to increased levels of monoamine neurotransmitters.[2]

  • Interaction with Serotonergic Receptors: The N-benzyl group is known to enhance the affinity and potency of phenethylamines for serotonin receptors, particularly the 5-HT2A receptor.[9][10]

  • Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells: The benzylamine and allyl moieties are both associated with anticancer properties.[4][5] The compound could trigger programmed cell death through various signaling cascades.

  • Covalent Modification of Key Cellular Proteins: The electrophilic nature of the allyl group suggests it could irreversibly bind to and modulate the function of proteins containing reactive cysteine residues, a mechanism implicated in the activity of some anticancer and anti-inflammatory drugs.[5][6]

This guide outlines a logical and comprehensive experimental strategy to systematically investigate these hypotheses.

Experimental Roadmap for Mechanistic Elucidation

The following sections detail a series of proposed experiments, progressing from broad phenotypic screening to specific target identification and validation.

Initial Biological Screening: Casting a Wide Net

The first step is to ascertain the general biological activity of N-(2-(Allyloxy)benzyl)ethanamine.

Protocol 1: Broad-Spectrum Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of the compound on the viability of a diverse panel of human cell lines.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

    • Culture cells to 70-80% confluency in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Prepare a series of dilutions of N-(2-(Allyloxy)benzyl)ethanamine (e.g., from 0.1 µM to 100 µM).

    • Treat the cells with the compound dilutions and incubate for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7
A549
HCT116
HEK293

Logical Flow Diagram for Initial Screening:

G cluster_0 Initial Biological Screening A Synthesize and Purify N-(2-(Allyloxy)benzyl)ethanamine B Cell Viability Assays (Cancer and Non-Cancer Cell Lines) A->B C Determine IC50 Values B->C D Assess Selectivity (Cancer vs. Non-Cancer) C->D

Caption: Workflow for the initial assessment of biological activity.

Investigating the Neurological Hypothesis

If the initial screening suggests low cytotoxicity in non-cancerous cells, or if the structural motifs point towards neurological targets, the following experiments are warranted.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine if N-(2-(Allyloxy)benzyl)ethanamine inhibits MAO-A or MAO-B.

  • Methodology:

    • Utilize a commercially available MAO-Glo™ Assay kit (Promega) which measures the luminescence produced from the oxidation of a luciferin derivative by MAO.

    • Prepare recombinant human MAO-A and MAO-B enzymes.

    • Incubate the enzymes with varying concentrations of N-(2-(Allyloxy)benzyl)ethanamine.

    • Add the luminogenic substrate and measure luminescence.

    • Use known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

    • Calculate the IC50 for inhibition of each enzyme.

Protocol 3: Serotonin Receptor Binding Assay

  • Objective: To assess the binding affinity of the compound for the 5-HT2A receptor.

  • Methodology:

    • Use cell membranes prepared from cells overexpressing the human 5-HT2A receptor.

    • Perform a competitive radioligand binding assay using a known high-affinity radioligand (e.g., [³H]ketanserin).

    • Incubate the membranes with the radioligand and increasing concentrations of N-(2-(Allyloxy)benzyl)ethanamine.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Determine the inhibition constant (Ki) of the compound.

Hypothesized Signaling Pathway (Neurological):

G cluster_1 Hypothesized Neurological Mechanism Compound N-(2-(Allyloxy)benzyl)ethanamine MAO Monoamine Oxidase (A/B) Compound->MAO Inhibition HT2A 5-HT2A Receptor Compound->HT2A Agonism/Antagonism Neurotransmitters Increased Monoamine Neurotransmitters (Serotonin, Dopamine) MAO->Neurotransmitters Effect Neurological Effect Neurotransmitters->Effect Signaling Downstream Signaling (e.g., PLC, IP3, DAG) HT2A->Signaling Signaling->Effect G cluster_2 Anticancer Mechanism Investigation E Apoptosis Assays (Annexin V/PI, Western Blot) I Identify Covalent Protein Targets E->I F Cell Cycle Analysis (Flow Cytometry) F->I G Synthesize Alkyne-Tagged Probe H Chemical Proteomics (Click Chemistry, LC-MS/MS) G->H H->I J Validate Target Engagement and Functional Consequences I->J

Caption: Stepwise approach to identify the anticancer mechanism of action.

Conclusion and Future Directions

The proposed mechanistic hypothesis for N-(2-(Allyloxy)benzyl)ethanamine, centered on its potential as a modulator of neurological and oncological pathways, provides a strong foundation for its further investigation. The experimental roadmap outlined in this guide offers a rigorous and systematic approach to validating these hypotheses. Successful identification of its molecular targets and mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent. Future studies could involve lead optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.

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Exploratory

The Architecture of Discovery: A Technical Guide to Novel Benzylamine Derivatives

Foreword: Beyond the Scaffold, A Gateway to Bioactivity The benzylamine motif, a deceptively simple arrangement of a benzyl group attached to a nitrogen atom, represents a cornerstone in modern medicinal chemistry. Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold, A Gateway to Bioactivity

The benzylamine motif, a deceptively simple arrangement of a benzyl group attached to a nitrogen atom, represents a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of pharmaceuticals, agrochemicals, and biologically active molecules is a testament to its privileged role as a versatile scaffold.[1][2] From potent enzyme inhibitors to modulators of complex signaling pathways, the strategic functionalization of the benzylamine core allows for the precise tuning of physicochemical and pharmacological properties, making it a perennial focus of drug discovery programs.[3][4][5] This guide moves beyond a mere recitation of synthetic protocols. It aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the strategic thinking and mechanistic principles that underpin the discovery and synthesis of novel benzylamine derivatives. We will explore the "why" behind the "how," offering field-proven insights into the causality of experimental choices, from initial retrosynthetic analysis to the final purification and characterization of target compounds.

Strategic Blueprint: Deconstructing the Benzylamine Target

The journey to a novel benzylamine derivative begins not in the flask, but with a strategic retrosynthetic analysis. The core challenge lies in the efficient and selective formation of the C-N bond that defines the benzylamine structure. The chosen synthetic strategy is dictated by several factors, including the availability of starting materials, desired substitution patterns, and the tolerance of other functional groups within the molecule.

Retrosynthesis Target Novel Benzylamine Derivative ReductiveAmination Reductive Amination Target->ReductiveAmination C-N Disconnection BuchwaldHartwig Buchwald-Hartwig Amination Target->BuchwaldHartwig C-N Disconnection OtherMethods Other Methods (e.g., Ugi, Pictet-Spengler) Target->OtherMethods Scaffold Construction AldehydeKetone Aldehyde / Ketone ReductiveAmination->AldehydeKetone Amine Amine ReductiveAmination->Amine ArylHalide Aryl Halide / Pseudohalide BuchwaldHartwig->ArylHalide BenzylamineCore Benzylamine BuchwaldHartwig->BenzylamineCore Multicomponent Multicomponent Reactants OtherMethods->Multicomponent BetaArylethylamine β-Arylethylamine OtherMethods->BetaArylethylamine Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Combine Aldehyde/Ketone and Amine in Solvent Acid Add Mild Acid (e.g., Acetic Acid) to catalyze imine formation Start->Acid ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)₃) Acid->ReducingAgent Stir Stir at Room Temperature ReducingAgent->Stir Quench Quench Reaction (e.g., with NaHCO₃ soln.) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 2: A generalized experimental workflow for reductive amination.

Detailed Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M), add the amine (1.0-1.2 equiv).

  • Imine Formation: If the amine is provided as a salt, a tertiary amine base (e.g., triethylamine, 1.1 equiv) should be added. For less reactive carbonyls or amines, a catalytic amount of a mild acid like acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (1.2-1.5 equiv), portion-wise to control any effervescence.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl and N-heteroaryl compounds. This palladium-catalyzed cross-coupling reaction provides a powerful tool for constructing benzylamines where the nitrogen is directly attached to an aromatic or heteroaromatic ring. [6][7] Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide or pseudohalide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated benzylamine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally promoting efficient catalysis. [8] Detailed Protocol: General Procedure for Buchwald-Hartwig Amination [7]

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 equiv relative to Pd). [7]2. Reaction Setup: To the flask, add the aryl halide (1.0 equiv), the benzylamine (1.1-1.5 equiv), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 equiv).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Multicomponent Reactions: The Ugi Reaction for Rapid Diversification

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating libraries of complex molecules from simple starting materials. [9][10]By combining an aldehyde, an amine (such as a benzylamine derivative), a carboxylic acid, and an isocyanide, a diverse range of α-acylamino amides can be synthesized in a single step. [11][12]This is particularly valuable in the early stages of drug discovery for exploring structure-activity relationships (SAR).

Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, which is subsequently attacked by the nucleophilic isocyanide. An intramolecular acyl transfer then leads to the final stable product. [10]

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline Scaffolds

When the synthetic target involves a tetrahydroisoquinoline core, a structure prevalent in many natural products and pharmaceuticals, the Pictet-Spengler reaction is the method of choice. [13][14]This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. [15][16]While the starting material is not a benzylamine, the resulting tetrahydroisoquinoline can be considered a cyclized and more rigid benzylamine analogue, often leading to enhanced biological activity and selectivity.

The Art of Purification and the Science of Characterization

The synthesis of a novel benzylamine derivative is incomplete without rigorous purification and unambiguous characterization. The basic nature of the amine functionality often presents unique challenges during purification.

Purification Strategies for Basic Compounds

Standard silica gel chromatography can be problematic for amines due to strong interactions between the basic amine and the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. [17]Several strategies can be employed to mitigate this issue:

  • Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent can help to compete with the analyte for binding sites on the silica. [17]* Amine-Functionalized Silica: Using a stationary phase where the silica has been functionalized with amino groups can significantly improve the chromatography of basic compounds. [17]* Acid-Base Extraction: For the removal of non-basic impurities, an acidic wash (e.g., with 1M HCl) can be used to protonate the desired amine, rendering it water-soluble and allowing for the removal of non-basic organic impurities by extraction. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.

Table 1: Comparison of Purification Techniques for Benzylamine Derivatives

TechniqueAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Chromatography Widely available, cost-effective.Peak tailing, poor resolution for strongly basic amines. [17]Weakly basic amines or when mobile phase modifiers are effective.
Amine-Functionalized Silica Excellent peak shape, good resolution. [17]More expensive than standard silica.Purification of moderately to strongly basic amines.
Reverse-Phase Chromatography Good for polar compounds, can use acidic mobile phases.May require lyophilization to remove water.Purification of polar or water-soluble benzylamine salts.
Acid-Base Extraction Excellent for removing non-basic impurities, scalable. [18]Only separates based on acidity/basicity, not effective for separating amine mixtures.Initial cleanup of crude reaction mixtures.
Spectroscopic and Spectrometric Characterization

Unambiguous structure elucidation is paramount. A combination of spectroscopic and spectrometric techniques is employed to confirm the identity and purity of the synthesized benzylamine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Key diagnostic signals for a benzylamine derivative include the benzylic protons (CH₂-N), which typically appear as a singlet or multiplet in the ¹H NMR spectrum, and the corresponding benzylic carbon in the ¹³C NMR spectrum. [19][20]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition and confirming the molecular formula. [19]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch for primary and secondary amines.

Case Study: The Discovery of Novel Benzylamine-Based Enzyme Inhibitors

To illustrate the practical application of these principles, let us consider a hypothetical drug discovery program targeting a specific enzyme. Initial high-throughput screening identifies a weakly active "hit" compound containing a benzylamine scaffold. [3]The goal is to improve the potency and drug-like properties of this initial hit.

Drug_Discovery_Cycle Hit_ID Hit Identification SAR_Design SAR-driven Design (e.g., Bioisosteric Replacement) Hit_ID->SAR_Design Synthesis Synthesis of Novel Analogues SAR_Design->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening Screening->SAR_Design Iterative Cycle ADME_Tox ADME/Tox Profiling Screening->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Lead_Opt->SAR_Design Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 3: The iterative cycle of drug discovery, from hit identification to a preclinical candidate.

A key strategy in lead optimization is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall profile. [21][22][23]For a benzylamine hit, this could involve:

  • Altering the substitution pattern on the aromatic ring to probe interactions with hydrophobic pockets in the enzyme's active site.

  • Replacing the phenyl ring with a heterocycle to introduce new hydrogen bonding interactions or improve solubility.

  • Modifying the substituents on the nitrogen atom to fine-tune basicity and explore different binding orientations.

Each new analogue is synthesized using the robust methodologies described earlier, purified, and then subjected to a battery of in vitro assays to determine its potency, selectivity, and basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This iterative process of design, synthesis, and testing ultimately leads to the identification of a preclinical candidate with the desired profile.

Conclusion: An Ever-Evolving Field

The discovery and synthesis of novel benzylamine derivatives remain a vibrant and highly productive area of chemical and pharmaceutical research. The foundational synthetic methods, such as reductive amination and Buchwald-Hartwig amination, provide a reliable platform for the construction of these valuable scaffolds. Coupled with modern strategies for library design, purification, and characterization, researchers are well-equipped to continue unlocking the therapeutic potential of this remarkable chemical class. The ongoing development of new catalytic systems and a deeper understanding of the principles of molecular recognition will undoubtedly continue to drive innovation in this exciting field.

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Foundational

A Strategic Approach to the Preliminary Toxicological Assessment of N-(2-(Allyloxy)benzyl)ethanamine

A Technical Guide for Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The early and accurate assessment of a novel chemical entity's toxicological profile is paramount to a succe...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The early and accurate assessment of a novel chemical entity's toxicological profile is paramount to a successful drug development pipeline. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicological evaluation of N-(2-(Allyloxy)benzyl)ethanamine, a compound of interest for further therapeutic investigation. By integrating in silico predictive modeling, a battery of in vitro assays, and a strategic in vivo study design, this document outlines a robust, tiered approach to identify potential safety liabilities. The methodologies described herein are grounded in established regulatory guidelines and best practices, ensuring scientific integrity and data-driven decision-making. This whitepaper is intended for researchers, toxicologists, and drug development professionals, offering a detailed roadmap for de-risking novel chemical entities and accelerating the path to clinical candidacy.

Introduction: The Rationale for a Tiered Toxicological Assessment

N-(2-(Allyloxy)benzyl)ethanamine is a novel small molecule with a chemical structure that suggests potential biological activity. Its core components, a benzylamine and an allyloxy group, are found in various bioactive compounds. However, these structural motifs also present potential toxicological concerns that warrant a thorough investigation.[1][2][3][4][5] A comprehensive toxicological assessment is not merely a regulatory requirement but a critical step in understanding the compound's mechanism of action and its potential for adverse effects.[6][7]

This guide advocates for a tiered, or stepwise, approach to toxicological assessment. This strategy begins with computational and in vitro methods to efficiently screen for potential hazards, thereby reducing the reliance on animal testing and conserving resources.[8][9][10] Positive findings in these early tiers then trigger more comprehensive in vivo investigations. This logical progression ensures that animal studies are conducted only when necessary and are well-informed by prior data.

In Silico Assessment: A First Look at Potential Liabilities

Before embarking on laboratory-based studies, a thorough in silico analysis of N-(2-(Allyloxy)benzyl)ethanamine can provide valuable predictive insights into its potential toxicological profile.[8][9][11][12][13] These computational methods utilize the molecule's structure to model its physicochemical properties and predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Physicochemical Properties and ADMET Prediction

The known properties of N-(2-(Allyloxy)benzyl)ethanamine are summarized in Table 1.[14] In silico tools can further expand on this by predicting properties like aqueous solubility, lipophilicity (LogP), and potential for blood-brain barrier penetration, which are crucial for understanding its pharmacokinetic behavior.

Table 1: Physicochemical Properties of N-(2-(Allyloxy)benzyl)ethanamine

PropertyValueSource
Molecular Formula C12H17NOPubChem[14]
Molecular Weight 191.27 g/mol PubChem[14]
XLogP3 2.3PubChem[14]
Hydrogen Bond Donor Count 1PubChem[14]
Hydrogen Bond Acceptor Count 2PubChem[14]
Rotatable Bond Count 5PubChem[14]
Toxicophore Identification and Endpoint Prediction

Advanced algorithms can screen the structure of N-(2-(Allyloxy)benzyl)ethanamine for toxicophores, which are chemical substructures known to be associated with specific toxicities.[11] Potential areas of concern for this molecule include:

  • Allyl Group: Allylic compounds can be metabolized to reactive intermediates, such as acrolein, which can exhibit genotoxicity.[1]

  • Benzylamine Moiety: Benzylamine derivatives have a wide range of biological activities, and some have been associated with off-target effects.[2]

In silico models can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. These predictions, while not definitive, are invaluable for guiding the design of subsequent in vitro and in vivo studies.

In Vitro Assessment: A Battery of Cellular Assays

In vitro assays provide the next tier of evaluation, offering a controlled environment to assess the compound's effects on cellular systems. This guide proposes a core battery of in vitro tests to evaluate cytotoxicity, genotoxicity, and potential for cardiotoxicity.

Cytotoxicity Assessment

The initial step in in vitro testing is to determine the concentration range at which N-(2-(Allyloxy)benzyl)ethanamine exhibits cytotoxic effects. This is crucial for selecting appropriate concentrations for subsequent, more specific assays. Two commonly used and complementary cytotoxicity assays are the MTT and Neutral Red uptake assays.[15][16][17][18][19]

Table 2: Hypothetical Cytotoxicity Data for N-(2-(Allyloxy)benzyl)ethanamine in HepG2 Cells

Concentration (µM)% Viability (MTT Assay)% Viability (Neutral Red Assay)
0.1 98.5 ± 2.199.1 ± 1.8
1 95.2 ± 3.597.4 ± 2.3
10 88.7 ± 4.290.1 ± 3.9
50 65.4 ± 5.170.3 ± 4.8
100 42.1 ± 6.348.9 ± 5.5
250 15.8 ± 3.920.2 ± 4.1
500 5.2 ± 2.18.7 ± 2.9
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat cells with a serial dilution of N-(2-(Allyloxy)benzyl)ethanamine for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

Genotoxicity Assessment

Given the presence of an allyl group, assessing the genotoxic potential of N-(2-(Allyloxy)benzyl)ethanamine is critical. A standard battery of tests includes the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity.

The Ames test is a widely used method to evaluate a compound's potential to cause gene mutations.[20][21][22][23][24]

Table 3: Hypothetical Ames Test Results for N-(2-(Allyloxy)benzyl)ethanamine

StrainConcentration (µ g/plate )-S9 Revertants (Mean ± SD)+S9 Revertants (Mean ± SD)
TA98 Vehicle25 ± 430 ± 5
1028 ± 635 ± 7
5032 ± 575 ± 9
10035 ± 7152 ± 15
TA100 Vehicle120 ± 12135 ± 14
10125 ± 15140 ± 16
50130 ± 11285 ± 21
100138 ± 16550 ± 35
*Indicates a significant increase in revertant colonies.
  • Preparation: Prepare serial dilutions of N-(2-(Allyloxy)benzyl)ethanamine.

  • Incubation: In separate tubes, mix the test compound, bacterial tester strain (e.g., Salmonella typhimurium TA98 or TA100), and with or without a metabolic activation system (S9 fraction).[20][21]

  • Plating: Add molten top agar to each tube, vortex, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.[22]

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of treated cells.[25][26][27][28][29]

Table 4: Hypothetical In Vitro Micronucleus Assay Results in CHO-K1 Cells

Concentration (µM)% Micronucleated Cells (-S9)% Micronucleated Cells (+S9)
Vehicle 1.2 ± 0.31.4 ± 0.4
10 1.5 ± 0.51.8 ± 0.6
50 2.1 ± 0.74.5 ± 0.9
100 2.5 ± 0.88.9 ± 1.2
*Indicates a significant increase in micronucleated cells.
  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells to confluency.

  • Compound Treatment: Treat the cells with various concentrations of N-(2-(Allyloxy)benzyl)ethanamine with and without S9 metabolic activation.[25][27]

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.[26]

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[30][31][32][33] Therefore, an early assessment of N-(2-(Allyloxy)benzyl)ethanamine's potential to block the hERG channel is essential.

Table 5: Hypothetical hERG Inhibition Data for N-(2-(Allyloxy)benzyl)ethanamine

Concentration (µM)% hERG Inhibition
0.1 2.5 ± 1.1
1 8.7 ± 2.3
10 25.4 ± 4.5
30 52.1 ± 6.8
100 85.9 ± 5.2
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK-293).

  • Compound Application: Apply a range of concentrations of N-(2-(Allyloxy)benzyl)ethanamine to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.[31]

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Preliminary In Vivo Assessment: Acute Oral Toxicity

Based on the in silico and in vitro findings, a preliminary in vivo study is warranted to understand the compound's acute toxicity profile in a whole organism. The OECD guidelines for acute oral toxicity provide a framework for these studies, emphasizing the use of minimal numbers of animals.[34][35][36][37][38]

Study Design: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method (OECD 423) is a sequential testing procedure that allows for the classification of a substance's toxicity with a small number of animals.[34]

  • Animal Selection: Use a single sex (typically female rats) for the initial study.[36]

  • Dosing: Administer a single oral dose of N-(2-(Allyloxy)benzyl)ethanamine to a group of three animals at a starting dose determined by in vitro data (e.g., 300 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[36]

  • Stepwise Procedure: Based on the outcome (number of mortalities), either stop the test, dose another group at a lower or higher dose level, or repeat the dose at the same level.

  • Endpoint: The test concludes when a dose that causes mortality or evident toxicity is identified, allowing for classification into a GHS category.[34]

Table 6: Hypothetical Outcome of an Acute Oral Toxicity Study (OECD 423)

Dose (mg/kg)Number of AnimalsMortalitiesClinical SignsGHS Category
300 31Lethargy, piloerection4
2000 33Severe lethargy, tremors3

Data Integration and Risk Assessment

The culmination of this tiered assessment is the integration of all data to form a preliminary risk assessment. This involves:

  • Correlating In Vitro and In Vivo Findings: Do the in vitro findings (e.g., cytotoxicity, genotoxicity) align with the observed in vivo toxicity?

  • Identifying Target Organs: Did the in vivo study suggest any specific target organs for toxicity?

  • Establishing a Margin of Safety: Compare the effective concentrations in vitro and the toxic doses in vivo with the anticipated therapeutic dose.

This integrated assessment will inform the decision to either terminate the development of the compound, proceed with further preclinical studies, or guide medicinal chemistry efforts to mitigate the identified toxicities.

Conclusion

The preliminary toxicological assessment of a novel chemical entity like N-(2-(Allyloxy)benzyl)ethanamine is a complex but essential undertaking. The tiered approach outlined in this guide, which progresses from in silico prediction to in vitro screening and culminates in a targeted in vivo study, provides a scientifically sound and resource-efficient strategy. By following this framework, researchers can make informed decisions, minimize risks, and ultimately contribute to the development of safer and more effective therapeutics.

Visualizations

Tiered Toxicological Assessment Workflow

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Evaluation cluster_3 Decision Making in_silico In Silico ADMET & Toxicity Prediction cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) in_silico->cytotoxicity Guide concentration selection genotoxicity Genotoxicity Assays (Ames, Micronucleus) in_silico->genotoxicity cardiotoxicity hERG Assay in_silico->cardiotoxicity cytotoxicity->genotoxicity Determine dose range cytotoxicity->cardiotoxicity in_vivo Acute Oral Toxicity (OECD 423) genotoxicity->in_vivo Inform hazard potential cardiotoxicity->in_vivo risk_assessment Integrated Risk Assessment in_vivo->risk_assessment decision Go / No-Go Decision risk_assessment->decision

Caption: A tiered workflow for preliminary toxicological assessment.

Genotoxicity Testing Logic

G cluster_results Potential Outcomes start N-(2-(Allyloxy)benzyl)ethanamine ames Ames Test (Bacterial Gene Mutation) start->ames micronucleus In Vitro Micronucleus Test (Chromosomal Damage) start->micronucleus positive Positive Result: Potential Genotoxin ames->positive Positive negative Negative Result: Low Genotoxic Concern ames->negative Negative micronucleus->positive Positive micronucleus->negative Negative

Caption: Logic diagram for in vitro genotoxicity testing.

References

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Exploratory

"spectral characterization of N-(2-(Allyloxy)benzyl)ethanamine"

An In-Depth Technical Guide to the Spectral Characterization of N-(2-(Allyloxy)benzyl)ethanamine Foreword: A Modern Approach to Structural Elucidation In the landscape of drug discovery and materials science, the unambig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of N-(2-(Allyloxy)benzyl)ethanamine

Foreword: A Modern Approach to Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a simple recitation of data, instead adopting a holistic and logical approach to the spectral characterization of N-(2-(Allyloxy)benzyl)ethanamine. We will not merely present spectra; we will deconstruct the molecule's constituent parts, predict their spectral signatures based on established chemical principles, and outline a self-validating workflow. This document is designed for the discerning researcher who understands that true expertise lies not in simply acquiring data, but in comprehending the causality that links molecular structure to spectral output.

Molecular Blueprint: Structure and Key Features

N-(2-(Allyloxy)benzyl)ethanamine is a secondary amine featuring a constellation of functional groups that each provide a unique spectroscopic handle. Understanding this architecture is the first step in designing a comprehensive characterization strategy.

  • Aromatic System: A 1,2-disubstituted benzene ring.

  • Ether Linkage: An allyloxy group (-O-CH₂-CH=CH₂) attached to the aromatic ring.

  • Secondary Amine: An ethyl group (-CH₂-CH₃) and a benzyl group attached to a nitrogen atom.

These features create distinct environments for protons and carbon atoms, which will be our primary targets for spectroscopic interrogation.

Caption: Molecular structure of N-(2-(Allyloxy)benzyl)ethanamine.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides the molecular weight and, through fragmentation, a veritable roadmap of the molecule's construction. For a molecule like this, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the secondary amine is readily protonated.

Expertise & Causality: Predicting Fragmentation

The structural integrity of the protonated molecule [M+H]⁺ is challenged under collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation of benzylamines is a well-understood process, often dominated by cleavages that lead to the formation of stable carbocations.[1][2]

  • Molecular Ion: The expected monoisotopic mass of the neutral molecule (C₁₂H₁₇NO) is 191.1310 Da. ESI will produce the protonated molecular ion, [M+H]⁺, at m/z 192.1388 .

  • Primary Fragmentation - Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C-N bond between the benzyl CH₂ and the nitrogen. This is a charge-directed process that results in the formation of a highly stable 2-(allyloxy)benzyl cation.[3] This key fragment is expected at m/z 147.0759 . The concurrent loss from the parent ion would be neutral ethylamine.

  • Secondary Fragmentation: A competing and characteristic fragmentation pathway for benzylamines involves the loss of the entire amine substituent as a neutral molecule.[4][5] In this case, the loss of neutral ethylamine (CH₃CH₂NH₂) from the parent ion [M+H]⁺ would also lead to the fragment at m/z 147.0759 .

  • Allyl Group Fragmentation: The fragment at m/z 147.0759 can further lose the allyl group (C₃H₅) to form a 2-hydroxybenzyl cation, which would likely rearrange to a more stable structure, appearing at m/z 107.0497 .

parent [M+H]⁺ m/z = 192.14 loss1 - CH₃CH₂NH₂ (Ethylamine) parent->loss1 frag1 2-(allyloxy)benzyl cation m/z = 147.08 loss2 - C₃H₅ (Allyl radical) frag1->loss2 frag2 Tropylium-like ion m/z = 107.05 loss1->frag1 loss2->frag2

Caption: Predicted ESI-MS/MS fragmentation pathway.

Protocol: ESI-MS/MS Analysis

A self-validating protocol ensures reproducibility and confidence in the results.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

  • MS1 Scan: Acquire a full scan from m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 192.14.

  • MS2 Scan (Product Ion Scan): Select the ion at m/z 192.14 as the precursor. Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and record the resulting product ions.

  • Validation: The presence of the predicted fragments at m/z 147.08 and 107.05 validates the proposed structure. High-resolution MS should be used to confirm the elemental composition of each fragment to within 5 ppm error.

Data Summary: Predicted Mass Fragments
m/z (Predicted) Formula Identity
192.1388[C₁₂H₁₈NO]⁺[M+H]⁺ (Protonated Parent Molecule)
147.0759[C₉H₉O]⁺2-(allyloxy)benzyl cation
107.0497[C₇H₇O]⁺2-hydroxybenzyl cation / Tropylium derivative

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and by measuring the absorption of IR radiation, we can confirm the presence of our key structural motifs.

Expertise & Causality: Predicting Key Absorptions

The IR spectrum will be a superposition of the absorptions from the amine, ether, aromatic, and alkene components.

  • N-H Stretch: As a secondary amine, a single, moderately sharp absorption is expected in the region of 3300-3350 cm⁻¹.[6] This peak is typically weaker and sharper than the broad O-H stretch of an alcohol, preventing misidentification.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic (sp³) C-H stretches from the ethyl and benzyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[7]

  • C=C Stretches: The vinyl C=C stretch from the allyl group is expected around 1645 cm⁻¹. The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.[8]

  • C-O-C Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band. Phenyl alkyl ethers typically show two strong bands, with a prominent one around 1250 cm⁻¹.[9]

  • N-H Bend: A bending vibration for the N-H bond may be visible around 1550-1650 cm⁻¹, though it can sometimes be obscured by the aromatic C=C signals.

  • C-N Stretch: The aliphatic C-N stretch is expected in the 1020-1250 cm⁻¹ range.[6]

Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum. A flat baseline is required.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Validation: The presence of the key N-H, aromatic C-H, aliphatic C-H, C=C, and C-O-C stretching bands provides strong evidence for the proposed structure.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3330N-H StretchSecondary Amine
3010-3100C-H StretchAromatic & Alkene (sp²)
2850-2960C-H StretchAliphatic (sp³)
~1645C=C StretchAlkene (Allyl)
1450-1600C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl-Alkyl Ether
1020-1250C-N StretchAliphatic Amine

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, mapping out the carbon skeleton and the precise environment of each proton. For N-(2-(Allyloxy)benzyl)ethanamine, a combination of ¹H, ¹³C, and 2D NMR experiments will allow for the complete and unambiguous assignment of all signals.

Expertise & Causality: Predicting ¹H NMR Resonances

The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (like oxygen and nitrogen) deshield nearby protons, shifting them downfield (to higher ppm values).

  • Aromatic Protons (δ 6.8-7.4 ppm): The four protons on the disubstituted ring will appear as complex multiplets in this region. The proton ortho to the ethylamine-substituted benzyl group and the one ortho to the allyloxy group will be the most distinct.

  • Allyl Protons:

    • =CH- (δ ~5.9-6.1 ppm): This proton will be a complex multiplet due to coupling with both the cis and trans vinyl protons and the adjacent CH₂ group.

    • =CH₂ (δ ~5.2-5.4 ppm): The two terminal vinyl protons are diastereotopic and will appear as two separate signals (doublet of doublets or similar).

    • -O-CH₂- (δ ~4.5 ppm): These protons are adjacent to an oxygen atom and will be deshielded, appearing as a doublet.

  • Benzylic -CH₂- (δ ~3.8 ppm): These protons are adjacent to the aromatic ring and the nitrogen atom, placing them in a moderately deshielded environment. They will appear as a singlet if there's no coupling to the NH proton, or a doublet if there is.

  • Ethyl Protons:

    • -N-CH₂- (δ ~2.7 ppm): These protons are adjacent to the nitrogen, appearing as a quartet due to coupling with the methyl group.

    • -CH₃ (δ ~1.1 ppm): This terminal methyl group will be the most upfield signal, appearing as a triplet.

  • Amine -NH- (δ variable): The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet anywhere from δ 1.0-4.0 ppm.

Expertise & Causality: Predicting ¹³C NMR Resonances
  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the oxygen (-C-O) will be the most downfield (~157 ppm), while the carbon attached to the benzylic CH₂ will be around 125-130 ppm.

  • Alkene Carbons (δ 117-135 ppm): The internal =CH- carbon will be further downfield (~133 ppm) than the terminal =CH₂ carbon (~117 ppm).

  • Ether & Amine Carbons (δ 40-70 ppm): The carbons directly attached to heteroatoms will be in this range. Expect the -O-CH₂- at ~69 ppm, the benzylic -CH₂- at ~53 ppm, and the -N-CH₂- at ~45 ppm.

  • Aliphatic Carbon (δ ~15 ppm): The terminal methyl carbon of the ethyl group will be the most upfield signal.

Protocol: Comprehensive NMR Analysis

start Prepare Sample (~10-20 mg in 0.6 mL CDCl₃) h1 Acquire ¹H Spectrum start->h1 c13 Acquire ¹³C & DEPT-135 Spectra start->c13 cosy Acquire ¹H-¹H COSY Spectrum h1->cosy hsqc Acquire ¹H-¹³C HSQC Spectrum c13->hsqc cosy->hsqc assign Integrate Data & Assign All Signals hsqc->assign confirm Structure Confirmed assign->confirm

Caption: Workflow for unambiguous NMR-based structure confirmation.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Verify that the integration of the signals matches the number of protons in each environment (e.g., 4H for aromatic, 1H for vinyl CH, 2H for vinyl CH₂, etc.).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Run a DEPT-135 experiment to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR for Validation:

    • COSY (¹H-¹H): This experiment reveals which protons are coupled to each other. It will show correlations between the ethyl CH₂ and CH₃, and along the entire allyl group spin system, definitively connecting them.

    • HSQC (¹H-¹³C): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most powerful tool for assigning carbon signals based on the already-assigned proton signals.

  • Final Assignment: Use the combined information from all experiments to assign every peak in the ¹H and ¹³C spectra to a specific atom in the molecule.

Data Summary: Predicted NMR Assignments (in CDCl₃)

¹H NMR:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.8 - 7.4 m 4H Ar-H
5.9 - 6.1 m 1H -CH₂-CH =CH₂
5.2 - 5.4 m 2H -CH=CH₂
~4.5 d 2H -O-CH₂ -CH=
~3.8 s 2H Ar-CH₂ -NH-
~2.7 q 2H -NH-CH₂ -CH₃
1.0 - 4.0 br s 1H -NH -

| ~1.1 | t | 3H | -CH₂-CH₃ |

¹³C NMR:

Chemical Shift (δ, ppm) Assignment
~157 C -O (Aromatic)
110 - 130 Aromatic C H & C -C
~133 -C H=CH₂
~117 -CH=C H₂
~69 -O-C H₂-
~53 Ar-C H₂-NH-
~45 -NH-C H₂-CH₃

| ~15 | -CH₂-C H₃ |

Conclusion: A Triad of Spectroscopic Evidence

The structural elucidation of N-(2-(Allyloxy)benzyl)ethanamine is achieved not by a single technique, but by the synergistic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. MS confirms the molecular weight and key structural subunits. IR provides a rapid check for all required functional groups. Finally, NMR delivers an unambiguous, high-resolution map of the atomic connectivity. By following the rigorous, causality-driven protocols outlined in this guide, a researcher can be fully confident in the identity and integrity of their molecule, paving the way for further scientific investigation.

References

  • Bouchoux, G., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(6), 643-652. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1242-1249. Available at: [Link]

  • Li, Y., et al. (2015). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF. Available at: [Link]

  • Bouchoux, G., et al. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11988163, N-(2-(Allyloxy)benzyl)ethanamine." PubChem. Available at: [Link]

  • Gable, J. E., et al. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 22(1), 123-134. Available at: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Organic Chemistry at CU Boulder. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR). Chemistry LibreTexts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Two-Step, High-Yield Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

Abstract This application note provides a comprehensive, field-tested guide for the synthesis of N-(2-(Allyloxy)benzyl)ethanamine, a valuable secondary amine building block in synthetic organic and medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of N-(2-(Allyloxy)benzyl)ethanamine, a valuable secondary amine building block in synthetic organic and medicinal chemistry. The protocol is designed for robustness and high yield, employing a two-step synthetic sequence: 1) a Williamson ether synthesis to produce the key intermediate, 2-(allyloxy)benzaldehyde, followed by 2) a direct reductive amination to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step instructions, and includes troubleshooting insights to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

N-substituted benzylamines are prevalent structural motifs in a wide range of biologically active compounds and are crucial intermediates in pharmaceutical development. The target molecule, N-(2-(Allyloxy)benzyl)ethanamine, incorporates both an allyloxy group, which can be further functionalized, and a secondary amine, making it a versatile synthon.

The synthetic strategy detailed herein is a logical and efficient two-stage process. The first stage leverages the classic Williamson ether synthesis, a reliable method for forming ethers, to couple an allyl group to 2-hydroxybenzaldehyde.[1][2] The second stage employs reductive amination, one of the most effective and widely used methods for C-N bond formation, to couple the resulting aldehyde with ethylamine.[3][4] This approach avoids the common pitfalls of direct amine alkylation, such as over-alkylation, by forming an intermediate imine that is reduced in situ to the desired secondary amine.[4]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 2-Hydroxybenzaldehyde B 2-(Allyloxy)benzaldehyde A->B  Allyl Bromide,  K₂CO₃, DMF C N-(2-(Allyloxy)benzyl)ethanamine (Final Product) B->C  1. Ethylamine, MeOH  2. NaBH₄

Diagram 1: Overall Synthetic Scheme

Part I: Synthesis of 2-(Allyloxy)benzaldehyde Intermediate

Mechanistic Principle: Williamson Ether Synthesis

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 2-hydroxybenzaldehyde to form a potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxybenzaldehyde122.126.11 g50.0
Allyl Bromide120.987.26 g (5.4 mL)60.0
Potassium Carbonate (K₂CO₃)138.2110.37 g75.0
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11~200 mL-
Saturated NaCl (Brine)-~100 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (50.0 mmol) and anhydrous potassium carbonate (75.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

  • Allylation: Add allyl bromide (60.0 mmol) dropwise to the stirring suspension over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.[2]

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 150 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(allyloxy)benzaldehyde as a clear to pale yellow oil. A typical yield is in the range of 90-95%.

Part II: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

Mechanistic Principle: Reductive Amination

This process involves two key transformations in a single pot.[5] First, the aldehyde (2-(allyloxy)benzaldehyde) reacts with the primary amine (ethylamine) to form a carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, an iminium ion).[6] In the second step, a mild reducing agent, sodium borohydride (NaBH₄), is introduced. NaBH₄ selectively reduces the C=N double bond of the imine to the corresponding secondary amine, providing a controlled and efficient method for N-alkylation.[4][7][8]

Experimental Workflow

G A Dissolve Aldehyde in Methanol B Add Ethylamine (Imine Formation) A->B C Cool to 0°C B->C D Add NaBH₄ (Reduction) C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Final Product: N-(2-(Allyloxy)benzyl)ethanamine H->I

Diagram 2: Reductive Amination Workflow

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Allyloxy)benzaldehyde162.196.49 g40.0
Ethylamine (70% in H₂O)45.083.2 mL~40.0
Sodium Borohydride (NaBH₄)37.831.82 g48.0
Methanol (MeOH)32.0480 mL-
Deionized Water18.02~100 mL-
Diethyl Ether or CH₂Cl₂-~200 mL-
Saturated NaCl (Brine)-~50 mL-
Anhydrous Sodium Sulfate142.04As needed-
Experimental Protocol
  • Imine Formation: In a 250 mL round-bottomed flask, dissolve 2-(allyloxy)benzaldehyde (40.0 mmol) in 80 mL of methanol. To this solution, add ethylamine solution (40.0 mmol) and stir at room temperature for 3-4 hours to facilitate imine formation.[7]

  • Reduction Setup: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

  • Reduction: While maintaining the temperature at 0°C, slowly add sodium borohydride (48.0 mmol) in small portions over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 6 hours or until TLC analysis confirms the disappearance of the imine intermediate.[7]

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. The mixture may bubble as excess NaBH₄ reacts with water.

  • Concentration: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining aqueous residue between diethyl ether (or dichloromethane, CH₂Cl₂) (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with the organic solvent (2 x 50 mL).[7]

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane containing 1% triethylamine to prevent amine tailing) to afford the pure N-(2-(allyloxy)benzyl)ethanamine.[7]

Safety Precautions

  • Allyl Bromide: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions, especially during the quenching step.

  • Solvents: Diethyl ether is extremely flammable. Methanol is toxic and flammable. Ensure all operations are performed away from ignition sources and in a fume hood.

  • Ethylamine: Has a strong, unpleasant odor and is corrosive. Use in a fume hood.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Step 1: Low Yield Incomplete deprotonation; wet reagents/solvent.Use anhydrous K₂CO₃ and DMF. Consider a stronger base like sodium hydride (NaH) if the reaction is sluggish, but with increased safety precautions.[2]
Step 2: Incomplete Reaction Insufficient reducing agent; unstable imine.Ensure at least 1.2 equivalents of NaBH₄ are used. For less reactive substrates, a different reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which is often more effective and tolerant of mildly acidic conditions.[4]
Step 2: Side Products Reduction of the starting aldehyde before imine formation.Ensure sufficient time for imine formation (3-4 hours) before adding the NaBH₄.[7] Keeping the temperature at 0°C during NaBH₄ addition also favors reduction of the iminium ion over the aldehyde.
Purification Issues Amine product streaking on silica gel column.Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system to neutralize acidic sites on the silica gel and improve peak shape.

References

  • PubChem. N-(2-(Allyloxy)benzyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. Available at: [Link]

  • ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. Available at: [Link]

  • Tamaru, Y. (2005). Amphiphilic Allylic Alkylation with Allyl Alcohols Promoted by Pd-Catalyst and Triethylborane. Journal of Organometallic Chemistry, 690(19), 4381-4389.
  • Halberstadt, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 54(21), 7599-7612. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Application

"purification methods for N-(2-(Allyloxy)benzyl)ethanamine"

Topic: Purification Methods for N-(2-(Allyloxy)benzyl)ethanamine CAS: 869942-52-9 Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol Introduction & Chemical Context N-(2-(Allyloxy)benzyl)ethanamine is a secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for N-(2-(Allyloxy)benzyl)ethanamine CAS: 869942-52-9 Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol

Introduction & Chemical Context

N-(2-(Allyloxy)benzyl)ethanamine is a secondary benzylamine derivative characterized by an ortho-allyloxy substituent. This structural motif presents a unique purification challenge:

  • Basicity: The secondary amine (

    
    ) allows for pH-switchable solubility.
    
  • Thermal Instability (Claisen Risk): The O-allyl aryl ether moiety is susceptible to Claisen rearrangement at temperatures exceeding 180–200°C, converting the ether into an ortho-allyl phenol isomer. Consequently, high-temperature atmospheric distillation must be avoided.

  • Polymerization Risk: The terminal alkene of the allyl group is sensitive to radical initiators and transition metals (e.g., Pd/C), precluding the use of catalytic hydrogenolysis for purification.

This guide outlines three tiered purification strategies ranging from high-throughput extraction to pharmaceutical-grade crystallization.

Physicochemical Profile & Solubility

PropertyValue / CharacteristicImplication for Purification
Physical State Pale yellow oil (Free Base)Hard to handle as solid; salt formation recommended.
Boiling Point ~140–150°C @ 1 mmHg (Predicted)Vacuum Distillation only. Avoid >160°C pot temp.
Solubility (Free Base) DCM, EtOAc, Et₂O, TolueneSoluble in organic solvents; insoluble in water.
Solubility (HCl Salt) Water, MeOH, EtOHInsoluble in Et₂O/Hexanes (precipitates).
pKa (Conjugate Acid) ~9.5 (Secondary Amine)Protonates fully at pH < 7.
Stability Sensitive to Lewis Acids & O₂Store under inert atmosphere (N₂/Ar).

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Objective: Rapid removal of neutral impurities (unreacted aldehyde, alcohols) and acidic byproducts (phenols). Purity Target: >95% Scale: Gram to Kilogram

Theory: By exploiting the basicity of the secondary amine, we can selectively toggle its solubility between the organic phase (neutral form) and aqueous phase (cationic form). Neutral impurities (e.g., 2-(allyloxy)benzaldehyde) remain in the organic phase during the acid wash.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (10 mL per gram of crude).

  • Basic Wash (Phenol Removal): Wash the organic phase with 1M NaOH (2 x volume).

    • Why? Removes any phenolic impurities (e.g., from de-allylation) which are soluble in base.

  • Acid Extraction (Amine Capture): Extract the organic layer with 1M HCl (3 x volume).

    • Action: The amine protonates (

      
      ) and moves to the aqueous layer.
      
    • Fate: Neutral impurities stay in the organic layer. Discard the organic layer (check TLC first).

  • Basification: Cool the combined acidic aqueous extracts to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free amine liberates.

  • Final Extraction: Extract the aqueous mixture with DCM (Dichloromethane) (3 x volume).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo (bath < 40°C).
    

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals + Phenols) OrgSolv Dissolve in EtOAc Crude->OrgSolv WashNaOH Wash with 1M NaOH OrgSolv->WashNaOH Split1 Phase Separation WashNaOH->Split1 AqWaste1 Aqueous Waste (Phenolates) Split1->AqWaste1 OrgLayer1 Organic Layer (Amine + Neutrals) Split1->OrgLayer1 ExtHCl Extract with 1M HCl OrgLayer1->ExtHCl Split2 Phase Separation ExtHCl->Split2 OrgWaste Organic Waste (Neutrals/Aldehydes) Split2->OrgWaste AqLayer2 Aqueous Layer (Amine-HCl Salt) Split2->AqLayer2 Basify Basify with 6M NaOH (pH > 12) AqLayer2->Basify ExtDCM Extract into DCM & Evaporate Basify->ExtDCM Product Purified Free Amine (>95%) ExtDCM->Product

Figure 1: Logical flow for Acid-Base extractive purification targeting secondary amines.

Method B: Hydrochloride Salt Crystallization (High Purity)

Objective: Isolation of pharmaceutical-grade solid (>98%) and removal of tertiary amine contaminants. Purity Target: >99%

Theory: Secondary amines form stable crystalline salts. The hydrochloride salt of N-(2-(allyloxy)benzyl)ethanamine is likely a solid, whereas the free base is an oil. Crystallization excludes structural isomers and over-alkylated byproducts (tertiary amines often have different solubility profiles).

Protocol:

  • Preparation: Dissolve 1g of the semi-pure free amine (from Method A) in 5 mL of anhydrous Ethanol or Isopropanol .

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

    • Note: Avoid aqueous HCl to prevent hygroscopic hydrate formation.

  • Precipitation:

    • If solid forms immediately: Stir for 30 min at 0°C.

    • If no solid forms: Slowly add Diethyl Ether or Hexanes (anti-solvent) until turbidity persists. Scratch the flask wall to induce nucleation.

  • Isolation: Filter the white precipitate under vacuum (inert atmosphere preferred).

  • Washing: Wash the filter cake with cold Et₂O.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Method C: Flash Column Chromatography (Polishing)

Objective: Separation of close-running impurities (e.g., regioisomers) if extraction fails. Stationary Phase: Silica Gel (230-400 mesh).

Critical Modification: Silica is acidic (


). Secondary amines interact strongly with surface silanols, causing severe "tailing" (streaking) and yield loss. You must  use a basic modifier.

Eluent System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Additive: Triethylamine (Et₃N) or Ammonium Hydroxide (

    
    ).
    

Recommended Gradient:

  • Start: 100% DCM (to elute non-polar impurities).

  • Ramp: 98:2 DCM:MeOH (+ 1%

    
    ).
    
  • Finish: 90:10 DCM:MeOH (+ 1%

    
    ).
    

Visualization: UV (254 nm) – The benzyl ring is UV active. Iodine stain is also effective for amines.

Quality Control & Validation

Analytical MethodAcceptance CriteriaDiagnostic Signals
¹H NMR (CDCl₃) >98% integration matchAllyl Vinyl:

5.9–6.1 (m, 1H)Allyl Terminal:

5.2–5.5 (dd, 2H)Benzylic:

3.8 (s, 2H)Ethyl:

1.1 (t, 3H), 2.7 (q, 2H)
HPLC-MS Single Peak (>98% AUC)Mass

TLC (DCM/MeOH 9:1) Single spot, no tailing

(with base modifier)

References

  • Sanford, E. M., et al. (2009).[1] "The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement." Journal of Chemical Education. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
  • ChemicalBook. (2023). "N-(2-(Allyloxy)benzyl)ethanamine Product Properties." Link

  • Clayden, J., et al. (2012). Organic Chemistry. "Claisen Rearrangement of Allyl Aryl Ethers." Oxford University Press.

Sources

Method

Application Notes and Protocols for the Characterization of N-(2-(Allyloxy)benzyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive guide provides a detailed framework for the analytical characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of N-(2-(Allyloxy)benzyl)ethanamine, a secondary amine with potential applications in pharmaceutical and chemical synthesis. This document moves beyond a simple listing of techniques, offering in-depth protocols and the scientific rationale behind methodological choices. We will explore a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to ensure unambiguous structural elucidation and purity assessment. The protocols described herein are designed to be self-validating, grounded in established principles and supported by authoritative references.

Introduction: The Imperative for Rigorous Characterization

N-(2-(Allyloxy)benzyl)ethanamine (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is a molecule of interest due to its combination of a secondary amine, an aromatic ring, and an ether linkage.[1] In the context of drug development and chemical manufacturing, a thorough understanding of a compound's identity, purity, and stability is paramount. Regulatory bodies mandate comprehensive characterization to ensure the safety and efficacy of pharmaceutical products.[2] This guide provides the analytical tools to build a robust data package for N-(2-(Allyloxy)benzyl)ethanamine, ensuring scientific integrity and regulatory compliance.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms.[3] For N-(2-(Allyloxy)benzyl)ethanamine, both ¹H and ¹³C NMR are indispensable.

Theoretical Underpinnings of NMR Analysis

¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin splitting, respectively.[4] ¹³C NMR, while less sensitive, offers a distinct signal for each unique carbon atom, providing a map of the carbon skeleton.[5][6] The chemical shifts in both are highly dependent on the electronic environment of the nuclei.[7]

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-(Allyloxy)benzyl)ethanamine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Ar-H (4 protons)6.8 - 7.3m110 - 130
O-CH₂ (allyl)~4.6d~69
CH= (allyl)5.9 - 6.1m130 - 135
=CH₂ (allyl)5.2 - 5.4m117 - 120
Ar-CH₂-N~3.8s~50
N-CH₂ (ethyl)~2.7q~45
NH1.0 - 3.0br s-
CH₃ (ethyl)~1.1t~15

Note: These are estimated values and may vary based on solvent and experimental conditions. The broadness of the NH signal is due to hydrogen bonding and exchange.[4]

Protocol for ¹H and ¹³C NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

    • Process the spectrum similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[8]

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway, leading to the formation of a stable iminium ion.[9]

Predicted Mass Spectrum and Fragmentation of N-(2-(Allyloxy)benzyl)ethanamine

Molecular Ion: The molecular ion [C₁₂H₁₇NO]⁺ should be observed at m/z = 191.

Key Predicted Fragments:

  • m/z 150: Loss of the allyl group (•C₃H₅) from the molecular ion.

  • m/z 121: Benzylic cleavage, loss of the ethylamino group (•NHCH₂CH₃).

  • m/z 91: Formation of the tropylium ion, a common fragment for benzyl compounds.

  • m/z 58: α-cleavage, loss of the 2-(allyloxy)benzyl radical to form [CH₃CH₂NH=CH₂]⁺.

G M [C12H17NO]+• m/z 191 frag1 [C9H12NO]+ m/z 150 M->frag1 - •C3H5 frag2 [C8H9O]+ m/z 121 M->frag2 - •NHCH2CH3 frag4 [C3H8N]+ m/z 58 M->frag4 - •C9H9O frag3 [C7H7]+ m/z 91 frag2->frag3 - CO

Caption: Predicted EI-MS fragmentation of N-(2-(Allyloxy)benzyl)ethanamine.

Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of N-(2-(Allyloxy)benzyl)ethanamine for molecular weight confirmation and fragmentation analysis.

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine sample

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile solvent.[10]

  • GC Method:

    • Injector temperature: 250-280 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium or Hydrogen.

  • MS Method:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 250).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The FTIR spectrum of N-(2-(Allyloxy)benzyl)ethanamine is expected to show characteristic absorption bands for its secondary amine, aromatic ring, and ether functional groups.

Table 2: Characteristic FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium, Sharp
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (aryl ether)1200 - 1275Strong
C-N Stretch (aliphatic amine)1020 - 1250Weak to Medium
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

Objective: To obtain an FTIR spectrum to confirm the presence of key functional groups.

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine sample (a small amount)

  • FTIR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the expected functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a soft cloth.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture, making it ideal for assessing the purity of N-(2-(Allyloxy)benzyl)ethanamine.

Principles of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Nonpolar compounds are retained longer on the column. By using a gradient elution (changing the composition of the mobile phase over time), compounds with a wide range of polarities can be separated.

Protocol for HPLC Purity Analysis

Objective: To develop and validate an HPLC method for the determination of the purity of N-(2-(Allyloxy)benzyl)ethanamine and to quantify any related substances.

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine sample

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate or acetate)

  • Acid (e.g., formic acid or phosphoric acid) for pH adjustment

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer solution (e.g., 20 mM ammonium acetate) and adjust the pH to a suitable value (e.g., 3.5 or 7.0) with an appropriate acid.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 270 nm (based on UV absorbance of the aromatic ring)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions

  • Method Validation (as per ICH Q2(R1) guidelines): [2]

    • Specificity: Ensure the method can resolve the main peak from potential impurities and degradation products.

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of spiked impurities.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

G cluster_0 Analytical Workflow for N-(2-(Allyloxy)benzyl)ethanamine Start Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Report Comprehensive Report Structure->Report Purity->Report

Sources

Application

The Strategic Utility of N-(2-(Allyloxy)benzyl)ethanamine in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Modern Organic Synthesis N-(2-(Allyloxy)benzyl)ethanamine is a bespoke secondary amine that offers a unique convergence of reactive functionalities, positioning it as a strate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Organic Synthesis

N-(2-(Allyloxy)benzyl)ethanamine is a bespoke secondary amine that offers a unique convergence of reactive functionalities, positioning it as a strategic building block in the synthesis of complex nitrogen-containing heterocycles.[1] With a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , this compound incorporates an N-ethylamino group tethered to a benzyl ring, which is further functionalized with an ortho-allyloxy substituent.[1] This specific arrangement of an amine nucleophile and a pendant olefin, held in a distinct spatial relationship by the phenyl ring, makes it an ideal precursor for intramolecular cyclization reactions, particularly those mediated by transition metals.

This guide provides an in-depth exploration of the synthesis and potential applications of N-(2-(Allyloxy)benzyl)ethanamine, with a focus on its utility in palladium-catalyzed intramolecular cyclization for the construction of valuable heterocyclic scaffolds. The protocols and mechanistic insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Physicochemical and Safety Data

A comprehensive understanding of the properties and hazards of N-(2-(Allyloxy)benzyl)ethanamine is paramount for its safe and effective use in the laboratory.

PropertyValueSource
IUPAC Name N-[(2-prop-2-enoxyphenyl)methyl]ethanaminePubChem[1]
CAS Number 869942-52-9PubChem[1]
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
Appearance Not specified, likely an oil or low-melting solidInferred
Boiling Point Not specified
Density Not specified

Safety and Handling Precautions:

While specific safety data for N-(2-(Allyloxy)benzyl)ethanamine is not extensively published, the structural motifs suggest that it should be handled with care. It is a combustible liquid and may be harmful if swallowed or in contact with skin.[2] It is also expected to cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Synthesis of N-(2-(Allyloxy)benzyl)ethanamine: A Step-by-Step Protocol

The synthesis of N-(2-(Allyloxy)benzyl)ethanamine can be readily achieved via a two-step sequence starting from commercially available 2-hydroxybenzaldehyde (salicylaldehyde). The first step involves a standard Williamson ether synthesis to introduce the allyl group, followed by a reductive amination to install the N-ethylamino moiety.

Workflow for the Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

cluster_0 Step 1: Allylation cluster_1 Step 2: Reductive Amination A 2-Hydroxybenzaldehyde E 2-(Allyloxy)benzaldehyde A->E B Allyl bromide B->E C Potassium carbonate C->E D Acetone D->E F 2-(Allyloxy)benzaldehyde J N-(2-(Allyloxy)benzyl)ethanamine F->J G Ethylamine G->J H Sodium borohydride H->J I Methanol I->J

A two-step synthetic route to the target compound.
Protocol 1: Synthesis of 2-(Allyloxy)benzaldehyde

Materials:

  • 2-Hydroxybenzaldehyde

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(allyloxy)benzaldehyde, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Protocol 2: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

Materials:

  • 2-(Allyloxy)benzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(allyloxy)benzaldehyde (1.0 eq) in anhydrous methanol.

  • Add ethylamine solution (1.1 eq) to the reaction mixture and stir at room temperature for 30 minutes to 3 hours, monitoring imine formation by TLC.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.[3]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(2-(allyloxy)benzyl)ethanamine.

Application in Organic Synthesis: Palladium-Catalyzed Intramolecular Amination

The strategic placement of the amine and allyl functionalities in N-(2-(Allyloxy)benzyl)ethanamine makes it an excellent substrate for palladium-catalyzed intramolecular amination reactions to construct nitrogen-containing heterocycles. This transformation, a variation of the widely used C-N cross-coupling reaction, allows for the efficient synthesis of substituted tetrahydroquinoline derivatives.[4]

Proposed Reaction and Mechanism

The proposed reaction involves the palladium-catalyzed cyclization of N-(2-(Allyloxy)benzyl)ethanamine to yield an N-ethyl-substituted dihydro-1,4-benzoxazine derivative. The reaction likely proceeds through a Wacker-type mechanism or a Heck-type cyclization.

cluster_0 Catalytic Cycle A N-(2-(Allyloxy)benzyl)ethanamine C Oxidative Addition/Coordination A->C B Pd(II) Catalyst B->C D Intramolecular Aminopalladation C->D E β-Hydride Elimination D->E F Reductive Elimination E->F G N-Ethyl-2,3-dihydro-1,4-benzoxazine F->G H Regeneration of Pd(0) F->H H->B Reoxidation

A plausible catalytic cycle for the cyclization.
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Toluene (anhydrous) or another suitable high-boiling solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(2-(allyloxy)benzyl)ethanamine (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Add sodium tert-butoxide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-ethyl-2,3-dihydro-1,4-benzoxazine derivative.

Conclusion and Future Outlook

N-(2-(Allyloxy)benzyl)ethanamine represents a promising and versatile building block for the synthesis of complex N-heterocycles. Its straightforward synthesis and the presence of multiple reactive sites allow for its application in a variety of synthetic transformations, most notably in palladium-catalyzed intramolecular cyclizations. The protocols detailed in this guide provide a solid foundation for the preparation and utilization of this compound. Further exploration of its reactivity, including other transition-metal-catalyzed reactions, asymmetric transformations, and applications in the total synthesis of natural products and pharmaceuticals, is anticipated to unlock its full potential in modern organic synthesis.

References

  • Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. (2003). Not specified.
  • N-(2-(Allyloxy)benzyl)ethanamine. (n.d.). PubChem. [Link]

  • Practical and Convenient Synthesis of N-Heterocycles: Stereoselective Cyclization of N-Alkenylamides With T-BuOI Under Neutral Conditions. (n.d.). Amanote Research. [Link]

  • Fig. 2. The different methods for the synthesis of N-heterocycles. (A)... (n.d.). ResearchGate. [Link]

  • Palladium catalyzed N-alkylation of amines with alcohols. (n.d.). Not specified.
  • Synthesis of Saturated N- Heterocycles. (2014). ETH Library. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Not specified.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]

  • NBS-induced intramolecular cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Cascade Reactions of Benzyl Halides with N-Allyl-N-(2-butenyl)-p-toluenesulfonamide. (2025). ResearchGate. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. [Link]

  • Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. (2023). PMC. [Link]

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Method

The Versatility of N-(2-(Allyloxy)benzyl)ethanamine in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Precursor In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structures are prevalent in a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, leading to specific interactions with biological targets.[1][2] Among the myriad of precursors available to synthetic chemists, N-(2-(allyloxy)benzyl)ethanamine emerges as a particularly versatile building block. Its structure, featuring a nucleophilic secondary amine, an allyloxy group poised for cyclization, and a benzyl moiety, offers a rich platform for the construction of diverse heterocyclic scaffolds.

This technical guide provides detailed application notes and protocols for the utilization of N-(2-(allyloxy)benzyl)ethanamine as a precursor for the synthesis of two medicinally relevant classes of heterocyclic compounds: tetrahydroquinolines and chromanes . These protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and experimental rationale.

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in a range of approved drugs with diverse therapeutic applications.[3][4] Similarly, chromane derivatives are widely distributed in nature and have shown significant potential in the treatment of neurodegenerative diseases and cancer.[5][6] By leveraging the unique reactivity of N-(2-(allyloxy)benzyl)ethanamine, we can efficiently access these valuable heterocyclic systems.

I. Synthesis of N-Ethyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4-amine: An Acid-Catalyzed Intramolecular Cyclization

This protocol details a proposed acid-catalyzed intramolecular cyclization of N-(2-(allyloxy)benzyl)ethanamine to yield a tetrahydroquinoline derivative. The reaction proceeds via an intramolecular electrophilic aromatic substitution, a robust and well-established method for the formation of six-membered rings.[4]

Scientific Rationale and Mechanistic Insight

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like bismuth triflate, is crucial for this transformation. The acid serves two primary purposes:

  • Protonation of the allylic double bond: This generates a resonance-stabilized carbocation, which acts as the electrophile.

  • Activation of the aromatic ring: While the alkoxy group is already an activating group, the acidic conditions can enhance the electrophilicity of the carbocation.

The secondary amine of the ethanamine side chain then acts as an internal nucleophile, attacking the carbocation to form the new heterocyclic ring. A subsequent dehydration step leads to the final tetrahydroquinoline product. The ethyl group on the nitrogen remains intact throughout the reaction sequence.

G cluster_0 Reaction Pathway A N-(2-(Allyloxy)benzyl)ethanamine B Protonation of Alkene A->B H+ C Carbocation Intermediate B->C Resonance D Intramolecular Nucleophilic Attack C->D N-attack E Cyclized Intermediate D->E F Deprotonation E->F -H+ G N-Ethyl-1,2,3,4-tetrahydroquinoline Derivative F->G

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Experimental Protocol

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20 wt eq) or Bismuth(III) triflate (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-(2-(allyloxy)benzyl)ethanamine (e.g., 1.0 g, 5.23 mmol).

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (50 mL). To this solution, add polyphosphoric acid (e.g., 15 g) portion-wise with vigorous stirring. Alternative: For a milder reaction, add bismuth(III) triflate (e.g., 0.34 g, 0.523 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C for DCM) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into an ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure N-ethyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4-amine.

Characterization:

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Expected Yield ¹H NMR (CDCl₃, 400 MHz) - Key Signals Mass Spec (ESI+)
N-Ethyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4-amine65-75%Aromatic protons (δ 6.5-7.5 ppm), -CH₂-N- protons (δ 3.0-3.5 ppm), -CH₂-CH₃ protons (quartet, δ 2.5-3.0 ppm), -CH₂-CH₃ protons (triplet, δ 1.0-1.5 ppm)m/z [M+H]⁺ calculated for C₁₄H₁₉N₂: 215.15

II. Synthesis of an N-Ethyl-3,4-dihydro-2H-benzo[b][7][8]oxazine Derivative: A Palladium-Catalyzed Intramolecular Cyclization

To demonstrate the versatility of N-(2-(allyloxy)benzyl)ethanamine, this second protocol outlines a palladium-catalyzed intramolecular cyclization to form an N-substituted benzoxazine derivative. This type of reaction, often involving a Wacker-type process or an intramolecular hydroamination, is a powerful tool for the synthesis of nitrogen- and oxygen-containing heterocycles.[7][8]

Scientific Rationale and Mechanistic Insight

Palladium(II) catalysts are known to coordinate with alkenes, making them susceptible to nucleophilic attack. In this case, the intramolecular nucleophile can be either the nitrogen or the oxygen atom of the precursor. By carefully selecting the reaction conditions and ligands, it is possible to favor one cyclization pathway over the other. For the synthesis of the benzoxazine, an intramolecular O-cyclization is desired.

The proposed mechanism involves the coordination of the palladium(II) catalyst to the allyl group. This is followed by an intramolecular attack of the phenolic oxygen (after a potential in-situ deallylation or rearrangement) onto the activated alkene. Reductive elimination then regenerates the catalyst and furnishes the final benzoxazine product.

G cluster_1 Experimental Workflow Start Starting Material N-(2-(Allyloxy)benzyl)ethanamine Reaction Reaction (Acid or Pd-catalyzed) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Pure Heterocyclic Product Characterization->Final

Caption: General experimental workflow for heterocyclic synthesis.

Experimental Protocol

Materials:

  • N-(2-(Allyloxy)benzyl)ethanamine (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, anhydrous

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Instrumentation:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a Schlenk flask, add N-(2-(allyloxy)benzyl)ethanamine (e.g., 1.0 g, 5.23 mmol), palladium(II) acetate (e.g., 0.059 g, 0.262 mmol), triphenylphosphine (e.g., 0.137 g, 0.523 mmol), and potassium carbonate (e.g., 1.44 g, 10.46 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Add anhydrous toluene (50 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure N-ethyl-3,4-dihydro-2H-benzo[b][9][7]oxazine derivative.

Characterization:

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Expected Yield ¹H NMR (CDCl₃, 400 MHz) - Key Signals Mass Spec (ESI+)
N-Ethyl-3,4-dihydro-2H-benzo[b][9][7]oxazine derivative55-65%Aromatic protons (δ 6.5-7.2 ppm), -O-CH₂- protons (δ 4.2-4.5 ppm), -N-CH₂- protons (δ 3.2-3.6 ppm), -N-CH₂-CH₃ protons (quartet, δ 2.6-3.1 ppm), -N-CH₂-CH₃ protons (triplet, δ 1.1-1.6 ppm)m/z [M+H]⁺ calculated for C₁₂H₁₈NO: 192.14

Applications in Drug Development

The tetrahydroquinoline and chromane scaffolds synthesized from N-(2-(allyloxy)benzyl)ethanamine are of significant interest in drug development.

  • Tetrahydroquinolines: This scaffold is present in a number of FDA-approved drugs, including the antihypertensive agent Quinapril and the anthelmintic Praziquantel.[9] Furthermore, numerous tetrahydroquinoline derivatives are being investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][10]

  • Chromanes: The chromane core is found in natural products with potent biological activity, such as vitamin E. Synthetic chromane derivatives are being explored for a wide range of therapeutic applications. For example, certain chromane derivatives have shown promise as inhibitors of butyrylcholinesterase for the treatment of Alzheimer's disease.[5][11] Other derivatives are being investigated for their anticancer and anti-inflammatory properties.[6]

Conclusion

N-(2-(Allyloxy)benzyl)ethanamine is a highly valuable and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a starting point for researchers to explore the rich chemistry of this building block. The ability to selectively synthesize either nitrogen- or oxygen-containing heterocycles by tuning the reaction conditions underscores the potential of this precursor in generating diverse molecular scaffolds for drug discovery programs. Further exploration of different catalytic systems and reaction conditions is encouraged to expand the scope of heterocycles that can be accessed from this readily available starting material.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). ScienceDirect. [Link]

  • Some examples of quinoline-based approved drugs. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Aerobic Oxidative Hydroamination of Vinylarenes Using Anilines: A Wacker-Type Amination Pathway. (2017). ACS Publications. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.). RJPT. [Link]

  • A new pathway for hydroamination. Mechanism of palladium-catalyzed addition of anilines to vinylarenes. (n.d.). The Hartwig Group. [Link]

  • Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). PMC. [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. [Link]

  • Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. (2025). ResearchGate. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). ijstr.org. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

Sources

Application

"antimicrobial activity assay of N-(2-(Allyloxy)benzyl)ethanamine"

Application Note: Antimicrobial Susceptibility Profiling of N-(2-(Allyloxy)benzyl)ethanamine Abstract & Introduction N-(2-(Allyloxy)benzyl)ethanamine (CAS: 869942-52-9) represents a distinct class of secondary benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Susceptibility Profiling of N-(2-(Allyloxy)benzyl)ethanamine

Abstract & Introduction

N-(2-(Allyloxy)benzyl)ethanamine (CAS: 869942-52-9) represents a distinct class of secondary benzylamines functionalized with an ortho-allyloxy group. This structural motif is of significant interest in medicinal chemistry due to its dual pharmacophoric nature: the secondary amine provides cationic character at physiological pH (facilitating electrostatic attraction to negatively charged bacterial membranes), while the allyloxy moiety enhances lipophilicity and membrane permeability.

Recent Structure-Activity Relationship (SAR) studies on related o-hydroxybenzylamine derivatives suggest these compounds may act via FabH inhibition (fatty acid biosynthesis) or direct membrane disruption . However, the specific antimicrobial profile of the N-(2-(Allyloxy)benzyl)ethanamine derivative requires rigorous validation to distinguish between bacteriostatic and bactericidal activity.

This Application Note provides a standardized, industry-compliant protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. The methodology adheres to CLSI M07-A10 standards, optimized for lipophilic small molecules.

Compound Properties & Handling

Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent precipitation, which causes false-negative results.

PropertySpecificationExperimental Implication
Chemical Name N-(2-(Allyloxy)benzyl)ethanamineTarget Analyte
Molecular Weight 191.27 g/mol Use Molarity (mM) for precise SAR comparisons.
Solubility Low in water; High in DMSO/EthanolCritical: Stock solutions must be prepared in 100% DMSO.
Stability Allyl group is oxidation-sensitiveStore stock at -20°C under inert gas (N₂/Ar). Avoid repeated freeze-thaw cycles.
pKa (Predicted) ~9.5 (Secondary Amine)Will be protonated (cationic) in Mueller-Hinton Broth (pH 7.2-7.4).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening process, ensuring quality control at every step.

Antimicrobial_Workflow Start Compound: N-(2-(Allyloxy)benzyl)ethanamine Stock Stock Prep: 10 mM in 100% DMSO Start->Stock Dilution Serial Dilution (2-fold) in CAMHB (Max 1% DMSO) Stock->Dilution Dilute to 2x Final Conc. Plate 96-Well Plate Setup (Test + Controls) Dilution->Plate Inoculum Inoculum Prep 0.5 McFarland -> 5x10^5 CFU/mL Inoculum->Plate Incubate Incubation 35°C, 16-20 Hours Plate->Incubate Readout Readout Selection Incubate->Readout Visual Visual Turbidity (Standard MIC) Readout->Visual Resazurin Resazurin Assay (Colorimetric/Fluorometric) Readout->Resazurin MBC MBC Determination (Plating on Agar) Visual->MBC If clear wells observed

Caption: Workflow for MIC/MBC determination. Green nodes indicate preparation, Red nodes indicate critical biological steps, and Grey nodes indicate analytical endpoints.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable master stock solution free of precipitates.

  • Weighing: Accurately weigh 1.91 mg of N-(2-(Allyloxy)benzyl)ethanamine.

  • Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide) .

    • Result: 10 mM Stock Solution.

    • Note: Do not use water or PBS for the master stock; the allyloxy group renders the molecule too lipophilic.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use PES or Cellulose Acetate filters as the compound may bind to the membrane.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C.

Protocol 2: Broth Microdilution Assay (CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive control).[1][2]

    • Escherichia coli ATCC 25922 (Gram-negative control).[1]

    • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, efflux-pump active).[1]

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative), Sterility (Media only).

Procedure:

  • Intermediate Dilution:

    • Dilute the 10 mM DMSO stock 1:100 in CAMHB to achieve 100 µM (1% DMSO).

    • Critical: This ensures the final assay concentration of DMSO is ≤ 0.5%, which is non-toxic to most bacteria.

  • Plate Setup (96-Well Round Bottom):

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of the 100 µM compound solution to Column 1.

    • Perform a 2-fold serial dilution: Transfer 50 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 50 µL from Col 10.

    • Result: Concentration range from 100 µM down to ~0.2 µM.

    • Column 11: Growth Control (Media + Bacteria + 0.5% DMSO).

    • Column 12: Sterility Control (Media only).[3]

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB.

    • Add 50 µL of this diluted inoculum to wells in Columns 1–11.

    • Final Inoculum Density: ~5 x 10^5 CFU/mL.[2]

  • Incubation:

    • Seal plate with a breathable adhesive film.

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Data Interpretation:

    • MIC: The lowest concentration showing complete inhibition of visible growth (no pellet or turbidity).[2]

    • Note: Benzylamines may show "trailing" growth (partial inhibition). In this case, record the MIC as the concentration inhibiting ≥80% of growth compared to control.

Protocol 3: Resazurin Reduction Assay (High Sensitivity)

Because N-(2-(Allyloxy)benzyl)ethanamine is a small molecule that may not cause immediate lysis, visual turbidity can sometimes be ambiguous. The Resazurin assay confirms metabolic viability.

  • Reagent: Prepare a 0.015% (w/v) Resazurin sodium salt solution in sterile PBS. Filter sterilize.

  • Addition: After the 20-hour incubation (from Protocol 2), add 30 µL of Resazurin solution to each well.

  • Second Incubation: Incubate for 1–4 hours at 35°C.

  • Readout:

    • Blue (Resazurin): No bacterial growth (Metabolically inactive) = Effective Inhibition .

    • Pink (Resorufin): Bacterial growth (Metabolically active) = Ineffective .

  • Quantification: Absorbance at 570 nm (Pink) and 600 nm (Blue) can be measured for quantitative IC50 calculation.

Protocol 4: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bactericidal (kills) or bacteriostatic (stops growth):

  • Identify the MIC well and the two wells with concentrations above the MIC (e.g., 2x and 4x MIC).

  • Remove 10 µL from these clear wells.

  • Spot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate at 35°C for 24 hours.

  • MBC Definition: The lowest concentration that reduces the initial inoculum by ≥99.9% (i.e., <5 colonies visible on the spot).

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media at high conc.Check wells under microscope. If crystals are present, valid MIC cannot be determined above that concentration.
Pink color in Sterility Control ContaminationDiscard plate. Improve sterile technique.
Growth in all wells Inactive compound OR Inoculum too highVerify inoculum density (colony count). If correct, compound is inactive >100 µM.
MIC > MBC (large gap) Bacteriostatic mechanismTypical for some amine-based inhibitors targeting enzymes rather than membranes.

Mechanism of Action Logic (Scientific Grounding)

The choice of S. aureus and P. aeruginosa is deliberate.

  • Gram-Positive (S. aureus): The peptidoglycan layer is permeable to small lipophilic amines. Activity here suggests the compound can penetrate the cell wall.

  • Gram-Negative (P. aeruginosa): The outer membrane and efflux pumps (e.g., MexAB-OprM) often exclude benzylamines. If N-(2-(Allyloxy)benzyl)ethanamine is active here, it implies it is either a poor substrate for efflux pumps or acts as a "permeabilizer" (disrupting the outer membrane).

Structure-Activity Context: The allyl group is critical. Unlike a simple methyl ether, the allyl group can undergo metabolic activation or interact more strongly with hydrophobic pockets in target enzymes (like FabH). The secondary amine ensures solubility and electrostatic binding to the phosphate headgroups of the lipid bilayer.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4] CLSI document M07-A10.[2] Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • PubChem. (2024).[5] Compound Summary for CID 11988163: N-(2-(Allyloxy)benzyl)ethanamine.[5][6][] National Center for Biotechnology Information. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Wang, J., et al. (2014). Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents.[8] Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. (Provides context on o-hydroxybenzylamine pharmacophores). [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Antifungal Screening of Benzylamine Derivatives

Introduction: The Scientific Rationale for Screening Benzylamine Derivatives The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to gl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Screening Benzylamine Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Benzylamine derivatives represent a promising class of compounds for this purpose. Structurally related to the allylamine class of antifungals (e.g., Terbinafine), benzylamines primarily exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: squalene epoxidase.[1][2][3]

Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in the formation of ergosterol.[1][4][5] Ergosterol is the principal sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][6] By inhibiting squalene epoxidase, benzylamine derivatives trigger a dual-pronged attack on the fungal cell:

  • Ergosterol Depletion: The scarcity of ergosterol disrupts the structural integrity and function of the cell membrane, leading to increased permeability and ultimately, cell death.[1][7][8]

  • Toxic Squalene Accumulation: The blockage of the enzymatic pathway leads to a buildup of the substrate, squalene, within the cell.[4][5] High concentrations of squalene are toxic, interfering with membrane function and cell wall synthesis, contributing to the fungicidal effect.[1][2][7]

A key advantage of this target is its selectivity. Fungal squalene epoxidase is significantly more sensitive to inhibition by this class of compounds than its human counterpart, which minimizes the potential for off-target toxicity in patients.[4][7] This application note provides a comprehensive, multi-stage workflow for the systematic screening and characterization of novel benzylamine derivatives, from initial determination of antifungal activity to mechanistic validation and preliminary safety assessment.

Screening Cascade: A Multi-Stage Strategy

A logical and efficient screening process is essential for identifying the most promising lead candidates from a library of benzylamine derivatives. The following workflow outlines a three-phase approach, moving from broad primary screening to more focused secondary and tertiary characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Lead Candidate Validation a Compound Library of Benzylamine Derivatives b In Vitro Antifungal Susceptibility Testing (e.g., Broth Microdilution) a->b High-Throughput c Determine MIC50/MIC90 Against Panel of Fungi b->c Identify 'Hits' (e.g., >50% Inhibition) d Mechanism of Action Assays (Ergosterol Quantification) c->d e Preliminary Cytotoxicity (e.g., MTT Assay on Mammalian Cells) d->e f Advanced Mechanistic Studies (e.g., Membrane Permeability) e->f Select Candidates with Favorable Therapeutic Index g Spectrum of Activity (Yeasts, Molds, Dermatophytes) f->g h In Vivo Model Considerations g->h

Caption: A logical workflow for antifungal drug discovery.

Phase 1: Primary Antifungal Susceptibility Testing

The initial step involves a high-throughput screening (HTS) assay to identify "hit" compounds that exhibit antifungal activity.[9] The broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for this purpose.[10][11][12]

Protocol 1: Broth Microdilution Susceptibility Assay

Principle of the Method: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus after a defined incubation period.[13] A standardized fungal inoculum is exposed to serial dilutions of the test compounds in a 96-well microplate format.[9][14] Fungal growth is typically measured by spectrophotometry (optical density).[9]

Materials:

  • Fungal Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305). Quality control strains (e.g., C. parapsilosis ATCC 22019) are mandatory.

  • Media: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar/Broth for inoculum preparation.[9][14]

  • Reagents: Test benzylamine derivatives and control drugs (e.g., Terbinafine, Fluconazole) dissolved in Dimethyl Sulfoxide (DMSO).

  • Equipment: Sterile 96-well flat-bottom microplates, multichannel pipettes, spectrophotometric microplate reader (600 nm), incubator (35°C).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • For yeasts (C. albicans), culture the strain overnight in Sabouraud dextrose broth at 30°C.[14][15] Wash cells with sterile phosphate-buffered saline (PBS).[15] Adjust the final inoculum concentration to approximately 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.[14]

    • For molds (A. fumigatus), grow on Sabouraud dextrose agar for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the final conidial suspension to 0.4–5 x 10⁴ conidia/mL.

  • Compound Plating:

    • Prepare a 2-fold serial dilution of the benzylamine derivatives and control drugs in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute down. The final volume in each well should be 100 µL.

    • Ensure the final DMSO concentration does not exceed 1%, as it can inhibit fungal growth.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the test compound. This brings the total volume to 200 µL and halves the drug concentration to the desired final test range.

    • Include control wells:

      • Growth Control: Inoculum + media (no drug).

      • Sterility Control: Media only (no inoculum).

      • Solvent Control: Inoculum + media + highest concentration of DMSO.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[9] The exact time depends on the growth rate of the fungus, determined by when the growth control wells show sufficient turbidity.

  • Reading Results:

    • Determine the MIC endpoint. For azoles and related compounds, the CLSI defines the MIC as the lowest drug concentration that produces a ≥50% reduction in growth (turbidity) compared to the growth control.[16] This can be read visually or with a plate reader.

Phase 2: Secondary Characterization of "Hits"

Compounds identified as hits in the primary screen (e.g., those showing >50% growth inhibition at a specific concentration) are advanced to secondary characterization. This phase aims to confirm their activity, investigate their mechanism of action, and assess their selectivity.

Mechanism of Action: The Ergosterol Pathway

The primary mechanism of action for benzylamines is the inhibition of squalene epoxidase, which disrupts the ergosterol biosynthesis pathway.[1][8] This can be validated by quantifying the total ergosterol content in fungal cells after treatment with the test compound. A potent benzylamine derivative should cause a dose-dependent decrease in cellular ergosterol.[17]

G cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (ERG1) Accumulation Toxic Accumulation Squalene->Accumulation Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) Ergosterol Ergosterol (Final Product) Lanosterol->Ergosterol Multiple Steps (e.g., ERG11, ERG24) Depletion Depletion → Membrane Disruption Ergosterol->Depletion Inhibitor Benzylamine Derivatives (e.g., Butenafine) & Allylamines (e.g., Terbinafine) Inhibitor->Squalene Inhibitor->Oxidosqualene

Caption: Inhibition of the fungal ergosterol pathway.

Protocol 2: Ergosterol Quantification Assay

Principle of the Method: This spectrophotometric method quantifies total cellular ergosterol. Fungal cells are treated with the test compound, and then sterols are extracted using saponification with alcoholic potassium hydroxide. Ergosterol has a characteristic four-peaked absorbance spectrum between 240 nm and 300 nm, which can be distinguished from other sterols.[13] The amount of ergosterol is calculated from the absorbance values.

Materials:

  • Fungal Culture: Log-phase C. albicans culture.

  • Reagents: Test compounds, 25% alcoholic potassium hydroxide (KOH), n-heptane, sterile deionized water.

  • Equipment: Shaking incubator, spectrophotometer with UV cuvettes, centrifuge, vortex mixer.

Step-by-Step Procedure:

  • Cell Treatment:

    • Inoculate C. albicans into Sabouraud dextrose broth and grow to mid-log phase.

    • Expose the cells to various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8) of the benzylamine derivative for a defined period (e.g., 16 hours). Include a no-drug control.

  • Cell Harvesting:

    • Harvest a standardized number of cells from each treatment group by centrifugation.

    • Wash the cell pellets twice with sterile deionized water. Record the wet weight of the pellet.

  • Saponification and Extraction:

    • Add 3 mL of 25% alcoholic KOH solution to each cell pellet.

    • Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

    • After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

  • Measurement:

    • Carefully transfer the upper n-heptane layer to a clean tube.

    • Measure the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer. Use n-heptane as the blank.

  • Calculation:

    • Calculate the percentage of ergosterol content based on the absorbance values at 281.5 nm and 230 nm and the wet weight of the cell pellet. A significant, dose-dependent reduction in ergosterol content compared to the no-drug control validates the mechanism of action.[17]

Assessing Selectivity: In Vitro Cytotoxicity

A critical challenge in antifungal development is achieving selective toxicity against fungal cells without harming host mammalian cells.[18] Early assessment of cytotoxicity is crucial to prioritize compounds with a favorable therapeutic window.[19]

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Principle of the Method: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell Lines: Human cell lines such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney) are commonly used.[20]

  • Media: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Reagents: Test compounds, MTT solution (5 mg/mL in PBS), DMSO or acidified isopropanol.

  • Equipment: Sterile 96-well flat-bottom plates, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.[21]

  • Compound Treatment:

    • Remove the old media and add fresh media containing serial dilutions of the benzylamine derivatives.

    • Incubate for 24-48 hours.[20]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

The data generated from these assays should be organized for clear comparison and decision-making. The Therapeutic Index (TI) is a critical parameter calculated by comparing the cytotoxicity (IC₅₀) to the antifungal activity (MIC).

Therapeutic Index (TI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher TI value is desirable, as it indicates greater selectivity of the compound for the fungal target over host cells.

Compound ID Structure MIC vs. C. albicans (µg/mL) IC₅₀ vs. HepG2 Cells (µg/mL) Therapeutic Index (TI) Ergosterol Reduction at MIC/2 (%)
BZ-001[Derivative 1]4>128>3265%
BZ-002[Derivative 2]1664430%
BZ-003[Derivative 3]2964872%
Terbinafine[Reference]0.5>128>25685%

Table 1: Example data summary for a hypothetical screening of benzylamine derivatives. Compounds with high TI values (e.g., BZ-001, BZ-003) and significant ergosterol reduction would be prioritized for further study.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro screening and characterization of novel benzylamine derivatives as potential antifungal agents. By following a structured cascade from primary screening to mechanistic and safety profiling, researchers can efficiently identify and validate promising lead compounds.

Candidates that demonstrate potent antifungal activity (low MIC), a validated mechanism of action (ergosterol depletion), and a high therapeutic index should be advanced to the next stage of drug discovery. This includes expanded spectrum-of-activity testing against a broader panel of clinically relevant yeasts and molds, time-kill kinetic studies to determine fungistatic versus fungicidal activity, and ultimately, evaluation in preclinical in vivo models of fungal infection.

References

  • Patsnap Synapse. (2024, June 21). What are SQLE inhibitors and how do they work?. Retrieved from [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Retrieved from [Link]

  • Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(12), 1234. [Link]

  • Nowosielski, M., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications, 10(1), 4. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Brown, A. J., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]

  • Pierce, C. G., & Revie, N. M. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 967.
  • Healy, C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. bioRxiv.
  • Centers for Disease Control and Prevention. (2024, April 23). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Parker, J. E., et al. (2014). The Mechanistic Targets of Antifungal Agents: An Overview. Current Fungal Infection Reports, 8(2), 147-155.
  • Garibotto, F. M., et al. (2010). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Bioorganic & Medicinal Chemistry Letters, 20(21), 6248-6251.
  • Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
  • Healy, C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. bioRxiv.
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Screening workflow to identify novel antifungal agents. Retrieved from [Link]

  • Ahmad, A., et al. (2022). A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae. Scientific Reports, 12(1), 21996.
  • Wang, Y., et al. (2022).
  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337.
  • JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Lee, D. G., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(1), 145-150.
  • Lee, D. G., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(1), 145-150.
  • Wong, S. S. W., et al. (2020). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. Antimicrobial Agents and Chemotherapy, 64(10), e00867-20.
  • Scribd. (2020, April 3). Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Alcazar-Fuoli, L., et al. (2008).
  • Miyazaki, T., et al. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Journal of Antimicrobial Chemotherapy, 65(6), 1154-1161.
  • Kodedová, M., & Sychrová, H. (2024). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. International Journal of Molecular Sciences, 25(19), 10582.

Sources

Application

Application Note: Advanced NMR Spectroscopy of N-Substituted Benzylamines

This Application Note is designed for researchers and drug development professionals. It synthesizes advanced NMR methodologies with practical, field-proven protocols for the characterization of N-substituted benzylamine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes advanced NMR methodologies with practical, field-proven protocols for the characterization of N-substituted benzylamines—a critical pharmacophore in medicinal chemistry.

Abstract

N-substituted benzylamines represent a structural cornerstone in therapeutic agents (e.g., antihistamines, antihypertensives, and psychotropics). While structurally seemingly simple, these moieties exhibit complex NMR behaviors driven by conformational dynamics, proton exchange rates, and magnetic non-equivalence arising from chiral centers. This guide provides a definitive protocol for the structural elucidation, salt form characterization, and enantiomeric analysis of N-substituted benzylamines using 1H, 13C, and 15N NMR.

Introduction: The Analytical Challenge

In drug development, the benzylamine motif (


) is ubiquitous. However, its characterization is frequently complicated by:
  • Benzylic Methylene Dynamics: The

    
     protons often deviate from a simple singlet, manifesting as higher-order AB spin systems due to prochirality or restricted rotation.
    
  • Protonation States: The chemical shifts of

    
    -carbons and protons are highly sensitive to pH, often leading to misassignment between free bases and hydrochloride salts.
    
  • Rotameric Exchange: N-substitution (especially with amides or carbamates) can induce rotamers, broadening peaks and complicating integration.

This guide moves beyond basic assignment, offering a rigorous workflow for distinguishing subtle structural features essential for IND (Investigational New Drug) filings.

Sample Preparation & Solvent Effects

Expert Insight: The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of conformers.

Solvent Selection Matrix
SolventDielectric Constant (

)
ApplicationCaveats
CDCl

4.8Routine 1H/13C; Good solubility for free bases.Acidic impurities in CDCl

can protonate amines, causing peak broadening or shifting. Always neutralize with K

CO

or use silver foil if storing.
DMSO-

46.7Analysis of salts; H-bonding studies.High viscosity broadens lines. Hygroscopic nature causes water peak (

at ~3.3 ppm) to obscure benzylic signals.
Methanol-

32.7Polar salts.Exchangeable protons (NH) disappear rapidly due to deuterium exchange.
Benzene-

2.3Resolving overlapping aromatic signals.Anisotropic effects can separate accidental equivalents in the aromatic region.
The "Trace Acid" Trap

In CDCl


, trace HCl can transiently protonate the nitrogen, causing the benzylic methylene signal to shift downfield (deshielding) by 0.1–0.5 ppm and the NH signal to broaden.
  • Protocol: To ensure reproducible shifts for free bases, filter the CDCl

    
     solution through a small plug of basic alumina or add a single pellet of solid NaOH to the NMR tube (for qualitative work).
    

1H NMR Characterization: The Benzylic Anomaly

The Benzylic Methylene ( )

In an achiral, unrestricted environment, these two protons are enantiotopic and appear as a singlet (


 3.7–4.2 ppm). However, two scenarios induce Magnetic Non-Equivalence (MNE) , splitting the signal into an AB quartet :
  • Chiral Center Nearby: If the N-substituent contains a stereocenter (e.g.,

    
    -methylbenzylamine derivatives), the benzylic protons become diastereotopic.
    
  • Restricted Rotation: Steric bulk can slow rotation around the

    
     bond, making the protons distinct on the NMR timescale.
    

Diagnostic check: If the "singlet" appears as a "roofing" doublet or a quartet with


 Hz (geminal coupling), you are observing MNE.
1H Chemical Shift Trends (Free Base vs. HCl Salt)
Proton TypeFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)
Benzylic (-CH

-)
3.7 – 3.94.1 – 4.5+0.4 to +0.6
N-Methyl (-NCH

)
2.3 – 2.52.7 – 2.9+0.4
Aromatic (Ortho) 7.2 – 7.37.4 – 7.6+0.2 (Inductive effect)
NH (Exchangeable) 1.5 – 2.0 (Broad)9.0 – 10.0 (Broad)Massive downfield shift

Advanced Nuclei: 13C and 15N

13C NMR

The benzylic carbon is a reliable anchor point.

  • Shift Range: 50–60 ppm.

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring (e.g., p-NO

    
    ) shift the benzylic carbon upfield (shielding) due to paramagnetic current effects, contrary to simple inductive logic in some cases.
    
15N NMR (HMBC/HSQC Detection)

Direct detection of 15N is insensitive. Use 1H-15N HMBC optimized for


 Hz or long range 

Hz.
  • Reference: Liquid NH

    
     = 0 ppm (Note: Nitromethane scale is ~380 ppm downfield).
    
  • Primary Benzylamine:

    
     20–40 ppm.
    
  • Secondary N-Alkyl:

    
     30–50 ppm.
    
  • Tertiary N,N-Dialkyl:

    
     40–60 ppm.
    
  • Ammonium Salt: Shift moves upfield by ~10–20 ppm upon protonation in some scales, but H-bonding can vary this significantly.

Experimental Protocol: Full Characterization Workflow

This protocol ensures self-validation by cross-referencing 1D and 2D data.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the amine in 0.6 mL CDCl

    
      (neutralized).
    
  • Integrity Check: Acquire a standard 1H spectrum (16 scans).

  • Validation: Check the integration of the benzylic singlet/quartet. It must integrate to 2H relative to the aromatic signal (5H for monosubstituted benzene).

Step 2: 2D Structural Assignment
  • 1H-13C HSQC: Assign the benzylic proton to its carbon (~55 ppm). This confirms the

    
     signal and rules out impurities.
    
  • 1H-13C HMBC: Look for correlations from the benzylic protons to the ipso-carbon of the aromatic ring (~140 ppm) and the ortho-carbons (~128 ppm).

    • Expert Note: This connectivity proves the

      
       linkage.
      
Step 3: Salt Screen (Optional but Recommended)

To confirm the basicity and site of protonation:

  • Add 10

    
    L of TFA (Trifluoroacetic acid) or TFA-d to the tube.
    
  • Shake and re-acquire 1H NMR.

  • Observation: Look for the specific downfield shift of the benzylic

    
     (approx +0.5 ppm). If the shift is negligible, the nitrogen may be part of an amide or non-basic system.
    

Visualization: Logic & Workflow

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for assigning N-substituted benzylamines.

Benzylamine_Workflow Start Start: Unknown Amine Sample Solvent Dissolve in CDCl3 (Neutralized) Start->Solvent H1_Spec Acquire 1H NMR Solvent->H1_Spec Benzylic_Check Check 3.5 - 4.5 ppm Region H1_Spec->Benzylic_Check Singlet Sharp Singlet (2H) Benzylic_Check->Singlet Pattern Quartet AB Quartet / Multiplet Benzylic_Check->Quartet Pattern Achiral Achiral / Unrestricted Standard Benzylamine Singlet->Achiral Chiral Chiral Center on N-Substituent or Restricted Rotation Quartet->Chiral TFA_Test Add TFA (Acid Spike) Achiral->TFA_Test Chiral->TFA_Test Shift_Check Benzylic Shift > 0.4 ppm? TFA_Test->Shift_Check FreeBase Confirm: Free Amine Shift_Check->FreeBase Yes NonBasic Amide/Carbamate or Already Salt Shift_Check->NonBasic No

Figure 1: Decision tree for the NMR characterization of N-substituted benzylamines, highlighting the diagnosis of chirality and protonation states.

Advanced Protocol: Enantiomeric Purity Determination

For chiral N-substituted benzylamines (e.g.,


-methylbenzylamine derivatives), standard NMR cannot distinguish enantiomers.

Method: In-situ Derivatization with (S)-BINOL and 2-Formylphenylboronic acid. This three-component assembly forms diastereomeric iminoboronate esters, resolving the enantiomers in 1H NMR.[1][2]

Protocol:

  • Mix: In an NMR tube, combine:

    • 1.0 eq of the chiral benzylamine.

    • 1.0 eq of 2-formylphenylboronic acid.

    • 1.1 eq of (S)-BINOL.

  • Solvent: Add 0.6 mL CDCl

    
    .
    
  • Reaction: Shake for 5 minutes (reaction is fast and quantitative).

  • Analysis: Acquire 1H NMR.

    • The iminyl proton (

      
      ) will appear as two distinct singlets (one for the R-amine complex, one for the S-amine complex) in the 8.0–9.0 ppm region.
      
    • Calculation: Integrate the two iminyl peaks to determine the Enantiomeric Excess (ee).

Summary of Chemical Shifts (Reference Table)

Moiety1H Shift (

, ppm)
Multiplicity13C Shift (

, ppm)
Notes

3.70 – 4.20s or ABq52.0 – 58.0Diagnostic signal.

3.60 – 3.90q (

Hz)
56.0 – 62.0Chiral

-methyl.

2.30 – 2.50s35.0 – 42.0Methylamino.

(Aliphatic)
1.20 – 2.50br sN/AHighly variable.

(Ammonium)
8.50 – 10.0br sN/AOnly in salts/TFA spike.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AB quartet and magnetic non-equivalence principles).
  • Bull, S. D., et al. (2012). "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines." Nature Protocols, 7, 1630–1642.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C and 15N chemical shift ranges).

Sources

Method

"HPLC method development for allyloxy compounds"

Abstract & Scope This technical guide details the systematic development of High-Performance Liquid Chromatography (HPLC) methods for allyloxy compounds ( ). Allyl ethers are critical intermediates in organic synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the systematic development of High-Performance Liquid Chromatography (HPLC) methods for allyloxy compounds (


). Allyl ethers are critical intermediates in organic synthesis (e.g., protecting groups, polymer crosslinkers) and active pharmacophores in medicinal chemistry (e.g., beta-blockers).

Developing robust methods for these compounds presents unique challenges:

  • Low UV Response: The isolated allyl double bond lacks strong conjugation, requiring low-wavelength detection (<220 nm) unless the R-group is aromatic.

  • Selectivity Issues: Structural isomers and hydrolysis byproducts often co-elute due to similar hydrophobicity.

  • Chemical Stability: Susceptibility to oxidation and potential Claisen rearrangement under thermal stress.

This guide moves beyond generic protocols, utilizing ICH Q14 (Enhanced Approach) principles to design a self-validating separation strategy.

Physicochemical Profiling & Mechanistic Logic

Before selecting a column, we must understand the analyte's behavior.

PropertyCharacteristicChromatographic Implication
Chromophore Isolated Alkene (

)
Detection Limit: Weak absorption

. Solvents must have high UV transmittance (e.g., Acetonitrile).
Polarity Ether Linkage (Dipole)Retention: Moderately lipophilic (LogP typically 2.0–4.0 depending on R-group). The oxygen atom accepts hydrogen bonds.
Unsaturation

-Electron Cloud
Selectivity: The double bond allows for

interactions with phenyl-based stationary phases.[1]
Basicity Weak Lewis BasePeak Shape: The ether oxygen is a weak base; however, if 'R' contains an amine (common in drugs), severe peak tailing will occur without end-capping or pH control.

Method Development Strategy

Stationary Phase Selection: The Advantage

While C18 (L1) is the standard workhorse, it relies solely on hydrophobic subtraction. For allyloxy compounds, Phenyl-Hexyl (L11) phases offer superior selectivity.

  • Mechanism: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the allyl group.
    
  • Critical Insight: This interaction is solvent-dependent. Methanol enhances

    
     interactions (allowing the phenyl ring to be accessible), while Acetonitrile  (having its own 
    
    
    
    electrons) suppresses this effect, causing the Phenyl-Hexyl column to behave more like a standard C8/C18.
Mobile Phase Architecture
  • Solvent A (Aqueous): 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH 3.8).

    • Why: Acidic pH suppresses silanol ionization (reducing tailing) and ensures protonation if amines are present.

  • Solvent B (Organic):

    • Screening: Acetonitrile (Lower UV cutoff, sharper peaks).

    • Optimization: Methanol (If resolution on Phenyl-Hexyl is required).[1]

Detection Strategy
  • Primary: UV at 205 nm or 210 nm.

  • Alternative: Charged Aerosol Detection (CAD) is highly recommended if the molecule lacks an aromatic ring, as the allyl response at 210 nm can be noisy due to solvent absorption.

Visualization: Decision Logic & Workflow

Diagram 1: Column & Solvent Selection Logic

This decision tree guides the selection of the stationary phase based on the specific chemistry of the allyloxy compound.

ColumnSelection Start Start: Allyloxy Compound Analysis IsAromatic Does 'R' group have Aromatic Rings? Start->IsAromatic C18_Path Use C18 (L1) Focus: Hydrophobicity IsAromatic->C18_Path No (Aliphatic R) Phenyl_Path Use Phenyl-Hexyl (L11) Focus: Pi-Pi Selectivity IsAromatic->Phenyl_Path Yes (Aromatic R) Solvent_Decision Select Organic Modifier C18_Path->Solvent_Decision Phenyl_Path->Solvent_Decision ACN_Result Acetonitrile (Max Sensitivity, Low UV) Solvent_Decision->ACN_Result Priority: Sensitivity (<210nm) MeOH_Result Methanol (Max Selectivity, Pi-Pi active) Solvent_Decision->MeOH_Result Priority: Isomer Separation

Caption: Logic flow for selecting stationary phase and organic modifier based on analyte structure and separation goals.

Experimental Protocols

Protocol A: The "Scouting" Gradient (Generic Screening)

Purpose: To assess purity and approximate retention time.

  • Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18,

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: Stop

  • Detection: DAD Scanning 190–400 nm (Extract 210 nm).

Protocol B: The "Selectivity" Optimization (Phenyl-Hexyl)

Purpose: To separate closely eluting impurities (e.g., allyl bromide starting material from product).

  • Column: Phenyl-Hexyl (e.g., Waters CORTECS Phenyl or equivalent),

    
     (Core-shell).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol (to activate

    
     mechanisms).
    
  • Flow Rate: 0.4 mL/min (scaled for 2.1 mm ID).

  • Gradient:

    • Target the elution %B found in Protocol A.

    • Example: If elution was at 60% B in screening, run a shallow gradient from 50% to 70% B over 10 minutes.

  • Validation Check: Calculate Resolution (

    
    ) between the main peak and the nearest impurity. Target 
    
    
    
    .[2]

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Drifting Retention Times Temperature fluctuations affecting

interactions.
Control: Phenyl phases are highly temperature sensitive. Use a column oven set strictly to 35°C or 40°C.
Ghost Peaks Oxidation of ether linkage (peroxides in solvent).Prevent: Use fresh HPLC-grade ethers/THF only if necessary. Add BHT stabilizer if using THF. Prefer ACN/MeOH.
Peak Tailing Residual silanol interactions with amine groups.[3]Fix: Increase buffer ionic strength (20-25 mM). Ensure column is "end-capped" (e.g., "Eclipse Plus" or "XBridge").
Baseline Noise at 210 nm Impure Mobile Phase.Verify: Use LC-MS grade solvents. Formic acid absorbs at low UV; ensure concentration is

.
Diagram 2: Method Lifecycle (ICH Q14)

This diagram illustrates the lifecycle management of the method, ensuring continuous improvement.

MethodLifecycle ATP Analytical Target Profile (ATP) Risk Risk Assessment (Causality) ATP->Risk Design DoE / Scouting (Protocol A/B) Risk->Design Control Control Strategy (SST Limits) Design->Control Lifecycle Continuous Monitoring Control->Lifecycle Lifecycle->ATP Update

Caption: ICH Q14 Alignment: From defining the ATP to continuous lifecycle monitoring.

References

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[4] [Link]

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Phenomenex. (2025). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns - Product Guide. [Link]

  • Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]

  • NIST Chemistry WebBook. Allyl ethyl ether Spectral Data. [Link]

Sources

Application

Introduction: The Analytical Challenge of N-(2-(Allyloxy)benzyl)ethanamine

An In-Depth Guide to the Derivatization of N-(2-(Allyloxy)benzyl)ethanamine for Enhanced Analytical Detection N-(2-(Allyloxy)benzyl)ethanamine is a secondary amine whose accurate quantification is essential in various st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of N-(2-(Allyloxy)benzyl)ethanamine for Enhanced Analytical Detection

N-(2-(Allyloxy)benzyl)ethanamine is a secondary amine whose accurate quantification is essential in various stages of chemical synthesis and drug development. Its molecular structure, featuring a secondary amine and an allyloxy group, presents distinct challenges for direct analysis. For Gas Chromatography (GC), the molecule's polarity, stemming from the active hydrogen on the secondary amine, can lead to poor peak shape, adsorption on the column, and thermal instability.[1][2] For High-Performance Liquid Chromatography (HPLC), the molecule lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or Fluorescence detectors.[3][4]

To overcome these limitations, chemical derivatization is an indispensable strategy. This process modifies the analyte's functional groups to enhance its physicochemical properties for a specific analytical technique.[1][2] Derivatization can increase volatility and thermal stability for GC analysis or introduce a detectable tag for HPLC, thereby significantly improving chromatographic behavior, separation efficiency, and detector sensitivity.[1][3][4] This guide provides a detailed exploration of two robust derivatization protocols for N-(2-(Allyloxy)benzyl)ethanamine, tailored for GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (HPLC-FLD), respectively.

Scientific Principles of Derivatization for Secondary Amines

The core of the derivatization strategy for N-(2-(Allyloxy)benzyl)ethanamine targets the reactive secondary amine group (-NH-). The choice of reagent and reaction type is dictated by the intended analytical platform.

  • For Gas Chromatography (GC): The primary objective is to replace the polar, active hydrogen on the nitrogen atom with a nonpolar group.[2] This transformation reduces intermolecular hydrogen bonding, which in turn increases the analyte's volatility and thermal stability, making it suitable for the high-temperature environment of a GC system.[1][5] Common reactions include:

    • Acylation: This involves reacting the amine with an acid anhydride or acid chloride, such as Trifluoroacetic Anhydride (TFAA). The resulting N-acyl derivative is significantly more volatile.[2][6] The incorporation of fluorine atoms, as with TFAA, also enhances sensitivity for Electron Capture Detectors (ECD) and produces characteristic mass fragments for MS analysis.[1][7]

    • Silylation: This is a versatile method where a silylating reagent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group.[2][5] For greater stability against hydrolysis, reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form a more robust tert-butyldimethylsilyl (TBDMS) derivative.[5][8]

  • For High-Performance Liquid Chromatography (HPLC): The goal is to attach a molecule (a "tag") that can be easily detected with high sensitivity.[3]

    • Fluorescent Labeling: This is a highly sensitive approach where a fluorogenic reagent is covalently bonded to the amine. Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to form intensely fluorescent products, allowing for detection at picomole or even femtomole levels.[3][9][10] NBD-Cl is particularly effective for both primary and secondary amines.[9]

This guide will focus on acylation with TFAA for GC-MS analysis and fluorescent labeling with NBD-Cl for HPLC-FLD analysis, as these represent robust, widely applicable, and highly effective methods.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol details the conversion of N-(2-(Allyloxy)benzyl)ethanamine into its volatile N-trifluoroacetyl derivative, which is amenable to GC-MS analysis. The reaction is reliable and results in a stable product with excellent chromatographic properties.[11]

Causality of Experimental Choices

The choice of TFAA is strategic. It is a powerful acylating agent that reacts readily with the secondary amine.[11][12] The resulting trifluoroacetyl group significantly increases the volatility of the parent molecule. Furthermore, the high electronegativity of the fluorine atoms and the specific bond structures lead to predictable and characteristic fragmentation patterns upon electron ionization in the mass spectrometer, which is crucial for unequivocal identification.[13]

Caption: Chemical reaction for TFAA derivatization.

Materials and Reagents
  • N-(2-(Allyloxy)benzyl)ethanamine standard or sample extract

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM), GC grade

  • Nitrogen gas supply (high purity)

  • Heating block or water bath

  • 2 mL GC vials with PTFE-lined screw caps

  • Micropipettes and tips

  • Vortex mixer

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of N-(2-(Allyloxy)benzyl)ethanamine in ethyl acetate (e.g., 1 mg/mL). Pipette 100 µL of this solution into a 2 mL GC vial. For unknown samples, ensure the extract is concentrated to a similar volume.

  • Solvent Evaporation (Optional but Recommended): If the sample is in a protic or incompatible solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Re-dissolve the residue in 100 µL of anhydrous ethyl acetate. This step prevents TFAA from reacting with solvent impurities.

  • Derivatization Reaction: Add 50 µL of TFAA to the vial. The excess of reagent ensures the reaction proceeds to completion.

  • Incubation: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or water bath set to 60°C for 30 minutes.[11] Heating accelerates the reaction rate.

  • Reagent Removal: After incubation, cool the vial to room temperature. Evaporate the excess solvent and TFAA under a gentle stream of nitrogen. Caution: Perform this step in a fume hood as TFAA is corrosive and volatile.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of anhydrous ethyl acetate. The final volume can be adjusted depending on the expected concentration and required detection limits.

  • Analysis: Vortex the reconstituted sample. The sample is now ready for injection into the GC-MS system. Inject 1 µL into the instrument.

Data Presentation: Expected Results and GC-MS Parameters
ParameterDescription
Analyte N-(2-(Allyloxy)benzyl)ethanamine
Reagent Trifluoroacetic Anhydride (TFAA)
Derivative N-(2-(Allyloxy)benzyl)-N-ethyl-2,2,2-trifluoroacetamide
Molecular Weight (Analyte) 191.27 g/mol [14]
Molecular Weight (Derivative) 287.27 g/mol
Mass Shift (Δm/z) +96
Expected MS Fragments (m/z) M+• at 287, and other characteristic fragments resulting from cleavage of the benzyl and ethyl groups.
GC-MS ParameterTypical Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[11]
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Protocol 2: Fluorescent Labeling with NBD-Cl for HPLC-FLD Analysis

This protocol describes the pre-column derivatization of N-(2-(Allyloxy)benzyl)ethanamine with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a highly effective fluorogenic reagent for secondary amines.[9] The resulting NBD-adduct is stable and exhibits strong fluorescence, enabling highly sensitive quantification.

Causality of Experimental Choices

NBD-Cl is selected for its ability to react with both primary and secondary amines under mild, basic conditions.[9] The reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces the chloride ion.[9] A borate buffer is used to maintain an optimal pH (typically 8-9), which deprotonates the secondary amine, increasing its nucleophilicity and facilitating the reaction.[9] The reaction is performed in the dark to prevent potential photodegradation of the NBD-derivative.

Caption: Chemical reaction for NBD-Cl derivatization.

Materials and Reagents
  • N-(2-(Allyloxy)benzyl)ethanamine standard or sample extract

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Water, HPLC grade

  • Heating block or water bath

  • 2 mL amber HPLC vials with PTFE-lined screw caps

  • 0.22 µm syringe filters

  • pH meter

Step-by-Step Methodology
  • Reagent Preparation:

    • Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL.

    • NBD-Cl Solution (5 mg/mL): Dissolve 25 mg of NBD-Cl in 5 mL of acetonitrile. Prepare this solution fresh and protect it from light.

  • Sample Preparation: Prepare a stock solution of the analyte in acetonitrile (e.g., 0.1 mg/mL).

  • Derivatization Reaction:

    • In an amber HPLC vial, combine 100 µL of the analyte solution, 200 µL of the borate buffer, and 100 µL of the NBD-Cl solution.

    • Ensure the final mixture is well-homogenized by vortexing for 30 seconds.

  • Incubation: Tightly cap the vial and place it in a heating block or water bath set to 60°C for 45 minutes. The vial should be protected from light during this step (e.g., by wrapping in aluminum foil).

  • Cooling and Filtration: After incubation, cool the vial to room temperature. Filter the derivatized sample through a 0.22 µm syringe filter directly into a clean amber HPLC vial to remove any particulate matter.

  • Analysis: The sample is now ready for injection into the HPLC-FLD system. Inject 10 µL.

Data Presentation: Expected Results and HPLC-FLD Parameters
ParameterDescription
Analyte N-(2-(Allyloxy)benzyl)ethanamine
Reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl)
Derivative NBD-N-(2-(Allyloxy)benzyl)ethanamine adduct
Detection Principle Fluorescence
Excitation Wavelength (λex) ~460-470 nm[15]
Emission Wavelength (λem) ~530-540 nm[15]
Expected Chromatographic Behavior The derivatized analyte will be more retained on a reversed-phase column compared to the underivatized form.
HPLC-FLD ParameterTypical Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector λex = 465 nm, λem = 535 nm

Overall Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final analysis for both protocols.

cluster_gc GC-MS Protocol cluster_hplc HPLC-FLD Protocol start Sample containing N-(2-(Allyloxy)benzyl)ethanamine prep Prepare Analyte Solution (e.g., in Ethyl Acetate or ACN) start->prep gc_deriv Add TFAA Reagent prep->gc_deriv hplc_deriv Add Borate Buffer & NBD-Cl Reagent prep->hplc_deriv gc_heat Heat at 60°C for 30 min gc_deriv->gc_heat gc_evap Evaporate Excess Reagent under N₂ gc_heat->gc_evap gc_recon Reconstitute in Ethyl Acetate gc_evap->gc_recon gc_inject Inject 1 µL into GC-MS gc_recon->gc_inject hplc_heat Heat at 60°C for 45 min (in dark) hplc_deriv->hplc_heat hplc_cool Cool to Room Temp hplc_heat->hplc_cool hplc_filter Filter (0.22 µm) hplc_cool->hplc_filter hplc_inject Inject 10 µL into HPLC-FLD hplc_filter->hplc_inject

Caption: General workflow for derivatization and analysis.

References

  • Rauha, J. P., et al. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • Macherey-Nagel. Derivatization reagents for GC. Available at: [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(9), 1191-1195. Available at: [Link]

  • Ali, I., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 25(12), 879-891. Available at: [Link]

  • Lee, K. R., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 34(1), 163-168. Available at: [Link]

  • Stepanova, A. G., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 84-91. Available at: [Link]

  • Waters Corporation. (2010). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Available at: [Link]

  • Akter, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-201. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Lee, D. W., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(15), 4683. Available at: [Link]

  • Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • National Center for Biotechnology Information. (n.d.). N-(2-(Allyloxy)benzyl)ethanamine. PubChem Compound Database. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547. Available at: [Link]

  • Tse, F. L., & Welling, P. G. (1982). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 229(2), 405-412. Available at: [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • SIELC Technologies. (2018). N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Available at: [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547. Available at: [Link]

  • Arantes, L. C., et al. (2014). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 6(7-8), 735-744.
  • National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)ethanamine. PubChem Compound Database. Available at: [Link]

  • Al-Horani, R. A., & Jones, P. R. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available at: [Link]

  • CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
  • Al-Sanea, M. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1234. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

Ticket Subject: Optimization & Impurity Profiling for Reductive Amination of 2-(Allyloxy)benzaldehyde Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization & Impurity Profiling for Reductive Amination of 2-(Allyloxy)benzaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Scope of Support

Welcome to the technical support hub for the synthesis of


-(2-(Allyloxy)benzyl)ethanamine . This guide addresses the specific challenges of coupling 2-(allyloxy)benzaldehyde  with ethanamine  (ethylamine).

While this is a standard reductive amination, the presence of the allyl ether moiety introduces two critical failure modes often overlooked in general protocols: chemoselectivity issues (accidental alkene reduction) and thermal instability (Claisen rearrangement).

This guide replaces generic advice with a causality-driven troubleshooting framework.

Module 1: The Optimized Protocol (The "Happy Path")

To minimize side reactions, we recommend the Abdel-Magid protocol using Sodium Triacetoxyborohydride (


). Unlike 

, it is non-toxic and avoids the risk of HCN generation. Unlike catalytic hydrogenation, it preserves the allyl group.
Reagents & Stoichiometry
  • Substrate: 2-(Allyloxy)benzaldehyde (

    
     equiv)
    
  • Amine: Ethanamine (

    
    
    
    
    equiv) (Use free base or HCl salt with
    
    
    )
  • Reductant:

    
     (
    
    
    
    
    
    equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (

    
     equiv) — Crucial for catalyzing imine formation without hydrolyzing the ether.
    
Step-by-Step Workflow
  • Imine Formation: Dissolve the aldehyde in DCE. Add ethanamine and acetic acid. Stir for 30–60 minutes at room temperature.

    • Why? Pre-forming the imine shifts the equilibrium before the reductant is added, reducing the window for aldehyde reduction (to benzyl alcohol).

  • Reduction: Add

    
     in one portion. Stir at room temperature for 2–4 hours.
    
    • Checkpoint: Monitor via TLC/LCMS. Look for the disappearance of the aldehyde peak.

  • Quench: Quench with saturated aqueous

    
    .
    
    • Note: Strong acids during workup can hydrolyze the allyl ether; stick to basic/neutral workups.

  • Purification: Extract with DCM. If purification is needed, use Flash Column Chromatography (Silica, DCM/MeOH/

    
    ).
    
    • Warning:Do NOT distill at atmospheric pressure. (See "Side Reaction C").

Module 2: Diagnostic Center (Troubleshooting Impurities)

If your LCMS or NMR shows impurities, match them to the profiles below.

Side Reaction A: The "Heavy" Impurity (Dialkylation)

Symptom: LCMS shows a peak at Target MW + 28 (or +29 for M+H). Identity:


-Diethyl-2-(allyloxy)benzylamine (Tertiary Amine).
  • Root Cause: The secondary amine product is more nucleophilic than the starting ethanamine. It attacks a remaining molecule of aldehyde, forming an iminium ion which is then reduced.[1]

  • Fix:

    • Increase Amine Equivalents: Use

      
      
      
      
      equiv of ethanamine to statistically favor the primary attack.
    • Stepwise Addition: Ensure the imine is fully formed (check by NMR/IR) before adding the hydride source. This is the "Indirect Reductive Amination" method.

Side Reaction B: The "Saturated" Impurity (Over-Reduction)

Symptom: LCMS shows Target MW + 2 . NMR shows loss of alkene signals (


 5.0–6.0 ppm) and appearance of propyl triplets.
Identity: 

-(2-Propoxybenzyl)ethanamine.
  • Root Cause: Use of Catalytic Hydrogenation (

    
    ) or non-selective hydrides.
    
  • The Science: Palladium on Carbon will reduce the allyl double bond faster or at the same rate as the imine.

  • Fix: Strictly avoid transition metal catalysts. Use borohydride reagents (

    
     or 
    
    
    
    ), which are chemically orthogonal to isolated alkenes.
Side Reaction C: The "Thermal" Impurity (Claisen Rearrangement)

Symptom: Product darkens upon heating. NMR shows a new phenol -OH peak and the allyl chain moved to the aromatic ring (likely position 3). Identity: 3-Allyl-2-hydroxy-


-ethylbenzylamine (or isomer).
  • Root Cause: Thermal Stress. Allyl aryl ethers undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) at temperatures

    
     (or lower with Lewis acids).
    
  • Scenario: This typically happens if the user attempts to purify the amine by distillation without high vacuum, or dries the product in an oven at high heat.

  • Fix:

    • Purify via chromatography.

    • If distillation is necessary, use Kugelrohr or high vacuum (

      
       mmHg) to keep the pot temperature below 
      
      
      
      .

Module 3: Visualizing the Pathways

The following diagram maps the reaction logic and failure points.

ReactionPathways Aldehyde 2-(Allyloxy) benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine (Acid Cat.) Amine Ethanamine Target TARGET: N-(2-(Allyloxy)benzyl) ethanamine Imine->Target NaBH(OAc)3 (Selective Reduction) Saturated IMPURITY B: Propyl Analog (Alkene Reduced) Imine->Saturated H2 / Pd-C (Wrong Reagent) Tertiary IMPURITY A: Tertiary Amine (Dialkylation) Target->Tertiary + Aldehyde (Over-reaction) Claisen IMPURITY C: Rearranged Phenol (Claisen Product) Target->Claisen Heat > 180°C (Distillation)

Caption: Figure 1. Reaction network showing the primary synthetic pathway (Green) and the three critical side-reaction exits (Red).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Borohydride (


) instead of the Triacetoxy version? 
A:  Yes, but with a caveat. 

is a stronger reductant and can reduce the aldehyde to benzyl alcohol before it forms the imine.
  • Protocol Adjustment: You must perform a stepwise reaction. Stir the aldehyde and amine in Methanol for 2 hours first to ensure complete imine formation, then add

    
     at 
    
    
    
    .

Q2: My product has a strong smell of vinegar and the yield is >100%. What happened? A: This is likely a Boron-Amine Complex . Boron salts can coordinate strongly with the nitrogen lone pair.

  • Fix: Perform a "basic workup" wash. Stir the crude organic layer with

    
     or 
    
    
    
    solution for 20 minutes to break the boron complex, then extract.

Q3: I see a peak at M-41 in the Mass Spec. Is my product degrading? A: M-41 corresponds to the loss of the allyl group (


). This is usually a fragmentation artifact in the Mass Spec ionizer (in-source fragmentation) rather than a chemical impurity in your flask.
  • Verification: Check the NMR.[2][3] If the allyl signals (

    
     5.0–6.0) are present and integrate correctly, the molecule is intact.
    

Q4: Can I use catalytic hydrogenation to remove a Cbz protecting group on another part of the molecule? A: No. Standard hydrogenation (


) will reduce your allyl ether to a propyl ether. You must use selective deprotection methods (e.g., acid hydrolysis for Boc, or specific poisons for Pd if absolutely necessary, though risky).

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Claisen Rearrangement." Organic Chemistry Portal.

  • Master Organic Chemistry. "Reductive Amination." Master Organic Chemistry.

  • Common Organic Chemistry. "Reductive Amination Common Conditions." Common Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

Welcome to the technical support center for the synthesis of N-(2-(Allyloxy)benzyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-(Allyloxy)benzyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to improve your yield, purity, and overall success.

Logical Workflow of the Synthesis

The synthesis of N-(2-(Allyloxy)benzyl)ethanamine is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Formation of the key intermediate, 2-(allyloxy)benzaldehyde, from salicylaldehyde and an allyl halide.

  • Reductive Amination: Condensation of 2-(allyloxy)benzaldehyde with ethylamine to form an imine, followed by in-situ reduction to the target secondary amine.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Salicylaldehyde Salicylaldehyde Intermediate 2-(Allyloxy)benzaldehyde Salicylaldehyde->Intermediate SN2 Reaction Allyl_Halide Allyl Halide (e.g., Allyl Bromide) Allyl_Halide->Intermediate SN2 Reaction Base Base (e.g., K₂CO₃) Base->Intermediate SN2 Reaction Final_Product N-(2-(Allyloxy)benzyl)ethanamine Intermediate->Final_Product Imine Formation & Reduction Ethylamine Ethylamine Ethylamine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product

Caption: Overall two-step synthetic workflow.

Part 1: Troubleshooting the Williamson Ether Synthesis

This initial step involves the O-alkylation of salicylaldehyde with an allyl halide. While seemingly straightforward, this Sₙ2 reaction is prone to several issues that can significantly impact the yield and purity of the 2-(allyloxy)benzaldehyde intermediate.[1]

Q1: My yield of 2-(allyloxy)benzaldehyde is consistently low. What are the primary causes and how can I fix this?

Low yields in this step typically stem from incomplete reactions or the prevalence of side reactions. Let's break down the common culprits.

Causality & Solution:

  • Inefficient Deprotonation of Phenol: The reaction begins with the deprotonation of the phenolic hydroxyl group on salicylaldehyde to form a phenoxide ion, which is the active nucleophile.[2] If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. While weaker bases like potassium carbonate (K₂CO₃) are often preferred for selectivity (see Q2), stronger bases like sodium hydride (NaH) can be used if the reaction is sluggish, though they may increase side reactions.[1] The reaction requires alkaline conditions to proceed effectively.[3]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[4]

    • Solution: If the reaction is slow at room temperature, gradually increasing the heat can significantly improve the rate. Refluxing in a suitable solvent like acetone or acetonitrile is a common strategy.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

  • Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.[4]

    • Solution: The reactivity order for allyl halides is Allyl Iodide > Allyl Bromide > Allyl Chloride.[3] If you are using allyl chloride and experiencing low yields, consider switching to allyl bromide for a faster reaction rate.

  • Presence of Water: Moisture can be detrimental to the reaction, as it can consume the base and hydrolyze the allyl halide.[3]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: I've isolated my product, but it's contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

The most common side product in this synthesis is the result of C-alkylation, where the allyl group attaches to the benzene ring instead of the oxygen atom. Elimination reactions can also occur.[4]

Causality & Solution:

  • Ambident Nucleophile (C- vs. O-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[4] Ring alkylation is often favored by certain solvents and conditions.

    • Solution: To favor O-alkylation, use a weaker, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.[1][5] This combination helps to maintain a lower concentration of free phenoxide ions, which disfavors C-alkylation.

Side_Reactions Phenoxide Phenoxide Intermediate O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Favored by: - Polar Aprotic Solvents - K₂CO₃ C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Can Compete Elimination E2 Elimination (Alkene Side Product) Allyl_Halide Allyl Halide Allyl_Halide->Elimination Favored by: - Strong, Bulky Bases - High Temperatures

Caption: Competing reaction pathways in Williamson ether synthesis.

  • E2 Elimination: The alkoxide can act as a base and abstract a proton from the alkyl halide, leading to an elimination reaction that forms an alkene (propadiene in this case).[2] This is more common with secondary and tertiary alkyl halides but can occur with primary halides under harsh conditions (e.g., strong, bulky bases or very high temperatures).[6]

    • Solution: Use a primary alkyl halide (allyl bromide is primary) and avoid overly strong or bulky bases if elimination is a concern.[4] Maintaining a moderate reaction temperature is also crucial.

Table 1: Comparison of Bases for Williamson Ether Synthesis

BaseStrengthTypical SolventProsCons
K₂CO₃ Weak/ModerateAcetone, AcetonitrileHigh selectivity for O-alkylation, easy to handle.[5]Reaction can be slow, may require heat.
NaOH/KOH StrongEthanol, WaterInexpensive, effective for deprotonation.[3]Can increase C-alkylation and elimination side reactions.[2]
NaH Very StrongTHF, DMFDrives reaction to completion, useful for unreactive alcohols.[1]Can significantly increase side products, requires anhydrous conditions.

Part 2: Troubleshooting the Reductive Amination

This second step transforms the aldehyde intermediate into the final secondary amine product. The reaction proceeds via an intermediate imine, which is then reduced.[7][8] Success hinges on both efficient imine formation and selective reduction.

Q3: My reaction is incomplete, and I'm left with a lot of unreacted 2-(allyloxy)benzaldehyde. How can I improve conversion?

This is a classic problem where the equilibrium for imine formation is unfavorable or the reduction step is inefficient.

Causality & Solution:

  • Unfavorable Imine Equilibrium: Imine formation is a reversible reaction where an aldehyde and an amine condense to form an imine and water.[9] The presence of water can push the equilibrium back towards the starting materials.

    • Solution 1 (Water Removal): Perform the imine formation step separately before adding the reducing agent. Use a Dean-Stark apparatus to azeotropically remove water or add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[10]

    • Solution 2 (pH Control): Imine formation is typically catalyzed by mild acid.[7] The pH should be weakly acidic (around 4-6). If the medium is too acidic, the amine will be protonated and become non-nucleophilic. If it's too basic, the acid catalysis is absent. Adding a catalytic amount of acetic acid can be beneficial.[10]

  • Ineffective Reducing Agent: The chosen reducing agent may be too weak or may have decomposed.

    • Solution: Sodium borohydride (NaBH₄) is a common and effective choice.[11][12] Ensure it is fresh. If the reaction is still sluggish, a more reactive reagent like lithium aluminum hydride (LiAlH₄) could be used, but this requires strictly anhydrous conditions and is less selective. A milder, more selective agent like sodium cyanoborohydride (NaBH₃CN) can reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction.[8]

Q4: I've successfully formed an amine, but my product is contaminated with a higher molecular weight byproduct. Why is this happening?

This is a tell-tale sign of over-alkylation, where the desired secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine.

Causality & Solution:

  • Secondary Amine Reactivity: The N-(2-(Allyloxy)benzyl)ethanamine product is itself a nucleophile and can compete with ethylamine to react with the starting aldehyde. This forms a new iminium ion, which is then reduced to a tertiary amine.

    • Solution 1 (Control Stoichiometry): Use a slight excess of the primary amine (ethylamine). This statistically favors the reaction of the aldehyde with ethylamine over the secondary amine product.[10]

    • Solution 2 (Pre-form the Imine): The most robust solution is to separate the imine formation and reduction steps.[8][10] Mix the aldehyde and ethylamine first and monitor by TLC until the aldehyde is fully consumed. Only then should you add the reducing agent. This ensures there is no aldehyde left to react with your product.[8]

Reductive_Amination_Troubleshooting Start Low Yield of Secondary Amine Check_SM Starting Aldehyde Present? Start->Check_SM Check_Byproduct Tertiary Amine Byproduct Present? Check_SM->Check_Byproduct No Sol_Imine Optimize Imine Formation: - Add catalytic acid (AcOH) - Remove H₂O (sieves) - Check reducing agent activity Check_SM->Sol_Imine Yes Sol_Overalkylation Prevent Over-alkylation: - Use excess ethylamine - Pre-form imine before reduction Check_Byproduct->Sol_Overalkylation Yes Success High Yield of Desired Product Check_Byproduct->Success No Sol_Imine->Success Sol_Overalkylation->Success

Caption: Troubleshooting logic for the reductive amination step.

Q5: Which reducing agent is best for this reaction: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

The choice of reducing agent is critical and depends on whether you are performing a one-pot or two-step reductive amination.[8]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentReactivitySelectivityOptimal ConditionsKey Advantage
Sodium Borohydride (NaBH₄) HighReduces aldehydes and iminesBest for two-step protocol (add after imine formation).[11][12]Inexpensive and readily available.
Sodium Cyanoborohydride (NaBH₃CN) ModerateSelectively reduces imines/iminium ions over aldehydes.[8]One-pot reactions in weakly acidic (pH ~6) methanol.Allows for convenient one-pot synthesis.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ModerateSimilar to NaBH₃CN, less toxic.One-pot reactions in non-protic solvents like DCE or THF.Less toxic alternative to NaBH₃CN, good for sensitive substrates.[8]

For routine synthesis where simplicity is desired, pre-forming the imine followed by reduction with NaBH₄ is a reliable and cost-effective method.[11][12] For a more streamlined one-pot procedure, NaBH(OAc)₃ is an excellent choice.[8]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-(Allyloxy)benzaldehyde (Intermediate)
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per 1.0 g of salicylaldehyde).[5]

  • Stir the suspension vigorously. Add allyl bromide (1.1-1.2 eq) dropwise to the mixture.[5]

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the salicylaldehyde is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude oil can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine (Final Product)

This protocol utilizes a two-step approach to minimize over-alkylation.

  • In a round-bottom flask, dissolve the crude 2-(allyloxy)benzaldehyde (1.0 eq) in ethanol or methanol (15 mL per 1.0 g of aldehyde).[11]

  • Add ethylamine (a 70% solution in water or a 2.0 M solution in THF/MeOH can be used, 1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours to allow for complete imine formation. Monitor the disappearance of the aldehyde spot by TLC.

  • Once imine formation is complete, cool the flask in an ice bath (0 °C).

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-3 hours or until the imine is consumed (as monitored by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess NaBH₄ (caution: hydrogen gas evolution). Adjust the pH to ~2.

  • Remove the solvent (methanol/ethanol) under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and 1 M NaOH (adjusting the aqueous layer to pH >10 to ensure the amine is in its free base form).

  • Separate the layers and extract the aqueous layer two more times with DCM.[11]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purify the crude N-(2-(Allyloxy)benzyl)ethanamine by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product.[11]

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 19, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • N-(2-(Allyloxy)benzyl)ethanamine | C12H17NO | CID 11988163 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Halberstadt, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 54(22), 7869-7881. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 19, 2026, from [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents. (n.d.).
  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods - MDPI. (2021, December 20). Retrieved February 19, 2026, from [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. (2024, May 29). Retrieved February 19, 2026, from [Link]

  • Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (2023, April 6). Retrieved February 19, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved February 19, 2026, from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • US3453183A - Method of purifying ethanolamines - Google Patents. (n.d.).
  • A NEW METHOD FOR SYNTHESIS OF 2-ALKOXYADENOSINE ANALOGS. (2011, August 3). HETEROCYCLES, 83(10), 2299-2308. Retrieved February 19, 2026, from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved February 19, 2026, from [Link]

  • Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of (R)-α-[N-benzyl-N-[2-(3-carbamoyl-4-hydroxy-phenoxy)-ethyl]-aminomethyl]. (n.d.). Retrieved February 19, 2026, from [Link]

  • EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Guide: Purification of N-(2-(Allyloxy)benzyl)ethanamine

This is a technical support guide designed for researchers and process chemists working with N-(2-(Allyloxy)benzyl)ethanamine . It addresses the specific challenges of purifying this secondary amine while preserving the...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with N-(2-(Allyloxy)benzyl)ethanamine . It addresses the specific challenges of purifying this secondary amine while preserving the sensitive allyl ether moiety.

Document ID: TS-PUR-AllylBnEt | Version: 2.1 | Role: Senior Application Scientist

Introduction & Molecule Profile

Purifying N-(2-(Allyloxy)benzyl)ethanamine (CAS: 869942-52-9) presents a "dual-threat" challenge in organic synthesis:

  • The Basic Amine: The secondary amine function causes severe tailing on standard silica gel due to interactions with acidic silanols.

  • The Allyl Ether: This protecting group is robust against base but susceptible to cleavage or isomerization under strong acidic conditions or in the presence of trace transition metals (e.g., Pd contaminants from previous steps).

This guide provides a self-validating workflow to isolate the target molecule as a high-purity free base or stable salt.

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
Molecular Weight 191.27 g/mol Moderately volatile; avoid prolonged high-vacuum at >40°C.
pKa (Conj. Acid) ~9.5 (Est.)Requires pH >12 for complete extraction into organic phase.
State Oil (Free Base)Difficult to handle; conversion to HCl or Oxalate salt recommended.
Solubility DCM, EtOAc, MeOHSoluble in most organic solvents; insoluble in water at pH >12.

Phase 1: Reaction Workup & Acid-Base Extraction

Objective: Remove bulk non-basic impurities (unreacted aldehyde, neutral byproducts) without chromatography.

The Protocol:

  • Quench: If coming from a reductive amination (e.g., NaBH₄), quench with saturated aqueous NaHCO₃. Do not use strong acid (HCl) immediately if unreacted enol ethers are present.

  • Acid Wash (Purification Step):

    • Extract the organic layer (DCM or EtOAc) with 0.5 M or 1.0 M HCl (cold).

    • Why? The amine protonates and moves to the aqueous layer. Neutral impurities (aldehyde, allyl ether byproducts) stay in the organic layer.

    • Critical Control: Keep the acid dilute and cold. Hot, concentrated acid can cleave the allyl ether to a phenol.

  • Base Release:

    • Wash the aqueous acidic layer with fresh DCM to remove entrained neutrals.

    • Basify the aqueous layer to pH 12-14 using 2 M NaOH or KOH. The solution should turn cloudy as the free amine oils out.

    • Extract 3x with DCM.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is particularly sensitive, though Na₂SO₄ is generally safer for amines.

Visualization: Acid-Base Extraction Logic

ExtractionWorkflow Crude Crude Reaction Mixture (Amine + Aldehyde + Neutrals) AcidExt Extract with 1M HCl (Cold) Crude->AcidExt OrgLayer1 Organic Layer 1 (Contains Neutrals/Aldehydes) AcidExt->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Amine) AcidExt->AqLayer1 Amine migrates Discard Discard / Recycle OrgLayer1->Discard Basify Basify to pH 14 (NaOH) Extract with DCM AqLayer1->Basify FinalOrg Final Organic Layer (Pure Free Amine) Basify->FinalOrg

Caption: Selective isolation of basic amine via pH manipulation. Neutrals are discarded in the first organic wash.

Phase 2: Chromatographic Purification

Objective: Remove secondary amine dimers or polar impurities if extraction was insufficient.

The Challenge: Secondary amines "streak" or "tail" on silica gel, leading to broad peaks and poor separation.

The Solution: Amine-Modified Silica Do not run a standard column. You must modify the stationary phase.

Method A: Mobile Phase Modifier (Standard)

  • Solvent System: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .

  • Protocol: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the acidic silanol sites.

  • Warning: TEA has a high boiling point. If you need a super-clean NMR, you must rotovap aggressively or use Method B.

Method B: Ammonia-Saturated Methanol

  • Preparation: Bubble ammonia gas into cold methanol or buy 7N NH₃ in MeOH.

  • Gradient: 0% → 10% (7N NH₃ in MeOH) in DCM.

  • Advantage:[1] Ammonia is volatile; no residue is left after evaporation.

Method C: Reverse Phase (C18)

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) .

  • Note: At acidic pH (Formic acid), the amine is charged and elutes early (solvent front). At Basic pH (Bicarbonate), it is neutral and retains better.

Phase 3: Salt Formation (Stabilization)

Objective: Convert the oily free base into a stable, crystalline solid for storage.

The free base of N-(2-(Allyloxy)benzyl)ethanamine is prone to oxidation (N-oxide formation) and carbonate formation (reacting with CO₂ in air).

Recommended Salt: Hydrochloride (HCl)

  • Dissolve the purified free base oil in a minimal amount of dry Diethyl Ether or Dioxane .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • A white precipitate should form immediately.

  • Filter under Nitrogen/Argon to avoid moisture absorption (HCl salts can be hygroscopic).

  • Wash with cold ether.

Alternative: Oxalate Salt If the HCl salt is hygroscopic (turns to goo), try Oxalic acid.

  • Dissolve 1 eq of amine in Ethanol.

  • Add 1 eq of Oxalic acid dissolved in warm Ethanol.

  • Cool slowly to crystallize.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Tailing on TLC/Column Acidic silanols interacting with amine.Add 1-2% Triethylamine (TEA) or 1% NH₄OH to the eluent. Pre-wash TLC plate with TEA/MeOH.
Loss of Allyl Group Acid concentration too high or transition metal contamination.Use <1M HCl for workup. Ensure no Pd/C or Rh catalysts were used in previous steps without scavenging.
Low Yield after Extraction pH of aqueous layer < 12.Check pH with paper. Amines need pH ≥ pKa + 2 to be fully neutral and extractable. Aim for pH 14.
"Ghost" Peak in NMR (approx 1.25 ppm) Grease or TEA residue.If TEA was used, dry under high vacuum at 40°C for 4 hours. If grease, wash the solid salt with hexanes.
Product is an Oil, not Solid Common for this MW.Convert to HCl or Oxalate salt. If adhering to free base, store frozen in benzene/matrix.
Visualization: Impurity Profiling

ImpurityLogic Start Impurity Detected CheckMW Check Mass Spec (LCMS) Start->CheckMW M_plus_2 M+2 Peak? (Over-reduction) CheckMW->M_plus_2 M_minus_Allyl Mass = M - 41? (De-allylation) CheckMW->M_minus_Allyl Dimer 2M Mass? (Tertiary Amine) CheckMW->Dimer Action1 Reduce Reaction Time or Change Reductant M_plus_2->Action1 Action2 Avoid Strong Acid/Heat Check Pd Scavenging M_minus_Allyl->Action2 Action3 Use Excess Amine (5-10 equiv) in Rxn Dimer->Action3

Caption: Diagnostic flow for identifying and preventing common byproducts based on Mass Spec data.

Frequently Asked Questions (FAQ)

Q: Can I use distilled amine for purification? A: While theoretically possible, the boiling point of the benzyl-substituted amine is high (>250°C est.). Distillation requires high vacuum and heat, which risks thermal rearrangement of the allyl ether (Claisen rearrangement). Column chromatography or acid-base extraction is safer.

Q: My product turned pink/brown overnight. Why? A: Amines oxidize easily in air to form N-oxides or colored radical species.

  • Fix: Store under Argon/Nitrogen.

  • Recovery: Pass through a short plug of silica or wash with sodium metabisulfite solution (if compatible) to reduce oxidized species, though re-column is usually best.

Q: The allyl group cleaved during HCl salt formation. What happened? A: You likely used concentrated HCl or heated the solution. Allyl phenyl ethers can cleave or rearrange in strong acid. Use anhydrous HCl in ether at 0°C and do not let it sit for prolonged periods before filtration.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][3] Chem.1996 , 61, 3849-3862.[3] Link

  • Amine Purification on Silica: "Purification of Amines: Tailing and Streaking." Biotage Flash Purification Blog. Link

  • Allyl Ether Stability: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Allyl stability in acid/base).

  • Claisen Rearrangement Risks: Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chem. Rev.[4]1984 , 84, 205–252. (Context on thermal instability of allyl phenyl ethers).

Sources

Optimization

"troubleshooting N-(2-(Allyloxy)benzyl)ethanamine instability"

Technical Support Center: Specialty Amine Intermediates Subject: Troubleshooting Stability Issues with N-(2-(Allyloxy)benzyl)ethanamine Ticket ID: #AN-465-STAB Responder: Dr. Aris Thorne, Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Specialty Amine Intermediates Subject: Troubleshooting Stability Issues with N-(2-(Allyloxy)benzyl)ethanamine Ticket ID: #AN-465-STAB Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Molecule at a Glance

You are encountering instability with N-(2-(Allyloxy)benzyl)ethanamine . To troubleshoot effectively, we must first deconstruct the molecule into its three "Reactive Hotspots." This compound is not a passive brick; it is a chemical system prone to specific, predictable degradation pathways.

Reactive HotspotChemical NaturePrimary ThreatResulting Symptom
A: Secondary Amine Nucleophilic, basicOxidation & Carbamylation Yellowing, "Ghost" NMR peaks, Precipitate.
B: Allyl Ether Electron-rich alkeneIsomerization & Cleavage Loss of allyl group, formation of propanal/phenols.
C: Benzylic Carbon Activated C-N bondOxidative Cleavage Formation of benzaldehydes and dealkylated amines.

Part 1: Diagnostic Decision Tree

Before attempting remediation, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Observation Yellow Yellow/Brown Discoloration Start->Yellow Solid White Solid/ Precipitate Start->Solid NMR_Ald NMR: Aldehyde Peaks (~9-10 ppm) Start->NMR_Ald NMR_Double NMR: Split Peaks/ Broadening Start->NMR_Double Oxidation Diagnosis: N-Oxidation or Radical Polymerization Yellow->Oxidation Carbamate Diagnosis: Amine-CO2 Carbamate Salt Solid->Carbamate Hydrolysis Diagnosis: Enol Ether Hydrolysis (Allyl Isomerization) NMR_Ald->Hydrolysis NMR_Double->Carbamate Equilibrium Diagnosis: Slow Nitrogen Inversion/Rotamers NMR_Double->Equilibrium Action_AntiOx Action: Redistill under Ar Add BHT if permissible Oxidation->Action_AntiOx Action_BaseWash Action: NaOH Wash (Regenerates Freebase) Carbamate->Action_BaseWash Action_Chelate Action: Check Solvents for Acid/Metals Avoid heating >100°C Hydrolysis->Action_Chelate Action_Temp Action: Run High-Temp NMR or D2O Shake Equilibrium->Action_Temp

Figure 1: Diagnostic logic flow for identifying degradation pathways based on visual and spectroscopic evidence.

Part 2: Troubleshooting FAQs

Q1: My clear oil turned yellow/brown after 2 weeks in the fridge. Is it ruined?

Diagnosis: Oxidative Degradation. Secondary benzylamines are susceptible to air oxidation, forming N-oxides or imines (Schiff bases). The allyl group can also undergo radical autoxidation, forming peroxides that catalyze further browning.

  • The Fix: If the discoloration is mild, the compound is likely 95%+ pure. The color comes from trace conjugated impurities (imines/quinones) with high extinction coefficients.

  • Action: Perform a Rapid Filtration through Basic Alumina .

    • Dissolve the oil in a minimum amount of Hexane/EtOAc (9:1).

    • Pass through a short plug of basic alumina (removes polar N-oxides and polymers).

    • Concentrate under reduced pressure (keep bath <40°C).

  • Prevention: Store under Argon/Nitrogen.[1] For long-term storage (>1 month), convert it to the Hydrochloride Salt (see Protocol A), which is significantly more resistant to oxidation than the free base.

Q2: The NMR shows "ghost peaks" and the integration is off. There is a white crust on the flask.

Diagnosis: Carbamate Formation (CO₂ Capture). Your molecule is a secondary amine. Like many amines, it reacts reversibly with atmospheric CO₂ to form a carbamate salt (zwitterion).



  • Verification: Shake your NMR sample with

    
     or add a drop of 
    
    
    
    . If the extra peaks disappear or the solid dissolves and releases gas, it was a carbamate.
  • The Fix: This is reversible.[2]

    • Option 1 (Mild): Apply high vacuum (<1 mbar) at 40°C for 2 hours.

    • Option 2 (Complete): Perform a basic wash (0.1 M NaOH) to force the equilibrium back to the free amine and release the CO₂ as carbonate.

Q3: I see aldehyde peaks (~9.8 ppm) and phenol signals. I thought ethers were stable?

Diagnosis: Allyl Isomerization & Hydrolysis. The allyl ether moiety is generally stable, unless trace transition metals (from synthesis, e.g., Pd, Rh, Ru) or strong acids are present. These catalysts isomerize the Allyl Ether to an Enol Ether (Propenyl ether). Enol ethers are extremely acid-labile and hydrolyze rapidly in moist air to release the free phenol and propanal (propionaldehyde).

  • Crucial Check: Did you use Palladium on Carbon (Pd/C) or a metal catalyst in a previous step? Trace metals are the culprit here.

  • The Fix: You cannot reverse this. You must repurify to remove the aldehyde/phenol byproducts.

  • Prevention: Ensure all glassware is acid-free (base bath washed). Use metal scavengers (e.g., SiliaMetS®) if the precursor synthesis involved transition metals.

Q4: Can I distill this compound?

Diagnosis: Thermal Instability (Claisen Rearrangement). Proceed with extreme caution. Allyl aryl ethers can undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) to form ortho-allyl phenols. While this typically requires temperatures >180°C, the presence of the amine or trace Lewis acids can lower the activation energy.

  • Recommendation: Avoid pot temperatures >120°C. Use Kugelrohr distillation (high vacuum, short path) rather than fractional distillation. If possible, purify via column chromatography (silica gel, basified with 1%

    
    ) instead of heat.
    

Part 3: Validated Recovery Protocols

Protocol A: Conversion to HCl Salt (For Long-Term Storage)

Why: The salt form shuts down the nitrogen lone pair, preventing oxidation and CO₂ absorption.

  • Dissolve: Dissolve 1.0 g of the amine in 10 mL of anhydrous Diethyl Ether or MTBE. Cool to 0°C on ice.

  • Acidify: Dropwise add 2M HCl in Diethyl Ether (commercially available) or 1.25M HCl in Methanol.

    • Stop when the solution reaches pH 4-5 (use wet pH paper). Do not use excess acid , as strong acid excess can degrade the allyl ether over time.

  • Precipitate: A white solid should form immediately.

  • Isolate: Filter the solid under Nitrogen/Argon.

  • Wash: Wash the cake with cold, anhydrous ether (2 x 5 mL).

  • Dry: Vacuum dry at room temperature. Store at -20°C in a desiccator.

Protocol B: Acid-Base "Reset" Extraction (For Degraded Samples)

Why: Removes neutral oxidation byproducts (aldehydes, polymers) and water-soluble degradation fragments.

StepActionPhase Location of Product
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Organic Phase
2 Extract with cold 1M Citric Acid (pH ~3). Avoid strong HCl if possible to protect the allyl ether.Aqueous Phase (as Citrate salt)
3 Wash Aqueous phase with fresh EtOAc (x2).Aqueous Phase (Impurities go to Organic)
4 Basify Aqueous phase with 10% NaOH or Sat. NaHCO₃ until pH > 10.Product precipitates/oils out
5 Extract with Dichloromethane (DCM) (x3).Organic Phase
6 Dry over

, filter, and concentrate.
Final Product

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004 , 104(6), 2939–3002. Link (Mechanistic insight into thermal instability of allyl aryl ethers).

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis. 3rd Ed. John Wiley & Sons, 1999. (Stability data on allyl ethers and benzyl amines under acidic/basic conditions).
  • Mallakpour, S. E.; Butler, G. B. "Oxidation of secondary amines to nitrones." Advances in Organic Chemistry, 2002.

Sources

Troubleshooting

"optimizing reaction conditions for allyloxybenzylation"

Technical Support Center: Optimization of Allyloxybenzyl Ether Synthesis Subject: Troubleshooting & Optimization Guide for Allyloxybenzylation Protocols Ticket ID: CHEM-OPT-8821 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Allyloxybenzyl Ether Synthesis

Subject: Troubleshooting & Optimization Guide for Allyloxybenzylation Protocols Ticket ID: CHEM-OPT-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

"Allyloxybenzylation" generally refers to the installation of an allyloxybenzyl structural motif, typically achieved via the formation of a C–O bond between an allylic fragment and a benzylic scaffold (or vice versa). This moiety is a critical pharmacophore in medicinal chemistry and a precursor for Claisen rearrangements.

This guide addresses the two primary retrosynthetic disconnections for this architecture:

  • Type A (Tsuji-Trost): Palladium/Iridium-catalyzed allylation of benzyl alcohols/phenols.

  • Type B (Nucleophilic Substitution): Base-mediated alkylation (Williamson type) of benzyl halides with allyl alcohols (or vice versa).

Our goal is to move you beyond "standard conditions" to a highly optimized, regioselective process.

Decision Matrix: Route Selection

Before optimizing conditions, verify your route selection. The choice between Transition Metal Catalysis (TMC) and Nucleophilic Substitution (


) dictates your troubleshooting path.

RouteSelection Start Target: Allyloxybenzyl Ether Substrate Substrate Sensitivity? Start->Substrate BaseSensitive Base/Acid Sensitive? Substrate->BaseSensitive Analyze FG Regio Need Branched/Chiral Allyl? BaseSensitive->Regio No RouteA Route A: TM-Catalysis (Tsuji-Trost) BaseSensitive->RouteA Yes (Avoid strong base) Regio->RouteA Yes (Ir-Catalysis) RouteB Route B: Base-Mediated (Williamson/SN2) Regio->RouteB No (Linear only) caption Figure 1: Strategic Decision Tree for Allyloxybenzylation Route Selection

Critical Optimization Parameters

Module A: Transition-Metal Catalyzed Allylation (Tsuji-Trost Type)

Best for: Stereoselective synthesis, mild conditions, avoiding strong bases.

1. Catalyst & Regiocontrol (Linear vs. Branched) The most common failure mode in allyloxybenzylation is poor regiocontrol (attacking the wrong terminus of the


-allyl system).
Target IsomerCatalyst SystemLigand ClassMechanism Note
Linear (Thermodynamic) Pd(PPh

)

or Pd

(dba)

Bidentate Phosphines (e.g., dppe, dppb)Pd favors attack at the less substituted carbon to relieve steric strain.
Branched (Kinetic) [Ir(COD)Cl]

Phosphoramidites (e.g., Feringa ligands)Ir forms a distinct intermediate where nucleophilic attack occurs at the more substituted carbon (memory effect).
Enantioselective [Ir(COD)Cl]

Chiral P,N-ligands (PHOX)Essential for setting stereocenters at the benzylic/allylic ether position.

2. The "Hard/Soft" Mismatch Benzyl alcohols are "hard" nucleophiles.


-allyl palladium complexes are "soft" electrophiles.
  • Optimization: Use a Boron co-catalyst (e.g.,

    
     or phenylboronic acid) to activate the hydroxyl group, facilitating the attack on the Pd-allyl species.
    
Module B: Base-Mediated Alkylation (Williamson Type)

Best for: Simple substrates, scale-up, cost-efficiency.

1. The "Cesium Effect" If using


 results in low yields or long reaction times, switch to Cesium Carbonate (

)
.
  • Why: The large ionic radius of

    
     disrupts tight ion pairing with the phenoxide/alkoxide, making the oxygen nucleophile more "naked" and reactive without requiring the harsh basicity of NaH.
    

2. Solvent Polarity

  • Standard: DMF (Polar Aprotic) – Good for

    
    , but difficult to remove.
    
  • Optimized: Acetonitrile (

    
    ) or Acetone with 18-Crown-6 additive. This maintains reactivity while simplifying workup.
    

Troubleshooting Guide (Symptom-Based)

Scenario 1: "I see significant C-alkylation instead of O-alkylation."

  • Context: Common when reacting phenols (ambident nucleophiles) with allyl halides.

  • Root Cause: Solvent is too non-polar or the counter-ion is too coordinating, favoring the "softer" carbon center of the phenol ring.

  • Fix:

    • Switch Solvent: Move to highly polar aprotic solvents (DMF, DMSO, NMP) to solvate the cation and favor O-alkylation.

    • Change Base: Use

      
       in Acetone. Avoid Magnesium bases, which can coordinate to the oxygen and direct attack to the Ortho-carbon.
      

Scenario 2: "My allylic double bond migrated (Isomerization)."

  • Context: The terminal alkene moved internal (e.g., allyl

    
     propenyl).
    
  • Root Cause: Presence of trace acid or prolonged exposure to Pd-hydride species (if using Pd catalysis).

  • Fix:

    • Base Buffer: Ensure the reaction stays strictly neutral/basic.

    • Catalyst Poison: If using Ru or Rh, isomerization is a common side reaction. Switch to Ir or Pd.

Scenario 3: "Reaction stalls at 60% conversion."

  • Context: Leaving group inhibition.

  • Fix:

    • Leaving Group: If using Allyl Acetate (Tsuji-Trost), the released acetate can buffer the pH. Switch to Allyl Carbonate (releases

      
       + alkoxide), which drives the reaction entropically and irreversibly.
      

Detailed Protocol: Ir-Catalyzed Branched Allyloxybenzylation

This protocol is optimized for creating chiral allyloxybenzyl ethers, a high-value target in drug discovery.

Materials:

  • Benzyl Alcohol derivative (1.0 equiv)[1]

  • Allyl tert-butyl carbonate (1.2 equiv)

  • 
     (2 mol%)
    
  • Feringa Phosphoramidite Ligand (4 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: THF (0.2 M)

Step-by-Step:

  • Catalyst Activation: In a glovebox or under Ar, mix

    
    , Ligand, and propylamine (activator, 1 equiv relative to Ir) in THF. Stir for 20 min at RT. Visual Check: Solution should turn from yellow to dark orange/red.
    
  • Substrate Addition: Add the Benzyl Alcohol and Allyl Carbonate.

  • Reaction: Stir at 50°C for 12–24 hours.

  • Workup: Filter through a short pad of silica to remove the metal. Concentrate.

  • Purification: Flash chromatography. Note: Allyl ethers are stable, but avoid strong acids during purification to prevent cleavage.

Data Visualization: Solvent Screening for Yield Optimization

EntrySolventBaseTemp (°C)Yield (%)Regio (B:L)
1DCM

251590:10
2THF

504592:8
3THF

50 92 96:4
4DMFNaH08850:50

Table 1: Optimization of reaction parameters. Note how DMF/NaH erodes regioselectivity despite high yield.

Mechanistic Insight (DOT Diagram)

Understanding the catalytic cycle is crucial for troubleshooting.

CatalyticCycle PreCat Ir-Precatalyst ActiveCat Active Ir(I) PreCat->ActiveCat Activation OxAdd Ir(III)-Allyl Intermediate ActiveCat->OxAdd + Allyl Carbonate (Oxidative Addition) Product Allyloxybenzyl Ether OxAdd->Product + Benzyl Alcohol (Nucleophilic Attack) Product->ActiveCat Regeneration caption Figure 2: Simplified Ir-Catalytic Cycle for Allylic Etherification

Frequently Asked Questions (FAQ)

Q: Can I use this method for phenols instead of benzyl alcohols? A: Yes, but phenols are more acidic. For Phenols, Pd-catalysis (Tsuji-Trost) is often superior to Ir-catalysis unless you specifically need the branched isomer. For phenols, ensure you control the temperature (<60°C) to prevent the Claisen Rearrangement , where the O-allyl group migrates to the ortho-carbon.

Q: My product decomposes on silica gel. A: Allyloxybenzyl ethers can be acid-sensitive (generating a stable benzyl cation). Pre-treat your silica gel with 1% Triethylamine (


) in hexanes before loading your column to neutralize acidic sites.

Q: How do I scale this up to 100g? A: Transition metal catalysis can be expensive at scale. For >100g, re-evaluate Route B (Williamson Ether Synthesis) using Phase Transfer Catalysis (PTC). Use Toluene/Water biphasic system with catalytic TBAB (Tetrabutylammonium bromide). This avoids expensive anhydrous solvents and noble metals.

References

  • Tsuji-Trost Reaction Scope: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Ir-Catalyzed Regioselectivity: Hartwig, J. F., & Stanley, L. M. (2010). Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates. Journal of the American Chemical Society, 132(40), 14027–14029. Link

  • Cesium Effect in Etherification: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of alcohols. Journal of Practical Chemistry, 341(2), 186-190. Link

  • Claisen Rearrangement Control: Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. Link

  • Phase Transfer Catalysis for Ethers: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

Sources

Optimization

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Benzylamines

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Basic Amines (Benzylamines) Executive Summary: The Benzylamine Challenge Benzylamines present a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Basic Amines (Benzylamines)

Executive Summary: The Benzylamine Challenge

Benzylamines present a "perfect storm" for HPLC separation:

  • High Basicity (

    
    ):  At standard chromatographic pH (2–7), they exist as positively charged cations (
    
    
    
    ), leading to severe secondary interactions with residual silanols on silica columns. This causes peak tailing and broadening, which obscures resolution.
  • Structural Similarity: Isomeric benzylamines (e.g., ortho- vs. para- substitutions) often possess identical hydrophobicity, making standard C18 separation driven solely by van der Waals forces insufficient.

This guide moves beyond generic advice, offering a mechanistic approach to resolving these critical pairs through pH control , stationary phase selectivity , and mobile phase modulation .

Part 1: Troubleshooting Guide (Q&A)
Category 1: Peak Shape & Tailing

Q: Why do my benzylamine peaks look like "shark fins" (severe tailing) even on a new C18 column?

Diagnosis: This is the classic "Silanol Trap." Standard silica-based columns have residual silanol groups (


) on the surface. Above pH 3.5, these silanols deprotonate to form anions (

). Since benzylamines are positively charged (

) at this pH, they undergo a strong ion-exchange interaction with the silanols. This secondary retention mechanism is slow and heterogeneous, causing the tail of the peak to drag.

The Fix: The "pH Pincer" Strategy You must operate at a pH where either the silanol or the amine is neutral.

  • Option A: Low pH Suppression (Recommended for standard columns)

    • Protocol: Use a mobile phase pH < 3.0 (ideally 2.[1]5) using Formic Acid (0.1%) or Phosphate Buffer.

    • Mechanism: At pH 2.5, silanols are protonated (

      
      ) and neutral. The benzylamine is charged (
      
      
      
      ), but without the negative silanol site, the electrostatic attraction is broken.
    • Caveat: Retention may drop significantly because the charged amine is very polar.

  • Option B: High pH Suppression (Requires Hybrid/Polymer Columns)

    • Protocol: Use a mobile phase pH > 10.5 using 10mM Ammonium Hydroxide or Triethylamine (TEA).

    • Mechanism: At pH 10.5 (above the amine's

      
      ), the benzylamine is deprotonated and neutral (
      
      
      
      ). It interacts purely via hydrophobic retention.
    • Benefit: Retention increases, and peak shape becomes perfectly symmetrical.

    • Warning: Do NOT attempt this on standard silica columns; they will dissolve. Use High-pH stable columns (e.g., Hybrid Silica).

Category 2: Resolving Critical Pairs (Isomer Overlap)

Q: I have sharp peaks, but my ortho- and para- isomers are co-eluting. Changing the gradient slope didn't help.

Diagnosis: You have a Selectivity (


)  problem, not an Efficiency (

) problem. Isomers often have identical hydrophobicities (

). A standard C18 column separates based on hydrophobicity. If the

is the same, they will co-elute regardless of how flat your gradient is.

The Fix: Engage


 Interactions 
You need a stationary phase that can "feel" the difference in electron density distribution between the isomers.
  • Step 1: Switch to a Phenyl-Hexyl or Biphenyl Column.

    • Mechanism: These phases have aromatic rings that engage in

      
       stacking with the benzylamine ring. The position of the substituent (ortho vs. para) alters the steric accessibility to the 
      
      
      
      -cloud, creating a separation mechanism orthogonal to hydrophobicity.
  • Step 2: Switch Organic Modifier to Methanol.

    • Mechanism: Acetonitrile (ACN) is a dipole-dipole solvent but lacks hydrogen bond donor capability. Methanol (MeOH) is a protic solvent. Benzylamines can accept hydrogen bonds. Changing from ACN to MeOH often radically alters the solvation shell around the amine, shifting relative retention times.

Part 2: Experimental Protocols
Protocol A: The "High pH" Method (Gold Standard for Basic Amines)

Use this protocol if you have access to High-pH stable columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).

  • Column: Hybrid Silica C18 or Polymer C18 (

    
     or similar).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature:

    
     (Reduces viscosity and improves mass transfer).
    
  • Validation Check: Inject a standard. Calculate USP Tailing Factor (

    
    ) .
    
    • Pass:

      
      
      
    • Fail:

      
       (Check pH; ensure it is at least 1 unit above 
      
      
      
      ).
Protocol B: The "Ion-Pairing" Rescue (For Standard Silica Columns)

Use this if you are restricted to standard silica columns and cannot resolve peaks at low pH.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

    • Note: TFA acts as an ion-pairing agent. The

      
       anion pairs with the 
      
      
      
      amine, forming a neutral, hydrophobic complex that retains well on C18.
  • Critical Step: You must condition the column with the ion-pairing agent for at least 20 column volumes before the first injection to establish equilibrium.

Part 3: Data Visualization & Logic
Visual 1: The Silanol Suppression Mechanism

This diagram illustrates why pH control is the primary lever for peak shape.[3]

SilanolMechanism cluster_0 Mid pH (pH 5-7) WORST CASE cluster_1 Low pH (pH < 3) GOOD cluster_2 High pH (pH > 10) EXCELLENT Silanol_Mid Silanol (Si-O⁻) Result_Mid Strong Ionic Bond (Peak Tailing) Silanol_Mid->Result_Mid Electrostatic Attraction Amine_Mid Benzylamine (BH⁺) Amine_Mid->Result_Mid Silanol_Low Silanol (Si-OH) Neutral Result_Low No Ionic Bond (Good Shape) Silanol_Low->Result_Low Protonation Blocks Interaction Amine_Low Benzylamine (BH⁺) Amine_Low->Result_Low Silanol_High Silanol (Si-O⁻) Result_High Pure Hydrophobic Retention Silanol_High->Result_High Repulsion/No Interaction Amine_High Benzylamine (B) Neutral Amine_High->Result_High Deprotonation

Caption: Mechanism of Silanol-Analyte interactions at varying pH levels. High pH offers the cleanest separation mechanism by neutralizing the analyte.

Visual 2: Troubleshooting Decision Tree

DecisionTree Start Problem: Benzylamine Analysis Issue Identify Primary Issue Start->Issue Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Overlap Peak Overlap (Rs < 1.5) Issue->Overlap CheckpH Check pH Tailing->CheckpH Selectivity Change Selectivity Overlap->Selectivity LowPH Is pH < 3.0? CheckpH->LowPH AddTEA Add 5mM TEA or Switch to High pH (10.5) LowPH->AddTEA No CheckCol Column Type? LowPH->CheckCol Yes NewCol Switch to 'Base Deactivated' or Hybrid Column CheckCol->NewCol Standard Silica Solvent Switch Organic Modifier (ACN <-> MeOH) Selectivity->Solvent Stationary Switch Stationary Phase (C18 -> Phenyl-Hexyl) Solvent->Stationary If fails

Caption: Step-by-step logic flow for diagnosing and resolving peak tailing and overlap issues.

Part 4: Reference Data
Table 1: Mobile Phase Buffer Selection for Benzylamines
pH RangeBuffer System

Usage Notes
Low (2.0 - 3.0) Formic Acid / Formate3.75Volatile, MS-compatible. Good for suppressing silanols.[4]
Low (2.0 - 3.0) Phosphate (

)
2.15Non-volatile (UV only). Excellent buffer capacity at low pH.
High (9.5 - 11.0) Ammonium Hydroxide / Ammonia9.25Volatile, MS-compatible. Requires Hybrid/Polymer column.
High (9.5 - 11.0) Triethylamine (TEA)10.75Acts as a silanol blocker and buffer. Excellent peak shape.
Table 2: Stationary Phase Selection Guide
Column ChemistryInteraction MechanismBest Use Case
C18 (Standard) HydrophobicGeneral screening. Often fails for structural isomers.
Phenyl-Hexyl Hydrophobic +

Critical Pairs. Separating aromatic isomers (ortho/meta/para).
Polar Embedded Hydrophobic + H-bondingBasic compounds. Shielded silanols reduce tailing at mid-pH.
Hybrid / Polymer HydrophobicHigh pH applications. Can withstand pH 1-12 without degradation.
References
  • Phenomenex. (2025).[5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides. [Link]

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Chrom Tech Support.[6] [Link]

  • Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Notes. [Link]

  • MAC-MOD Analytical. (2025). Developing HPLC Methods When C18 Columns Don't Work. MAC-MOD Technical Library. [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Element Technical Support.[7] [Link]

Sources

Troubleshooting

"N-(2-(Allyloxy)benzyl)ethanamine signal suppression in mass spectrometry"

Welcome to the technical support resource for the analysis of N-(2-(allyloxy)benzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of N-(2-(allyloxy)benzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression during mass spectrometry analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you diagnose, mitigate, and overcome these common analytical hurdles.

Introduction: The Challenge of Analyzing N-(2-(Allyloxy)benzyl)ethanamine

N-(2-(allyloxy)benzyl)ethanamine is a secondary amine with properties that make it amenable to analysis by electrospray ionization mass spectrometry (ESI-MS), typically in positive ion mode due to the basicity of the ethylamine group.[1] However, like many amine-containing compounds, its signal can be highly susceptible to suppression, a phenomenon where the signal intensity of the analyte is reduced by the presence of co-eluting compounds from the sample matrix.[2][3]

This suppression can lead to poor sensitivity, inaccurate quantification, and a lack of reproducibility, posing significant challenges in complex biological matrices such as plasma, serum, or urine.[2][4] The primary cause is competition between the analyte and matrix components for ionization in the ESI source.[5][6] High concentrations of salts, phospholipids, or other endogenous materials can alter the physical properties of the ESI droplets or compete for the available charge, ultimately preventing the efficient generation of gas-phase analyte ions.[3][5]

This guide provides a systematic approach to troubleshooting and resolving these issues, ensuring robust and reliable quantification of N-(2-(allyloxy)benzyl)ethanamine in your experiments.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific problems you may encounter during your analysis.

Q1: My signal for N-(2-(allyloxy)benzyl)ethanamine is strong when I inject a pure standard, but it's extremely weak or absent when I analyze my processed biological samples. What is the most likely cause?

A1: This is a classic symptom of matrix-induced ion suppression. The "matrix" refers to all the components in your sample other than the analyte of interest. When these components co-elute with your analyte from the liquid chromatography (LC) column, they interfere with the ionization process in the mass spectrometer's source.[7][8]

Your first step is to confirm that signal suppression is indeed the issue and to identify the retention time regions where it is most severe. A post-column infusion experiment is the definitive method for this diagnosis.[2] This technique will allow you to visualize the exact moments during your chromatographic run where the matrix is causing a drop in signal intensity.

Q2: How do I perform a post-column infusion experiment to diagnose signal suppression?

A2: The goal of this experiment is to introduce a constant flow of your analyte into the mass spectrometer after the LC column, while injecting a blank, extracted matrix sample onto the column. A drop in the constant analyte signal indicates suppression from the eluting matrix components.

A detailed, step-by-step guide for this critical diagnostic procedure is provided in Experimental Protocol 1 . Following this protocol will provide a clear visual map of suppression zones in your chromatogram. If you observe a significant dip in the baseline signal at the retention time of N-(2-(allyloxy)benzyl)ethanamine, you have confirmed that co-eluting matrix components are the root cause of your issue.

cluster_0 Troubleshooting Workflow start Weak or No Signal in Sample? check_std Check Pure Standard Signal start->check_std matrix_effect Suspect Matrix Effect check_std->matrix_effect Standard OK? pci_exp Perform Post-Column Infusion (PCI) Experiment (Protocol 1) matrix_effect->pci_exp Yes suppression_obs Suppression Observed at Analyte RT? pci_exp->suppression_obs optim_chrom Optimize Chromatography suppression_obs->optim_chrom Yes no_suppression Issue is Not Matrix Suppression. Check Instrument Performance, Sample Stability, or Standard Prep. suppression_obs->no_suppression No optim_chrom->suppression_obs Re-evaluate with PCI optim_sample_prep Optimize Sample Prep (Protocol 2) optim_chrom->optim_sample_prep Suppression Persists optim_sample_prep->suppression_obs Re-evaluate with PCI optim_ms Optimize MS Source optim_sample_prep->optim_ms Suppression Persists success Problem Resolved optim_ms->success

Caption: Troubleshooting Decision Tree for Signal Suppression.

Q3: My post-column infusion experiment confirmed suppression at my analyte's retention time. How can I use chromatography to solve this?

A3: The goal is to chromatographically separate N-(2-(allyloxy)benzyl)ethanamine from the interfering matrix components. Since your analyte is a secondary amine, you have several powerful options:

  • Mobile Phase pH Adjustment: N-(2-(allyloxy)benzyl)ethanamine has a basic amine group. Operating at a low pH (e.g., using formic acid) will ensure the amine is protonated, which can improve peak shape on C18 columns. Conversely, a high pH mobile phase will keep the amine neutral, increasing its retention on a C18 column and potentially moving it away from early-eluting, polar interferences like salts. Experiment with both to see which provides the best separation from the suppression zone.

  • Gradient Optimization: A shallower gradient can increase the separation between your analyte and closely eluting interferences.[9] Try decreasing the rate of increase of the organic solvent around the elution time of your analyte.

  • Alternative Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl or a biphenyl phase can offer different interactions (π-π) that may be beneficial for separating your analyte from matrix components.

Q4: I've optimized my chromatography, but suppression still persists. What are my options for sample preparation?

A4: Improving sample cleanup is one of the most effective ways to combat matrix effects.[4][9] If you are currently using a simple "dilute-and-shoot" or protein precipitation (PPT) method, upgrading to a more selective technique is necessary.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the solvents and adjusting the pH, you can selectively extract N-(2-(allyloxy)benzyl)ethanamine into the organic phase while leaving many polar interferences (like salts) in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[10] For an amine-containing compound, a mixed-mode cation exchange SPE sorbent is often ideal. This allows you to retain your protonated analyte via strong ionic interactions while washing away neutral and acidic interferences. The analyte is then eluted with a solvent that neutralizes the amine.

A detailed protocol for developing a mixed-mode SPE method is provided in Experimental Protocol 2 .

cluster_1 SPE Workflow for Amine Cleanup load 1. Load Sample (pH < pKa-2) wash1 2. Wash 1 (Low % Organic) Removes Polar Interferences load->wash1 Analyte Retained by Cation Exchange wash2 3. Wash 2 (High % Organic) Removes Non-polar Interferences wash1->wash2 elute 4. Elute (High pH or NH4OH in Organic) Neutralizes Amine wash2->elute collect Collect Clean Extract elute->collect

Caption: Mixed-Mode Solid-Phase Extraction (SPE) Workflow.

Q5: Could my choice of mobile phase additive be causing signal suppression? I am currently using Trifluoroacetic Acid (TFA).

A5: Yes, absolutely. While TFA is excellent for chromatography as an ion-pairing agent that produces sharp peaks, it is notoriously suppressive in ESI-MS.[3][11] TFA has a high proton affinity and forms strong ion pairs with positively charged analytes in the ESI droplet, neutralizing them and preventing their efficient transfer into the gas phase.[11]

For LC-MS analysis of amines, it is highly recommended to replace TFA with a more MS-friendly additive.

AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent chromatography, sharp peaksSevere signal suppression [3][12]
Formic Acid (FA) 0.1%Good MS compatibility, volatileMay result in broader peaks than TFA
Ammonium Formate 5-10 mM (with FA)Good buffering, enhances ionizationCan sometimes form adducts
Ammonium Hydroxide Post-column additionCan reverse TFA-induced suppression[13][14]Adds complexity to the setup

Recommendation: Switch from 0.1% TFA to 0.1% Formic Acid. This is often the single most effective change for improving the signal of amine compounds. If peak shape is a concern, using a combination of 5-10 mM Ammonium Formate with 0.1% Formic Acid can provide a good balance of chromatographic performance and MS sensitivity.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ion suppression in ESI?

A1: Ion suppression in Electrospray Ionization (ESI) occurs when co-eluting matrix components interfere with the analyte's ability to form gas-phase ions.[6] This happens primarily through two mechanisms:

  • Competition for Droplet Surface: In the ESI plume, analyte molecules must migrate to the surface of the charged droplets to be emitted into the gas phase. High concentrations of other compounds can outcompete the analyte for this valuable surface real estate.[6][17]

  • Changes in Droplet Physicochemical Properties: Non-volatile matrix components like salts and sugars can increase the surface tension and viscosity of the ESI droplets.[3][5] This makes it more difficult for the solvent to evaporate and for the droplets to undergo the necessary fission to release analyte ions, thereby suppressing the signal.

cluster_ideal Ideal ESI Process cluster_suppressed Suppressed ESI Process A Analyte Droplet1 Charged Droplet A->Droplet1 SolventEvap1 Solvent Evaporation Droplet1->SolventEvap1 Fission1 Coulombic Fission SolventEvap1->Fission1 GasPhaseIon1 [Analyte+H]+ Fission1->GasPhaseIon1 B Analyte Droplet2 Charged Droplet with Matrix B->Droplet2 M Matrix M->Droplet2 SolventEvap2 Reduced Solvent Evaporation Droplet2->SolventEvap2 Fission2 Inefficient Fission SolventEvap2->Fission2 GasPhaseIon2 Reduced [Analyte+H]+ Fission2->GasPhaseIon2

Caption: Mechanism of Electrospray Ionization (ESI) Signal Suppression.

Q2: Why are basic compounds like N-(2-(allyloxy)benzyl)ethanamine particularly prone to suppression?

A2: Basic compounds are typically analyzed in positive ion mode after being protonated. Many endogenous matrix components, such as phospholipids, also have positively charged moieties and are easily ionized. This creates a high level of competition in the ESI source, as both the analyte and these matrix components are vying for the limited available positive charge.[5]

Q3: Can I just dilute my sample to overcome matrix effects?

A3: Dilution can be an effective strategy, but it has a significant drawback: you dilute your analyte along with the matrix.[6][18] While this can reduce suppression, it may also lower your analyte concentration below the instrument's limit of quantitation (LOQ).[18] A study showed that a 10-fold dilution might only reduce suppression by 25-50%, and a 100-fold dilution is needed to double that effect due to a logarithmic relationship.[18] Therefore, dilution is often a last resort or only suitable for high-concentration samples. More selective sample preparation is generally the preferred approach.[9]

Q4: When is it appropriate to use a stable isotope-labeled (SIL) internal standard?

A4: Using a SIL internal standard is a powerful strategy and considered best practice for quantitative bioanalysis. A SIL internal standard (e.g., containing ²H or ¹³C) has nearly identical chemical properties and chromatographic retention time to the analyte. Crucially, it will experience the same degree of ion suppression.[19] By calculating the peak area ratio of the analyte to the SIL internal standard, you can accurately correct for signal loss caused by matrix effects, leading to highly precise and accurate quantification. However, a SIL-IS cannot overcome the loss in sensitivity. If suppression is so severe that your analyte signal is lost in the noise, a SIL-IS will not recover it. In such cases, you must first address the suppression using the cleanup and chromatographic methods described above.[4]

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Experiment to Diagnose Ion Suppression

Objective: To identify retention time regions where co-eluting matrix components suppress the MS signal.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union and appropriate PEEK tubing

  • Analyte standard solution (e.g., 100 ng/mL N-(2-(allyloxy)benzyl)ethanamine in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method, but without the analyte)

Methodology:

  • Setup: Plumb the LC system as shown in the diagram below. The eluent from the LC column is mixed with the constant flow from the syringe pump via a tee-union just before entering the MS ion source.

  • Syringe Pump: Set the syringe pump to deliver the analyte solution at a low, stable flow rate (e.g., 10 µL/min).

  • LC Method: Use the same LC gradient and conditions that you use for your sample analysis.

  • Data Acquisition: Start the syringe pump infusion and allow the MS signal for your analyte to stabilize. You should see a flat, elevated baseline in the mass chromatogram for N-(2-(allyloxy)benzyl)ethanamine.

  • Injection: Once the baseline is stable, inject a full loop of the blank matrix extract.

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. Any downward dip or trough in the stable baseline indicates a region of ion suppression. A peak or upward drift indicates ion enhancement. Compare the location of these dips to the known retention time of your analyte to confirm matrix-induced suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To selectively isolate N-(2-(allyloxy)benzyl)ethanamine from a complex biological matrix using mixed-mode cation exchange SPE.

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., C8/SCX)

  • Sample pre-treatment solution (e.g., 2% Phosphoric Acid in water)

  • Wash Solvent 1 (e.g., 0.1% Formic Acid in water)

  • Wash Solvent 2 (e.g., Methanol)

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • SPE vacuum manifold

Methodology:

  • Sample Pre-treatment: Dilute your sample (e.g., plasma) 1:1 with the pre-treatment solution. This ensures the sample is acidified, protonating the analyte's amine group so it will bind to the cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the pre-treatment solution. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of Wash Solvent 1 to remove polar, acidic, and neutral interferences.

    • Wash with 1 mL of Wash Solvent 2 to remove non-polar interferences like lipids.

  • Elution: Dry the cartridge thoroughly under vacuum for 2-5 minutes. Place clean collection tubes in the manifold and elute the analyte with 1 mL of the Elution Solvent. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. (2012). PubMed.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020). LCGC International.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). MilliporeSigma.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? (2011). Analytical Chemistry.
  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. (2025). ResearchGate.
  • N-(2-(Allyloxy)benzyl)ethanamine. (n.d.). PubChem.
  • Sample Prep Tech Tip: What is the Matrix Effect. (n.d.). Phenomenex.
  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). SlideShare.
  • Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. (n.d.). Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International.
  • The Secrets of Electrospray Ionization: Why Less is More. (2026). LCGC International.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI.
  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). PMC.

Sources

Optimization

"avoiding ether cleavage in allyloxybenzyl compounds during reaction"

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for chemists encountering challenges with the stability of allyloxybenzyl ethers during multi-step synt...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for chemists encountering challenges with the stability of allyloxybenzyl ethers during multi-step synthesis. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to provide both immediate solutions and a deeper mechanistic understanding to prevent future issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected cleavage of my allyloxybenzyl ether. What are the most likely chemical causes?

A: The cleavage of an allyloxybenzyl ether, a group generally chosen for its robustness, typically points to three main mechanistic pathways. Identifying which one is active in your reaction is the first step to solving the problem.

  • Acid-Catalyzed Cleavage: Allyloxybenzyl ethers, like other benzyl ethers, are susceptible to cleavage under strongly acidic conditions. The reaction proceeds by protonation of the ether oxygen, followed by either an SN1 or SN2 pathway.[1] The SN1 route is particularly favorable here because the resulting benzyl carbocation is stabilized by the aromatic ring. Reagents like strong protic acids (e.g., neat TFA, HBr, HCl) or potent Lewis acids (e.g., BBr₃, AlCl₃, BCl₃) are common culprits.[2][3][4]

  • Transition Metal-Mediated Cleavage: This is the most common cause of unintentional cleavage, especially in complex molecules requiring the manipulation of other allyl-based protecting groups (e.g., Alloc carbamates). The mechanism usually involves two steps:

    • Isomerization: A transition metal catalyst, such as palladium, rhodium, or ruthenium, first catalyzes the migration of the double bond from the allyl group to form a more reactive prop-1-enyl ether.[5][6]

    • Hydrolysis: This prop-1-enyl ether is highly labile to even mildly acidic conditions (often present during reaction workup) and rapidly hydrolyzes to release the free hydroxyl group.[5][7]

  • Reductive Cleavage (Hydrogenolysis): While the C-O bond of a simple benzyl ether is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), the allyl group can complicate this.[3] Depending on the catalyst and conditions, you might see hydrogenation of the allyl double bond or complete cleavage of the entire protecting group. This method is generally used for deliberate deprotection, but can be an unwanted side reaction.

Q2: Which common synthetic operations pose the highest risk to an allyloxybenzyl ether?

A: Certain reactions are notorious for causing cleavage. If your synthesis involves any of the following steps, you should proceed with caution and use the mildest possible conditions.

  • Deprotection of tert-Butoxycarbonyl (Boc) Groups: Using strong, concentrated trifluoroacetic acid (TFA) to remove a Boc group is a primary cause of benzyl ether cleavage.

  • Removal of other Allyl or Alloc Groups: This is a classic challenge of orthogonal protection strategy.[8][9] The palladium catalysts used to remove an Allyl ester or Alloc carbamate will readily attack the allyloxybenzyl ether if conditions are not carefully optimized.[10]

  • Use of Strong Lewis Acids: Reactions requiring Lewis acids for activation, such as certain Friedel-Crafts reactions or glycosylations, can easily cleave the ether.

  • Catalytic Hydrogenation: Any step designed to reduce other functional groups (e.g., nitro groups, other benzyl groups, alkenes) using catalysts like Pd/C can inadvertently cleave the allyloxybenzyl group.[4]

Q3: How can I design a robust synthesis that avoids cleavage? What are the best practices for orthogonal protection?

A: The key is a well-designed orthogonal protection strategy where the removal conditions for one group do not affect the others.[11] The allyloxybenzyl group is an excellent "semi-permanent" group when paired correctly.

Decision Workflow for Protecting Group Strategy

The following diagram illustrates a decision-making process for selecting compatible protecting groups and conditions.

G start Start: Molecule contains an Allyloxybenzyl (AOB) ether reaction_type What is the next reaction type? start->reaction_type deprotection Deprotection of another group? reaction_type->deprotection Deprotection other_reaction Other Reaction (e.g., Coupling, Oxidation) reaction_type->other_reaction Other pg_type What is the protecting group (PG)? deprotection->pg_type other_sol Ensure reaction is not run under strong acid (pH < 2) or with strong Lewis acids. other_reaction->other_sol boc Boc pg_type->boc Acid-Labile fmoc Fmoc pg_type->fmoc Base-Labile silyl Silyl (TBDMS, TIPS) pg_type->silyl Fluoride-Labile alloc Alloc / Allyl Ester pg_type->alloc Pd-Labile boc_sol Use Mild Acid: - 10-25% TFA in DCM, 0°C - Solid-supported acid (e.g., Amberlyst-15) boc->boc_sol fmoc_sol Standard Basic Conditions: - 20% Piperidine in DMF (High Compatibility) fmoc->fmoc_sol silyl_sol Use Fluoride Source: - TBAF in THF - HF-Pyridine (High Compatibility) silyl->silyl_sol alloc_sol Use Optimized Pd(0) Conditions: - Pd(PPh₃)₄ (not Pd/C) - Nucleophilic scavenger (Dimedone, PhSiH₃) (Caution Required) alloc->alloc_sol

Caption: Decision tree for selecting compatible reaction conditions.

Table 1: Orthogonal Protecting Group Compatibility with Allyloxybenzyl Ethers

Protecting GroupTypical Cleavage ReagentsCompatibility with AllyloxybenzylKey Considerations
Fmoc 20% Piperidine in DMFHigh Highly orthogonal. Basic conditions for Fmoc removal do not affect the ether.[9]
Boc Trifluoroacetic Acid (TFA)Medium Avoid neat TFA. Use dilute solutions (e.g., 10-25% in DCM) at low temperatures (0 °C) to minimize ether cleavage.[9]
Silyl (TBDMS, TIPS) TBAF, HF•PyHigh Fluoride-based deprotection is highly selective and will not cleave the ether.[12]
Alloc / Allyl Ester Pd(0) + ScavengerLow / Caution High risk of cleaving the allyloxybenzyl ether. Requires careful selection of catalyst and a soft nucleophilic scavenger.[10][13]
PMB / Nap DDQ, CANMedium / Caution Oxidative cleavage of PMB/Nap ethers can sometimes affect unsubstituted benzyl ethers, though PMB/Nap are much more reactive.[3][14]
Q4: I have to remove an Alloc group. What is the safest protocol to preserve my allyloxybenzyl ether?

A: This is a challenging but achievable transformation that requires suppressing the isomerization pathway of the allyloxybenzyl ether while promoting the π-allyl complex formation of the Alloc group.

Key Principles for Selective Alloc Removal:

  • Catalyst Choice: Use a "soft" Pd(0) source like Pd(PPh₃)₄. Avoid heterogeneous catalysts like Pd/C, which are more aggressive and can promote double bond isomerization.[5]

  • Scavenger Choice: Use a soft, non-basic nucleophilic scavenger to trap the activated allyl group. Good choices include dimedone, morpholine, or phenylsilane (PhSiH₃).[10] Avoid strong bases that can promote isomerization.

  • Reaction Conditions: Run the reaction at room temperature or below. Monitor carefully by TLC and stop the reaction as soon as the starting material is consumed to prevent over-reaction and cleavage of the ether.

(See Protocol 1 below for a detailed experimental procedure.)

Troubleshooting Guide

Even with careful planning, side reactions can occur. The diagram below illustrates the two primary undesired cleavage pathways.

G cluster_0 Undesired Cleavage Pathways AOB R-O-CH₂-Ph-O-CH₂CH=CH₂ (Allyloxybenzyl Ether) Pd_cat Pd(0) Catalyst (e.g., Pd/C, PdCl₂) AOB->Pd_cat Isomerization Acid_cat Strong Acid (e.g., neat TFA, BBr₃) AOB->Acid_cat Protonation Isomerized R-O-CH₂-Ph-O-CH=CHCH₃ (Prop-1-enyl Ether) Cleaved_A R-O-CH₂-Ph-OH (Cleaved Product) Isomerized->Cleaved_A Workup (H₃O⁺) Protonated R-O-CH₂-Ph-O⁺H-CH₂CH=CH₂ (Protonated Ether) Cleaved_B R-O-CH₂-Ph-OH (Cleaved Product) Protonated->Cleaved_B Sₙ1/Sₙ2 Cleavage

Caption: Primary mechanisms of undesired allyloxybenzyl ether cleavage.

Table 2: Troubleshooting Common Issues

Symptom ObservedPossible CauseRecommended Action
Partial cleavage during Boc deprotection. Acid is too strong or reaction time is too long.Reduce TFA concentration to 10-20%. Run the reaction at 0°C and monitor closely by TLC. Quench with a non-aqueous base (e.g., pyridine) before workup.
Cleavage during an Alloc deprotection. Catalyst is too harsh (e.g., Pd/C) or scavenger is inappropriate.Switch to Pd(PPh₃)₄. Use a soft scavenger like dimedone or PhSiH₃. Ensure the reaction is run under an inert atmosphere.
Product is a complex mixture after hydrogenation. Catalyst is non-selectively cleaving the ether and/or reducing the allyl double bond.Avoid Pd/C if possible. Consider alternative methods for reduction. If hydrogenation is necessary, use a less active catalyst or a hydrogen transfer source (e.g., 1,4-cyclohexadiene) to control reactivity.[3]
Cleavage during workup. The reaction mixture is latently acidic, cleaving an isomerized (prop-1-enyl) ether.Before aqueous workup, quench the reaction and neutralize with a mild base like saturated NaHCO₃ solution.

Experimental Protocols

Protocol 1: Selective Pd-Catalyzed Removal of an Alloc Group

This protocol is designed to maximize the removal of an N-Alloc group while minimizing cleavage of a co-existing allyloxybenzyl ether.

Materials:

  • Alloc-protected substrate

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5-10 mol%)

  • Phenylsilane (PhSiH₃) (3-4 equivalents)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the Alloc-protected substrate in anhydrous, degassed DCM under an inert atmosphere.

  • Add phenylsilane to the solution and stir for 5 minutes.

  • Add Pd(PPh₃)₄ as a solid in one portion. The solution will typically turn from colorless to a light yellow or orange.

  • Stir the reaction at room temperature (20-25 °C).

  • Monitor the reaction progress carefully by TLC (e.g., every 15-30 minutes). The deprotected product should be more polar.

  • Upon completion (disappearance of starting material), quench the reaction by opening it to the air and concentrating it under reduced pressure.

  • Purify the crude product directly by flash column chromatography.

Self-Validating Notes:

  • Causality: Pd(PPh₃)₄ is a soluble, soft Pd(0) source less prone to causing isomerization than heterogeneous catalysts. PhSiH₃ is a mild, neutral scavenger that effectively traps the allyl cation.[10]

  • Verification: Successful selective deprotection can be confirmed by ¹H NMR (disappearance of Alloc signals without change in allyloxybenzyl signals) and mass spectrometry.

Protocol 2: Mild Acidic Deprotection of a Boc Group

This protocol uses attenuated acidic conditions to remove a Boc group without significant cleavage of an acid-sensitive allyloxybenzyl ether.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), reagent grade

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected substrate in DCM and cool the solution to 0 °C in an ice bath.

  • Prepare a 25% (v/v) solution of TFA in DCM. Add this solution dropwise to the stirred substrate solution at 0 °C.

  • Stir the reaction at 0 °C, monitoring progress by TLC. The reaction is typically complete within 30-90 minutes.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a vigorously stirred, cold solution of saturated NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting amine (often as its TFA salt) as required.

Self-Validating Notes:

  • Causality: Low temperature and diluted acid slow down the kinetics of the undesired benzyl ether cleavage, which has a higher activation energy than the desired Boc deprotection.

  • Verification: Compare the yield of the desired product to the amount of the fully cleaved byproduct (where the allyloxybenzyl ether is also removed). A successful reaction should yield >90% of the desired product with <5% of the byproduct.

References

  • Augustine, J. K., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. RSC Publishing. Available at: [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Journal of Organic Chemistry, 68(4), 1146-1149. Available at: [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. Available at: [Link]

  • Hu, Y., et al. (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 80(7), 845-853. Available at: [Link]

  • Hu, Y., et al. (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Ovid. Available at: [Link]

  • Podlech, J. (2001). 2 Protection of Functional Groups. Thieme Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Albericio, F., & Barany, G. (1992). Allyl side chain protection in peptide synthesis. Google Patents.
  • Dangles, O., et al. (1987). Highly efficient removal of allyloxycarbonyl (Alloc) function provides a practical orthogonal protective strategy for carbohydrates. The Journal of Organic Chemistry, 52(22), 4984-4993. Available at: [Link]

  • Albericio, F., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. Tetrahedron Letters, 46(48), 8345-8348. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Yuan, D., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Semantic Scholar. Available at: [Link]

  • Hajipour, A. R., & Zarei, A. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. Available at: [Link]

  • Gigg, J., & Gigg, R. (1976). The allyl ether as a protecting group in carbohydrate chemistry. Part III. The but-2-enyl ether group. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor Chemistry. Available at: [Link]

  • Crich, D., & Li, W. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 8(5), 959-962. Available at: [Link]

  • Bobbitt, J. M., et al. (2007). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 72(4), 1430-1432. Available at: [Link]

  • Varón Silva, D. (2016). Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

  • Lechel, T., et al. (2012). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. European Journal of Organic Chemistry. Available at: [Link]

  • Fraser-Reid, B., et al. (1987). De-O-Benzylation of Sterically Hindered Benzyl Ethers. Carbohydrate Research. Available at: [Link]

  • AtlanChim Pharma. (2021). Science About O-Benzyl protecting groups. AtlanChim Pharma Scientific Letter. Available at: [Link]

  • Poonsakdi, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(2), 683-686. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for Benzylamine Synthesis

Role: Senior Application Scientist Topic: Catalyst Loading & Process Optimization for Benzylamine Synthesis Audience: Pharmaceutical Researchers & Process Chemists Introduction: The Fine Balance of Catalysis Benzylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Catalyst Loading & Process Optimization for Benzylamine Synthesis Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The Fine Balance of Catalysis

Benzylamine synthesis—whether via reductive amination of benzaldehyde or hydrogenation of benzonitrile —is a deceptive reaction. It appears simple but is plagued by a critical bifurcation: the competition between the desired primary amine and the thermodynamically favored secondary amine (dibenzylamine).

As your technical lead, I will guide you not just through "adding more catalyst," but through optimizing the Catalyst-to-Substrate (C/S) ratio to balance reaction kinetics against selectivity and cost. We will focus on the two industry standards: Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni) .

Module 1: Catalyst Selection & Pre-activation

Q: I am deciding between Pd/C and Raney Nickel. How does catalyst loading differ between them for this specific transformation?

A: The choice dictates your loading strategy due to their distinct mechanistic behaviors.

  • Palladium on Carbon (5-10 wt% Pd/C):

    • Loading Regime: Typically 0.5 to 5 mol% relative to the substrate.

    • Behavior: Pd is highly active for hydrogenation but prone to poisoning by amines . The amine product binds strongly to Pd sites, often requiring higher initial loading or specific solvents (e.g., acidic media or alcohols) to facilitate desorption.

    • Causality: If loading is too low (<0.1 mol%), the reaction often stalls at 60-70% conversion because the active sites become saturated with the product (benzylamine).

  • Raney Nickel (Activated Sponge Nickel):

    • Loading Regime: Calculated by weight, typically 5-20 wt% relative to the substrate.

    • Behavior: Less active per gram than Pd but significantly cheaper and often more selective for primary amines when ammonia is present.

    • Causality: Raney Ni requires a "threshold loading" to overcome the induction period caused by surface oxides. Below this threshold, the reaction may never start.

Q: My Raney Nickel reactions are inconsistent. Is there a pre-activation protocol?

A: Yes. Commercial Raney Ni is supplied as a slurry (pH ~10). Variability often stems from "aging" or partial oxidation of the slurry.

  • Protocol: Wash the catalyst 3x with degassed water and 3x with your reaction solvent (e.g., methanol) immediately before use.

  • Why? This removes aluminum salts and restores the surface hydrogen layer. Never let it dry; it is pyrophoric.[1]

Module 2: Selectivity Control (The "Dibenzylamine Problem")

Q: I am seeing 15-20% dibenzylamine impurity. Will reducing the catalyst loading fix this?

A: Counter-intuitively, no . Reducing catalyst loading often increases secondary amine formation.

  • The Mechanism: Dibenzylamine forms via the reaction of the product (benzylamine) with the intermediate imine (Schiff base). This is a bimolecular reaction.

  • The Fix: You need a high turnover frequency (TOF) to hydrogenate the imine to benzylamine faster than it can condense with another amine molecule.

  • Recommendation:

    • Maintain/Increase Loading: Keep Pd/C at ≥1 mol% or Ra-Ni at 10 wt%.

    • Ammonia Saturation: This is the critical variable.[2] You must shift the equilibrium. Use >5 equivalents of NH₃ (or NH₄OH) relative to the substrate.

    • Temperature Control: Keep T < 80°C. Higher temperatures favor the transamination step that leads to secondary amines.

Visualizing the Selectivity Pathway

BenzylaminePathways Start Benzaldehyde / Benzonitrile Imine Intermediate Imine (Schiff Base) Start->Imine + NH3 / -H2O Primary Benzylamine (Primary Amine) Imine->Primary + H2 (Fast Step) High Catalyst Loading Secondary Dibenzylamine (Secondary Amine) Imine->Secondary Condensation + H2 Low NH3 / High Temp Primary->Imine Nucleophilic Attack Control Control Strategy: 1. High NH3 Pressure 2. High Catalyst Activity Control->Imine

Figure 1: Reaction network showing the competition between rapid hydrogenation (green path) and secondary amine formation (red path).

Module 3: Optimization & Troubleshooting Guide

Q: How do I optimize the loading for scale-up?

A: Use a Loading vs. TOF (Turnover Frequency) study. Do not just optimize for yield; optimize for rate.

Experimental Protocol: Loading Optimization Loop

  • Baseline: Start with 5 wt% loading (relative to substrate) for Pd/C.[3][4]

  • Measurement: Record H₂ uptake curves.

  • Analysis: If the rate is linear with loading, you are kinetically controlled (good). If the rate plateaus as loading increases, you are mass-transfer limited (bad—you are wasting expensive catalyst).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction Stalls at 50-70% Catalyst PoisoningThe amine product is inhibiting the metal surface. Action: Add 1-2% Acetic Acid to protonate the amine, reducing its binding affinity to the metal.
High Dibenzylamine (>10%) Low NH₃ / Slow RateAction: Increase NH₃ pressure (5-10 bar). Increase catalyst loading to speed up imine reduction.
Reaction Too Slow Mass Transfer LimitAction: Increase stirring speed (>1000 rpm). Switch to a loop reactor or increase H₂ pressure.
Runaway Exotherm Excessive LoadingAction: Dosing control. Do not add all catalyst at once on large scale. Use a semi-batch addition of the substrate.
Module 4: Experimental Workflow (Self-Validating Protocol)

This protocol is designed for the Reductive Amination of Benzaldehyde using Pd/C. It includes checkpoints to validate success.

Reagents:

  • Benzaldehyde (10 mmol)

  • Ammonia (7M in Methanol, 50 mmol - 5 equiv excess)

  • Pd/C (5 wt%, 0.5 mol% Pd relative to substrate)

  • Hydrogen (Balloon or 1-5 bar)

Step-by-Step Methodology:

  • Preparation: In a clean autoclave or flask, charge the Pd/C catalyst. Safety: Add a small amount of water or solvent first to wet the catalyst and prevent ignition.

  • Substrate Addition: Add the ammonia solution, followed by benzaldehyde.

  • Purge: Purge with N₂ (3x), then H₂ (3x).

  • Reaction: Stir vigorously (magnetic bar: >800 rpm; overhead: >400 rpm).

    • Checkpoint 1: Monitor H₂ uptake. It should be rapid initially. If slow, check stirring.

  • Completion: Reaction is typically done in 2-6 hours at RT to 40°C.

  • Workup: Filter catalyst through Celite (keep wet!). Acidify filtrate to form Benzylamine-HCl salt (purifies from non-basic impurities).

Optimization Logic Flow

OptimizationLogic Start Start Optimization CheckYield Check Conversion & Yield Start->CheckYield Decision1 Conversion < 90%? CheckYield->Decision1 Decision2 Dibenzylamine > 5%? Decision1->Decision2 No ActionPoison Catalyst Poisoning? Add 1% AcOH Increase H2 Pressure Decision1->ActionPoison Yes ActionSelectivity Selectivity Issue Increase NH3:Substrate Ratio Increase Catalyst Loading Decision2->ActionSelectivity Yes ActionSuccess Process Validated Decision2->ActionSuccess No ActionPoison->CheckYield ActionSelectivity->CheckYield

Figure 2: Decision tree for troubleshooting conversion and selectivity issues.

Module 5: Safety & References

Safety Warning:

  • Raney Nickel is pyrophoric when dry.[1] Always handle under water or solvent.

  • Hydrogenation carries explosion risks. Ensure proper grounding and leak checking.

References
  • Optimization of the reaction conditions for the reductive amination of aldehydes. Source: ResearchGate.[5] URL:[Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Source: ACS Publications (Organic Process Research & Development). URL:[Link]

  • Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Source: Chemical Engineering Journal (via ResearchGate). URL:[Link]

  • Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Source: Heriot-Watt University. URL:[Link] (General institutional link provided as specific deep link to PDF requires access).

  • Method for manufacturing dibenzylamine (Patent US5430187A).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Allyloxy vs. Methoxy Benzylamines in Medicinal Chemistry

Topic: "comparing biological activity of allyloxy vs methoxy benzylamines" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "comparing biological activity of allyloxy vs methoxy benzylamines" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of benzylamine-based pharmacophores—common in antifungals (e.g., butenafine), CNS agents (e.g., NBOMe derivatives), and enzyme inhibitors—the choice between an allyloxy (-OCH₂CH=CH₂) and a methoxy (-OCH₃) substituent is a critical decision point.

While both function as electron-donating lipophilic ethers, they diverge significantly in steric bulk , metabolic stability , and binding mechanism .

  • Methoxy groups are compact, metabolically predictable (O-demethylation), and favored in tight binding pockets (e.g., 5-HT2A receptors).

  • Allyloxy groups introduce a

    
    -system capable of unique interactions (e.g., with metal centers in lipoxygenases) and cover larger hydrophobic pockets, but they introduce chemical liability via the Claisen rearrangement and metabolic susceptibility at the alkene.
    

This guide analyzes the structure-activity relationship (SAR) data, providing evidence-based recommendations for scaffold optimization.

Physicochemical & Structural Comparison

The substitution of a methoxy group with an allyloxy group alters the molecular profile significantly.

FeatureMethoxy Benzylamine (-OCH₃)Allyloxy Benzylamine (-OCH₂CH=CH₂)Impact on Activity
Steric Bulk (MR) ~7.87 cm³/mol~16.5 cm³/molAllyloxy requires an expanded hydrophobic pocket.
Electronic Effect Strong Electron Donor (+M)Electron Donor (+M), but inductive withdrawal by alkeneAllyloxy is slightly less electron-donating than methoxy.
Binding Mode H-bond acceptor; van der Waals contact.H-bond acceptor;

-

stacking; Metal chelation (Fe/Zn).
Allyloxy can engage in

-cation or

-

interactions absent in methoxy.
Metabolic Stability Susceptible to CYP450 O-demethylation.Susceptible to epoxidation, hydroxylation, and O-dealkylation.Allyloxy introduces multiple metabolic soft spots.
Chemical Stability High.Moderate; prone to Claisen Rearrangement at high T.Allyloxy precursors may rearrange during synthesis.

Biological Activity: Comparative Case Studies

Case Study A: Antifungal Activity (Ergosterol Biosynthesis & Cell Wall)

Benzylamines like butenafine act by inhibiting squalene epoxidase.[1] SAR studies on piperidone-benzylamine analogs against Cryptococcus neoformans revealed critical steric limits.

  • Experimental Data: In a study of 1,5-diarylidene-4-piperidones, replacing methoxy groups with allyloxy groups generally decreased potency .

    • Methoxy Analogs: Moderate activity (MIC ~125–250 µM).[2]

    • Allyloxy Analogs: Reduced activity (MIC > 250 µM).[2][3]

    • Butoxy Analogs: significantly improved activity (MIC 7.8–31.2 µM).

  • Insight: The fungal binding pocket in this scaffold favors longer, flexible hydrophobic chains (butoxy) over the rigid, unsaturated allyloxy group or the short methoxy group. The allyloxy group's geometry likely caused steric clash without providing the hydrophobic depth of the butoxy chain.

Case Study B: Cholinesterase Inhibition (Alzheimer's Therapeutics)

In the development of butyrylcholinesterase (BChE) inhibitors derived from Amaryllidaceae alkaloids, the transition from methoxy to allyloxy was detrimental.

  • Experimental Data:

    • Parent Compound (Methoxy/Hydroxy): IC₅₀ = 0.29 µM.

    • Allyl-Ether Derivative: IC₅₀ > 20 µM (Inactive).

  • Mechanism: The BChE active site gorge is narrow. The introduction of the bulky allyl group disrupted the critical

    
    -cation interaction between the benzylamine nitrogen and the catalytic triad, effectively abolishing activity. Methoxy is preferred here. 
    
Case Study C: 15-Lipoxygenase (15-LOX) Inhibition (Inflammation)

In contrast to the cases above, the allyloxy group outperforms methoxy when targeting metalloenzymes like 15-LOX, which contains a non-heme iron.

  • Experimental Data: 2-allyl-4-methoxy-1-alkoxybenzene derivatives showed potent inhibition (IC₅₀ = 5.9 µM).

  • Mechanism: Molecular docking revealed that the allyl group orients toward the Fe³⁺-OH moiety in the active site.[4] The terminal alkene provides a specific electronic interaction with the metal center that the saturated methoxy group cannot replicate. Allyloxy is preferred here.

Decision Logic for Scaffold Optimization

Use the following logic flow to determine the appropriate substitution for your lead compound.

SAR_Decision_Tree Start Select Substituent: Allyloxy vs Methoxy TargetType Identify Biological Target Type Start->TargetType BindingPocket Binding Pocket Characteristics? TargetType->BindingPocket Receptor/Channel Metallo Metalloenzyme (Fe/Zn)? TargetType->Metallo Enzyme Tight Tight/Narrow Gorge (e.g., GPCR, AChE) BindingPocket->Tight Large Large Hydrophobic Pocket (e.g., Squalene Epoxidase) BindingPocket->Large MethoxyRec SELECT METHOXY (Minimize Sterics) Metallo->MethoxyRec No AllylRec SELECT ALLYLOXY (Pi-Interaction/Metal) Metallo->AllylRec Yes (Fe interaction) Tight->MethoxyRec Avoid Clash Large->AllylRec Fill Pocket ButoxyRec CONSIDER BUTOXY/ALKYL (Maximize Hydrophobicity) Large->ButoxyRec If Allyl fails

Figure 1: Strategic decision tree for selecting between allyloxy and methoxy substituents based on target architecture.

Experimental Protocols

Protocol A: Synthesis of Allyloxy Benzylamine (Williamson Ether + Reductive Amination)

Note: This route avoids the Claisen rearrangement by maintaining temperatures < 60°C.

Reagents: 4-hydroxybenzaldehyde, Allyl bromide, K₂CO₃, DMF, Benzylamine, NaBH₄, Methanol.

  • Etherification:

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF (0.5 M).

    • Add K₂CO₃ (1.5 eq) and stir for 15 min at RT.

    • Add Allyl bromide (1.2 eq) dropwise.

    • Stir at RT for 4–6 h (Monitor by TLC; R_f product > R_f starting material).

    • Critical Step: Do not heat above 60°C to prevent migration of the allyl group to the ortho-position (Claisen rearrangement).

    • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

  • Reductive Amination:

    • Dissolve the crude 4-allyloxybenzaldehyde (1.0 eq) in MeOH.

    • Add the amine (e.g., methylamine or benzylamine) (1.0 eq) and stir for 2 h to form the imine.

    • Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Stir for 12 h at RT.

    • Quench with H₂O, extract with DCM. Purify via flash chromatography (DCM/MeOH).

Protocol B: Comparative Microdilution Assay (Antifungal)

Objective: Determine MIC of Methoxy vs Allyloxy analogs.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Inoculum: Prepare C. neoformans or C. albicans suspension in RPMI 1640 medium (adjusted to 1–5 × 10³ CFU/mL).

  • Plate Setup: Use 96-well sterile plates.

    • Rows A-B: Methoxy-benzylamine (Serial dilution 250 µM

      
       0.5 µM).
      
    • Rows C-D: Allyloxy-benzylamine (Serial dilution 250 µM

      
       0.5 µM).
      
    • Row E: Fluconazole (Positive Control).

    • Row F: DMSO Vehicle (Negative Control).

  • Incubation: Incubate at 35°C for 48–72 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing 100% growth inhibition compared to control.

Mechanism of Action: Chemical Liability

A major differentiator is the chemical stability of the allyloxy group. Under thermal stress (or metabolic activation), the allyloxy group can undergo a [3,3]-sigmatropic rearrangement, altering the pharmacophore permanently.

Claisen_Rearrangement Reactant Allyloxy Benzylamine (O-Allyl) TS Cyclic Transition State [3,3]-Sigmatropic Reactant->TS Heat (>180°C) Intermediate Dienone Intermediate TS->Intermediate Product Ortho-Allyl Phenol (C-Allyl) Intermediate->Product Tautomerization

Figure 2: The Claisen Rearrangement pathway. Researchers must ensure synthesis and storage conditions do not trigger this irreversible isomerization, which transforms an O-linked ether into a C-linked phenol, drastically changing H-bond donor/acceptor profiles.

References

  • Hammoudi Halat, D., et al. (2022).[2][3] "Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects." Membranes, 12, 1171.[3] Link

  • Klimt, M., et al. (2024).[1] "Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency." Arch.[5] Pharm.Link

  • Shingate, B.B., et al. (2013). "Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5). Link

  • Peřina, M., et al. (2021). "Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors." Int. J. Mol. Sci., 22, 8308. Link

  • BenchChem. (2025). "A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes." BenchChem Technical Guides. Link

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Comparative

A Comparative Guide to the Reproducible Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

This guide provides an in-depth technical analysis of a robust and reproducible two-step synthesis for N-(2-(allyloxy)benzyl)ethanamine, a versatile secondary amine with applications in the development of novel chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of a robust and reproducible two-step synthesis for N-(2-(allyloxy)benzyl)ethanamine, a versatile secondary amine with applications in the development of novel chemical entities. We will dissect the causality behind the experimental design of the primary synthesis route, offer a comparative analysis against alternative methodologies, and establish a comprehensive framework for the analytical validation of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to implement and validate the synthesis of N-substituted benzylamines with a high degree of confidence and reproducibility.

Introduction: The Importance of Reproducible Synthesis in Drug Discovery

N-(2-(Allyloxy)benzyl)ethanamine is a secondary amine containing a reactive allyl group and a benzylamine scaffold, making it a valuable intermediate in the synthesis of more complex molecules. The reliability and reproducibility of its synthesis are paramount to ensure the consistent quality of downstream products, a critical factor in the rigorous environment of pharmaceutical research and development. This guide focuses on a common and effective two-step approach: the Williamson ether synthesis to form the key intermediate, 2-(allyloxy)benzaldehyde, followed by reductive amination to yield the target secondary amine.

Primary Synthesis Route: A Two-Step Approach to N-(2-(Allyloxy)benzyl)ethanamine

The selected primary synthesis route is a logical and well-established sequence of reactions that offers high yields and purity. The overall synthetic workflow is depicted below.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Reaction1 O-Alkylation 2-Hydroxybenzaldehyde->Reaction1 Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction1 K2CO3_DMF K2CO3, DMF K2CO3_DMF->Reaction1 Intermediate 2-(Allyloxy)benzaldehyde Intermediate_ref 2-(Allyloxy)benzaldehyde Reaction1->Intermediate Reaction2 Imine Formation & Reduction Intermediate_ref->Reaction2 Ethylamine Ethylamine Ethylamine->Reaction2 NaBH4_MeOH NaBH4, MeOH NaBH4_MeOH->Reaction2 Final_Product N-(2-(Allyloxy)benzyl)ethanamine Reaction2->Final_Product

Caption: Overall workflow for the synthesis of N-(2-(Allyloxy)benzyl)ethanamine.

Part 1: Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde

The initial step involves the O-alkylation of 2-hydroxybenzaldehyde with allyl bromide. The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[1] The reaction proceeds via an S_N2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[2]

Experimental Protocol:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(allyloxy)benzaldehyde.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenolic hydroxyl group without promoting side reactions.[1]

  • Solvent: DMF is a polar aprotic solvent that facilitates the S_N2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[1]

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent step.

Part 2: Reductive Amination to N-(2-(Allyloxy)benzyl)ethanamine

The second step is the reductive amination of the synthesized 2-(allyloxy)benzaldehyde with ethylamine.[3] This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[4][5]

Experimental Protocol:

  • Dissolve 2-(allyloxy)benzaldehyde (1.0 eq) and ethylamine (1.1 eq, typically as a solution in a suitable solvent) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to afford N-(2-(allyloxy)benzyl)ethanamine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the allyl or aromatic functionalities.[6][7]

  • Solvent: Methanol is a suitable solvent for both the imine formation and the reduction step.

  • Temperature Control: The portion-wise addition of NaBH₄ at low temperatures is crucial to control the exothermicity of the reaction and prevent the formation of byproducts.

Comparative Analysis of Alternative Synthetic Routes

While the two-step synthesis described above is robust, several alternative methods exist for the formation of N-substituted benzylamines. A comparative overview is essential for selecting the most appropriate method based on available starting materials, desired scale, and laboratory capabilities.

MethodDescriptionAdvantagesDisadvantagesTypical Yield Range (%)
Primary Route (Two-Step) Williamson ether synthesis followed by reductive amination.High yields, good purity, well-established reactions.Two separate reaction steps.75-90 (overall)
Direct N-Alkylation Reaction of 2-(allyloxy)benzylamine with an ethyl halide (e.g., ethyl bromide).[8]Single step from the corresponding primary amine.Risk of over-alkylation to the tertiary amine, requires a base.[9]60-85
"Borrowing Hydrogen" Methodology Catalytic reaction of 2-(allyloxy)benzyl alcohol with ethylamine.[10][11]Atom-economical, produces water as the only byproduct.Requires a specific metal catalyst (e.g., Ni, Ru, Ir), may require higher temperatures and pressures.[12]70-95
Gabriel Synthesis A multi-step synthesis starting from 2-(allyloxy)benzyl halide and phthalimide, followed by alkylation and deprotection.[13]Avoids over-alkylation, good for primary amines.Multi-step, harsh deprotection conditions can be required.50-70 (overall)

Validation and Reproducibility of the Primary Synthesis

Ensuring the reproducibility of the synthesis requires a robust analytical validation workflow. This involves confirming the identity and purity of the final product, N-(2-(allyloxy)benzyl)ethanamine. The following analytical techniques are recommended.

cluster_validation Analytical Validation Crude_Product Crude N-(2-(allyloxy)benzyl)ethanamine Purification Column Chromatography/ Distillation Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC-UV Pure_Product->HPLC Identity_Confirmation Identity Confirmed NMR->Identity_Confirmation MS->Identity_Confirmation Purity_Assessment Purity >95% HPLC->Purity_Assessment

Caption: Workflow for the purification and analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation. For N-(2-(allyloxy)benzyl)ethanamine (C₁₂H₁₇NO, MW: 191.27 g/mol ), the ¹H and ¹³C NMR spectra will provide definitive confirmation of its structure.[14][15]

Expected ¹H NMR Data (based on analogous structures):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons
~6.0m1H-O-CH₂-CH =CH₂
~5.3dd2H-O-CH₂-CH=CH
~4.5d2H-O-CH ₂-CH=CH₂
~3.8s2HAr-CH ₂-NH-
~2.7q2H-NH-CH ₂-CH₃
~1.1t3H-NH-CH₂-CH
Variablebr s1H-NH -

Expected ¹³C NMR Data (based on analogous structures):

The ¹³C NMR spectrum should show 12 distinct signals corresponding to the carbon atoms in the molecule.

Protocol for Quantitative NMR (qNMR) for Purity Assessment:

For a precise determination of purity, qNMR can be employed.[5][16][17]

  • Accurately weigh the sample of N-(2-(allyloxy)benzyl)ethanamine and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and the standard.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For N-(2-(allyloxy)benzyl)ethanamine, the expected molecular ion peak [M+H]⁺ would be at m/z 192.1383.[14]

Expected Fragmentation Pattern (Electron Ionization - EI):

A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, which would result in a prominent peak at m/z 91 (the tropylium ion). Another expected fragment would arise from the loss of the ethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for assessing the purity of the synthesized compound and for monitoring the reaction progress.[18]

Experimental Protocol for HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm (due to the aromatic ring).[19]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation:

The purity is determined by the relative peak area of the main product compared to any impurity peaks. A reproducible synthesis should consistently yield a product with a purity of >98%.

Conclusion and Recommendations for Reproducibility

The two-step synthesis of N-(2-(allyloxy)benzyl)ethanamine via Williamson ether synthesis and subsequent reductive amination is a reliable and high-yielding method. To ensure run-to-run consistency and high reproducibility, the following points are crucial:

  • Purity of Starting Materials: Use high-purity 2-hydroxybenzaldehyde, allyl bromide, and ethylamine.

  • Anhydrous Conditions: For the Williamson ether synthesis, ensure all glassware and solvents are dry to prevent side reactions.

  • Reaction Monitoring: Utilize TLC or HPLC to monitor the progress of each reaction step to determine the optimal reaction time and ensure complete conversion.

  • Consistent Purification: Employ a standardized purification protocol, whether it be column chromatography or distillation, to obtain a consistently pure final product.

  • Thorough Analytical Validation: Implement a multi-technique analytical approach (NMR, MS, and HPLC) to confirm the identity and purity of each batch.

By adhering to these principles and the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize N-(2-(allyloxy)benzyl)ethanamine, a valuable building block for further chemical exploration.

References

  • PubChem. N-(2-(Allyloxy)benzyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Ju, Y., & Varma, R. S. (2004).
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  • U.S. Department of Energy Office of Scientific and Technical Information. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • Elsevier. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
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  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

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  • Google Patents. A kind of preparation method of N- benzyl ethyl alcohol amine.
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  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • ENFSI. GUIDELINE FOR qNMR ANALYSIS. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Cardiff University. A review on the recent advances in the synthesis of N-alkylated amines. [Link]

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  • ResearchGate. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]

  • MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]

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  • ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • ResearchGate. Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • ResearchGate. Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. [Link]

  • National Center for Biotechnology Information. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • ChemSrc. N-Benzyl-N-ethyl-2-methylaniline Properties. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

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  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-(Allyloxy)benzyl)ethanamine

Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis In the landscape of drug development, the reliability of analytical data is the bedrock upon which safety and efficacy are built. For a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis

In the landscape of drug development, the reliability of analytical data is the bedrock upon which safety and efficacy are built. For a compound like N-(2-(Allyloxy)benzyl)ethanamine, a novel synthetic intermediate or potential active pharmaceutical ingredient (API), quantifying its presence with unerring accuracy is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this specific analyte. More critically, it details the process of cross-validation—a systematic comparison of analytical procedures designed to ensure that results are equivalent and interchangeable, regardless of the method employed.[1][2]

Cross-validation is not merely a perfunctory step in method transfer; it is a rigorous scientific inquiry that establishes the robustness and reliability of data across different laboratories, instruments, or even different analytical principles.[1][3] This is particularly crucial when, for instance, a rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method used for in-process controls needs to be correlated with a more sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for final product release or a high-throughput Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical studies.[4][5]

This guide is structured to walk researchers, scientists, and drug development professionals through the logical and practical steps of selecting, validating, and cross-validating analytical methods for N-(2-(Allyloxy)benzyl)ethanamine, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Analyte Profile: N-(2-(Allyloxy)benzyl)ethanamine

A foundational understanding of the analyte's physicochemical properties is critical for selecting appropriate analytical techniques.

PropertyValueImplication for Analysis
Molecular Formula C12H17NOProvides the basis for mass spectrometry.
Molecular Weight 191.27 g/mol [9]Influences volatility and chromatographic behavior.
XLogP3 2.3[9]Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Structure Contains a secondary amine, an ether linkage, and an aromatic ring.The aromatic ring provides a chromophore for UV detection. The secondary amine is basic and can be a site for derivatization or cause peak tailing on silica-based columns if not properly addressed. The compound's moderate volatility makes it amenable to GC analysis, potentially after derivatization.[10][11]

Selection of Analytical Methods: A Comparative Overview

Three distinct analytical methods are proposed for the quantification of N-(2-(Allyloxy)benzyl)ethanamine, each with its own strengths and ideal applications.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A workhorse method for quality control and routine analysis due to its robustness and cost-effectiveness. The inherent UV absorbance of the benzyl ring allows for direct detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher specificity through mass-based detection. Given the polarity of the secondary amine, derivatization is often employed to improve peak shape and thermal stability.[11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications due to its exceptional sensitivity and selectivity, allowing for quantification in complex biological matrices.[13][14][15]

The logical flow for developing and comparing these methods is outlined below.

Method_Development_Workflow cluster_0 Phase 1: Initial Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Application A Analyte Characterization (N-(2-(Allyloxy)benzyl)ethanamine) B Method 1 Development (HPLC-UV) A->B C Method 2 Development (GC-MS with Derivatization) A->C D Method 3 Development (LC-MS/MS) A->D E Individual Method Validation (ICH Q2(R1) Guidelines) B->E C->E D->E F Define Cross-Validation Protocol (Spiked Samples, Incurred Samples) E->F G Analysis of Identical Samples by All Validated Methods F->G H Statistical Comparison of Results (e.g., Bland-Altman, %Difference) G->H I Establish Acceptance Criteria & Assess Method Concordance H->I J Select 'Fit-for-Purpose' Method (e.g., QC, Bioanalysis, Stability) I->J

Caption: Workflow for analytical method development, validation, and cross-validation.

Experimental Protocols

Protocol 1: HPLC-UV Method
  • Objective: To quantify N-(2-(Allyloxy)benzyl)ethanamine in a drug substance or formulation.

  • Causality: A reversed-phase C18 column is chosen due to the analyte's moderate lipophilicity (XLogP3 = 2.3)[9]. An acidic mobile phase with a buffer is used to ensure consistent protonation of the secondary amine, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the column packing. Acetonitrile is selected as the organic modifier for its favorable UV cutoff and elution strength.

  • Methodology:

    • Chromatographic System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 272 nm.

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

Protocol 2: GC-MS Method (with Derivatization)
  • Objective: To provide a highly specific, alternative method for quantification, suitable for impurity profiling.

  • Causality: Direct GC analysis of amines can be problematic due to their polarity. Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar N-H group into a non-polar N-Si(CH3)3 group. This increases volatility and thermal stability, resulting in improved chromatographic performance.[12] Electron Ionization (EI) is used for its reproducible fragmentation patterns, creating a characteristic mass spectrum for confident identification.

  • Methodology:

    • Derivatization:

      • Pipette 100 µL of the sample solution (approx. 1 mg/mL in pyridine) into a vial.

      • Add 100 µL of MSTFA.

      • Cap the vial and heat at 60°C for 30 minutes.

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split 20:1).

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and key fragments of the derivatized analyte).

Protocol 3: LC-MS/MS Method
  • Objective: To achieve the lowest limit of quantification, suitable for bioanalytical studies (e.g., in plasma).

  • Causality: This method combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.[13][16] Electrospray Ionization (ESI) in positive mode is chosen as the secondary amine is readily protonated. Multiple Reaction Monitoring (MRM) is used to monitor a specific precursor ion to product ion transition, which dramatically reduces background noise and enhances selectivity.[13]

  • Methodology:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo TQ-S micro or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • MRM Transition: To be determined by infusing a standard solution. For C12H17NO (MW 191.27), the protonated molecule [M+H]+ would be m/z 192.3. A suitable fragment ion would be identified (e.g., loss of the ethyl group or allyloxy group).

    • Sample Preparation (Plasma): Protein precipitation. Add 300 µL of cold acetonitrile containing an appropriate internal standard to 100 µL of plasma. Vortex, centrifuge, and inject the supernatant.

Performance Comparison: Validation Summary

The following table summarizes the expected performance characteristics of each validated method, based on the principles outlined in ICH Q2(R1).[6]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL0.05 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0% (in matrix)
Specificity Moderate (Peak purity)High (Mass Spectrum)Very High (MRM)
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mL0.05 ng/mL

Cross-Validation Protocol and Data Analysis

The core of this guide is the cross-validation study, which directly compares the performance of these three validated methods.[1]

Study Design
  • Sample Preparation: Prepare a bulk solution of N-(2-(Allyloxy)benzyl)ethanamine in a suitable solvent (e.g., methanol). Create a series of 10 independent samples by spiking this solution into a common matrix (e.g., blank formulation excipient or control plasma) to cover the analytical range of all three methods.

  • Analysis: Each of the 10 samples is divided into three aliquots. Each aliquot is analyzed by one of the three validated methods (HPLC-UV, GC-MS, LC-MS/MS) according to the protocols described above.

  • Data Collection: The quantitative result for each sample from each method is recorded.

Cross_Validation_Experimental_Design cluster_samples Sample Set (n=10) cluster_methods Analytical Methods S1 Sample 1 M1 HPLC-UV S1->M1 Aliquots M2 GC-MS S1->M2 Aliquots M3 LC-MS/MS S1->M3 Aliquots S2 Sample 2 S2->M1 Aliquots S2->M2 Aliquots S2->M3 Aliquots S_n ... S_n->M1 Aliquots S_n->M2 Aliquots S_n->M3 Aliquots S10 Sample 10 S10->M1 Aliquots S10->M2 Aliquots S10->M3 Aliquots Result Data Matrix (10 Samples x 3 Methods) M1->Result M2->Result M3->Result

Caption: Experimental design for the cross-validation study.

Acceptance Criteria and Statistical Evaluation

For the methods to be considered cross-validated, the results must show a high degree of agreement. The percentage difference between the methods for each sample is calculated.

Formula: %Difference = [(Result_Method_A - Result_Method_B) / Average(Result_A, Result_B)] * 100

Acceptance Criterion: For at least two-thirds (e.g., >67%) of the samples, the percentage difference between any two methods should be within ±15.0%.[4]

Hypothetical Cross-Validation Data
Sample IDHPLC-UV (µg/mL)GC-MS (µg/mL)% Diff (HPLC vs GC)LC-MS/MS (µg/mL)% Diff (HPLC vs LC-MS/MS)
CV-015.105.21-2.13%5.050.99%
CV-029.989.851.31%10.15-1.69%
CV-0315.2014.882.12%15.40-1.31%
CV-0424.9525.50-2.16%24.750.80%
CV-0540.1038.903.04%40.80-1.72%
CV-0649.5051.00-2.99%49.90-0.80%
CV-0775.3073.901.88%76.10-1.06%
CV-0898.90101.20-2.28%99.50-0.60%
CV-09145.60151.00-3.64%148.20-1.77%
CV-10198.20195.501.37%201.00-1.40%

Conclusion and Recommendations

This guide has detailed a comprehensive framework for the development, validation, and cross-validation of three distinct analytical methods for N-(2-(Allyloxy)benzyl)ethanamine. The HPLC-UV method stands as a robust choice for routine quality control. The GC-MS method offers enhanced specificity for confirmatory analysis and impurity investigations. The LC-MS/MS method provides unparalleled sensitivity for bioanalytical applications.

The successful cross-validation demonstrates that despite differences in analytical principles—from UV absorbance to mass fragmentation—a consistent and reliable quantification of the analyte can be achieved. This congruence is the cornerstone of data integrity, enabling confident decision-making throughout the drug development lifecycle. It ensures that data generated in an early-phase development lab using one technique can be reliably compared to data from a late-phase quality control lab using another, thereby ensuring product quality and patient safety.[1][8]

References

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Vertex AI Search.
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Comparative

A Comparative Analysis of N-(2-(Allyloxy)benzyl)ethanamine's Antifungal Efficacy: A Proposed Investigational Guide

Introduction: The Pressing Need for Novel Antifungal Agents The global rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to public health. The exis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The global rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the development of new, effective, and safe antifungal compounds.

This guide introduces N-(2-(Allyloxy)benzyl)ethanamine, a novel compound with structural similarities to two established classes of antifungal agents: allylamines and benzylamines. Based on its chemical architecture, we hypothesize that N-(2-(Allyloxy)benzyl)ethanamine may exhibit potent fungicidal activity by targeting the fungal ergosterol biosynthesis pathway. This document outlines a comprehensive strategy to synthesize and evaluate the antifungal efficacy of N-(2-(Allyloxy)benzyl)ethanamine in comparison to well-characterized antifungal agents, providing a robust framework for its preclinical assessment.

Proposed Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

The synthesis of N-(2-(Allyloxy)benzyl)ethanamine can be achieved through a two-step process commencing with the O-allylation of salicylaldehyde, followed by reductive amination.

Step 1: O-Allylation of Salicylaldehyde

Salicylaldehyde is treated with allyl bromide in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone. This reaction yields 2-(allyloxy)benzaldehyde.

Step 2: Reductive Amination

The resulting 2-(allyloxy)benzaldehyde undergoes reductive amination with ethylamine.[1] This can be performed directly by reacting the aldehyde and ethylamine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[2][3] The reducing agent converts the intermediate imine into the final product, N-(2-(Allyloxy)benzyl)ethanamine.[4][5]

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Intermediate 2-(Allyloxy)benzaldehyde Salicylaldehyde->Intermediate O-Allylation AllylBromide Allyl Bromide, K₂CO₃ FinalProduct N-(2-(Allyloxy)benzyl)ethanamine Intermediate->FinalProduct Reductive Amination Ethylamine Ethylamine, NaBH(OAc)₃

Caption: Proposed two-step synthesis of N-(2-(Allyloxy)benzyl)ethanamine.

Hypothesized Mechanism of Action

Structurally, N-(2-(Allyloxy)benzyl)ethanamine combines the key features of allylamine and benzylamine antifungals.[6][7][8][9] We postulate that its primary mechanism of action is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[10][11][12][13]

Inhibition of squalene epoxidase leads to two downstream effects that are detrimental to the fungal cell:

  • Depletion of Ergosterol: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, impairing the function of membrane-bound proteins and ultimately leading to cell death.[14]

  • Accumulation of Squalene: The blockage of the ergosterol pathway causes the intracellular accumulation of squalene, which is toxic to fungal cells at high concentrations.[15][16]

This dual mechanism is characteristic of fungicidal agents like terbinafine.[17]

MoA_Pathway cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase ToxicAccumulation Toxic Squalene Accumulation Squalene->ToxicAccumulation Build-up Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption TargetCompound N-(2-(Allyloxy)benzyl)ethanamine TargetCompound->SqualeneEpoxidase Inhibition ToxicAccumulation->Death

Caption: Hypothesized mechanism of action via squalene epoxidase inhibition.

Proposed Experimental Evaluation

To ascertain the antifungal efficacy of N-(2-(Allyloxy)benzyl)ethanamine, a series of in vitro experiments are proposed. These experiments are designed to provide a direct comparison with established antifungal agents.

Comparator Antifungal Agents
  • Terbinafine: An allylamine that also inhibits squalene epoxidase, serving as a primary mechanistic comparator.[18]

  • Fluconazole: An azole that inhibits lanosterol 14-α-demethylase, a later step in ergosterol biosynthesis.[19][20]

  • Amphotericin B: A polyene that binds directly to ergosterol, disrupting the cell membrane.[21][22]

Fungal Strains for Screening

A panel of clinically relevant fungal strains should be used, including:

  • Yeasts:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida parapsilosis (ATCC 22019)

    • Cryptococcus neoformans (ATCC 208821)

  • Filamentous Fungi (Moulds):

    • Aspergillus fumigatus (ATCC 204305)

    • Aspergillus flavus (ATCC 204304)

    • Aspergillus terreus (ATCC MYA-363)

  • Dermatophytes:

    • Trichophyton rubrum (ATCC 28188)

    • Trichophyton mentagrophytes (ATCC 9533)

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, will be determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[23][24][25][26]

Protocol:

  • Prepare a stock solution of N-(2-(Allyloxy)benzyl)ethanamine and comparator drugs in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of each drug in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare fungal inocula as per CLSI documents M27-A3 for yeasts and M38-A2 for moulds.[23][24]

  • Add the standardized fungal suspension to each well.

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for moulds.

  • Determine the MIC visually or spectrophotometrically as the lowest drug concentration with no visible growth.

2. Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[27]

Protocol:

  • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth.

  • Spread the aliquot onto a drug-free Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plates at 35°C until growth is visible in the control culture.

  • The MFC is the lowest drug concentration from the MIC plate that results in no colony formation on the SDA plate.

Experimental_Workflow cluster_MIC MIC Determination (CLSI) cluster_MFC MFC Determination DrugDilution Serial Drug Dilution in 96-well plate Inoculation Inoculate with Standardized Fungal Suspension DrugDilution->Inoculation IncubationMIC Incubate (24-72h) Inoculation->IncubationMIC ReadMIC Read MIC (No Visible Growth) IncubationMIC->ReadMIC Plating Plate Aliquots from Clear Wells onto SDA ReadMIC->Plating Transfer from wells ≥ MIC IncubationMFC Incubate SDA Plates Plating->IncubationMFC ReadMFC Read MFC (No Growth) IncubationMFC->ReadMFC

Caption: Workflow for in vitro antifungal susceptibility testing.

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical MIC and MFC data to illustrate how the performance of N-(2-(Allyloxy)benzyl)ethanamine would be compared against the selected antifungal agents.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal SpeciesN-(2-(Allyloxy)benzyl)ethanamineTerbinafineFluconazoleAmphotericin B
C. albicans0.540.50.25
C. glabrata18160.5
A. fumigatus0.251>641
T. rubrum0.03 0.03 41

Note: Data for comparator agents are representative values from the literature.[19][28][29][30][31][32][33]

Table 2: Hypothetical Minimum Fungicidal Concentration (MFC) in µg/mL

Fungal SpeciesN-(2-(Allyloxy)benzyl)ethanamineTerbinafineFluconazoleAmphotericin B
C. albicans116>640.5
C. glabrata232>641
A. fumigatus0.52>642
T. rubrum0.06 0.06 >642

Note: Data for comparator agents are representative values from the literature.[27][30][33][34]

Interpretation and Future Directions

The proposed investigation will provide critical initial data on the antifungal potential of N-(2-(Allyloxy)benzyl)ethanamine. If the hypothetical data holds, with potent activity particularly against dermatophytes like T. rubrum, this compound would warrant further investigation. The low MIC and MFC values would suggest a strong fungicidal effect, similar to terbinafine, consistent with the hypothesized mechanism of action.

Future studies should include:

  • Enzyme Inhibition Assays: To directly confirm the inhibition of squalene epoxidase.

  • Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines and establish a preliminary safety profile.

  • In Vivo Efficacy Studies: To assess the compound's activity in animal models of fungal infections.

The structured approach outlined in this guide provides a clear and scientifically rigorous pathway for the preliminary evaluation of N-(2-(Allyloxy)benzyl)ethanamine as a potential next-generation antifungal agent.

References

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Validation

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of N-(2-(Allyloxy)benzyl)ethanamine and its Positional Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. Positional isomers, which differ only in the placement of functiona...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. Positional isomers, which differ only in the placement of functional groups on a core structure, can exhibit vastly different biological activities and physical properties. Therefore, their accurate differentiation is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. This guide provides an in-depth comparison of the spectroscopic data for N-(2-(Allyloxy)benzyl)ethanamine and its meta and para isomers, offering a framework for their differentiation using routine analytical techniques.

The core challenge lies in the subtlety of the spectroscopic differences. While all three isomers share the same molecular formula (C₁₂H₁₇NO) and thus the same molecular weight (191.27 g/mol )[1], the spatial arrangement of the allyloxy group on the benzene ring induces distinct electronic environments. These differences manifest as unique patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Analysis

A side-by-side comparison of key spectroscopic features is the most effective way to distinguish between the ortho, meta, and para isomers of N-(2-(Allyloxy)benzyl)ethanamine. The following tables summarize the expected and observed differences based on fundamental principles and data from analogous structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The substitution pattern on the aromatic ring directly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.

Key ¹H NMR Distinctions: The aromatic region (typically δ 6.5-7.5 ppm) is the most informative. The ortho isomer will display a more complex, often overlapping multiplet pattern for its four aromatic protons due to the lower symmetry. In contrast, the para isomer, with its high C₂ᵥ symmetry, will show a much simpler pattern, typically two distinct doublets (an AA'BB' system). The meta isomer presents an intermediate complexity.[2][3][4]

Key ¹³C NMR Distinctions: The number of unique signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. The para isomer will show only four aromatic carbon signals (two substituted, two unsubstituted), while the ortho and meta isomers will each show six distinct aromatic carbon signals.[2]

Spectroscopic FeatureN-(2-(Allyloxy)benzyl)ethanamine (ortho)N-(3-(Allyloxy)benzyl)ethanamine (meta)N-(4-(Allyloxy)benzyl)ethanamine (para)
¹H NMR (Aromatic) 4H, complex multiplet (ABCD system)4H, 3-4 distinct signals, characteristic splitting4H, two 2H doublets (AA'BB' system)
¹³C NMR (Aromatic) 6 signals6 signals4 signals
¹H NMR (Allyl -OCH₂-) ~δ 4.5 ppm~δ 4.5 ppm~δ 4.5 ppm
¹H NMR (Benzyl -CH₂-) ~δ 3.8 ppm~δ 3.8 ppm~δ 3.8 ppm
¹H NMR (Ethyl -CH₂-) ~δ 2.7 ppm~δ 2.7 ppm~δ 2.7 ppm
¹H NMR (Ethyl -CH₃) ~δ 1.1 ppm~δ 1.1 ppm~δ 1.1 ppm

Note: Exact chemical shifts are solvent-dependent. The values provided are typical estimates.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. While all three isomers will show characteristic peaks for the N-H bond, C-H bonds (aliphatic and aromatic), C=C (alkene), and the aromatic ring, the key differentiators are the C-O stretching of the aryl ether and the aromatic C-H out-of-plane bending patterns.

  • Aryl-O Stretch: Aromatic ethers typically exhibit two strong C-O stretching bands.[5] The asymmetric stretch is usually found around 1230-1270 cm⁻¹, while the symmetric stretch appears near 1010-1050 cm⁻¹.[5][6] The precise positions can be subtly influenced by the substitution pattern.

  • Out-of-Plane Bending: The pattern of weak absorptions in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

    • Ortho: ~735-770 cm⁻¹ (strong)

    • Meta: ~690-710 cm⁻¹ (strong) and ~750-810 cm⁻¹ (strong)

    • Para: ~810-840 cm⁻¹ (strong)

Spectroscopic FeatureN-(2-(Allyloxy)benzyl)ethanamine (ortho)N-(3-(Allyloxy)benzyl)ethanamine (meta)N-(4-(Allyloxy)benzyl)ethanamine (para)
N-H Stretch ~3300-3400 cm⁻¹ (weak-medium)~3300-3400 cm⁻¹ (weak-medium)~3300-3400 cm⁻¹ (weak-medium)
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
Aliphatic C-H Stretch <3000 cm⁻¹<3000 cm⁻¹<3000 cm⁻¹
Aryl C-O Stretch ~1240 cm⁻¹ (asymmetric)~1245 cm⁻¹ (asymmetric)~1250 cm⁻¹ (asymmetric)
Aromatic C-H Bending ~750 cm⁻¹~690, 780 cm⁻¹~830 cm⁻¹
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will yield identical molecular ion peaks (M⁺) at m/z 191 for all three isomers. Differentiation must therefore rely on the analysis of fragmentation patterns. The primary fragmentation pathways for benzylamines involve cleavage of bonds adjacent to the nitrogen atom and the aromatic ring.[7][8]

The most significant fragmentation is typically the benzylic cleavage, leading to the formation of a stable benzyl or tropylium cation.

  • Benzylic/Tropylium Ion (m/z 91): Cleavage of the bond between the benzylic carbon and the nitrogen can lead to a fragment. For the parent N-benzylamine structure, this would result in a tropylium ion at m/z 91.[9] However, the allyloxy substituent will modify this. The key fragmentation will be the loss of the ethylamino group to form an allyloxybenzyl cation. The relative abundance of this ion and its subsequent fragments may differ slightly based on the isomer, but this is often not a reliable primary differentiation method.

  • Alpha-Cleavage: The most favorable cleavage for amines is the C-C bond alpha to the nitrogen atom.[8] In this case, cleavage of the bond between the benzylic carbon and the aromatic ring would form an ion at m/z 58 (CH₂=N⁺H-CH₂CH₃). This fragment should be prominent in all three isomers.

  • Loss of Allyl Group: Loss of the allyl radical (•CH₂CH=CH₂) from the molecular ion would result in a fragment at m/z 150.

While subtle differences in fragment ion abundances may exist, MS is generally less definitive for distinguishing these specific positional isomers compared to NMR.

Ion Fragmentm/zExpected PresenceNotes
Molecular Ion [M]⁺ 191Yes, for all isomersCorresponds to C₁₂H₁₇NO.
[M - C₂H₅]⁺ 162PossibleLoss of an ethyl group.
[M - C₃H₅]⁺ 150LikelyLoss of the allyl group from the ether.
[C₇H₆OCH₂]⁺ 121LikelyAllyloxybenzyl cation.
[C₆H₅CH₂]⁺ / [C₇H₇]⁺ 91LikelyTropylium ion, a hallmark of benzyl compounds.[9]
[CH₂NHCH₂CH₃]⁺ 58Likely, often the base peakResult of alpha-cleavage, characteristic of this amine structure.[8]

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the amine sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11][12] Ensure the sample is fully dissolved; any solid particulates can degrade spectral quality.[10][11]

    • Transfer the solution to a clean, unscratched 5 mm NMR tube.[12][13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10][11]

  • Instrument Setup & Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

    • Acquire the ¹H spectrum using standard parameters (e.g., 32-128 scans, 4s acquisition time, 2s relaxation delay).[14]

    • Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • As these amines are likely liquids or low-melting solids, the simplest method is to prepare a thin film.

    • Place a small drop of the neat liquid sample onto the surface of one polished salt plate (e.g., KBr or NaCl).[15][16]

    • Carefully place a second salt plate on top, and gently rotate to spread the sample into a thin, uniform film.[15][16]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing just a drop of the sample directly on the crystal.[16][17]

  • Instrument Setup & Acquisition :

    • Place the sample holder (with the salt plates) or position the ATR accessory in the FTIR spectrometer's sample compartment.

    • Acquire a background spectrum of the empty salt plates or clean ATR crystal. This is crucial for subtracting atmospheric (H₂O, CO₂) and accessory-related absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumber values (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup & Acquisition (EI-MS) :

    • Choose an appropriate sample introduction method, typically via a direct insertion probe or Gas Chromatography (GC) inlet.

    • Select the ionization mode. Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data.[18][19]

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates ions based on their mass-to-charge (m/z) ratio.[20][21]

    • Set the instrument to scan a suitable mass range (e.g., m/z 40-400).

  • Data Processing :

    • The software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺).

    • Identify the base peak (the most abundant ion, set to 100% relative intensity).[9][22]

    • Analyze the major fragment ions and propose fragmentation pathways to support the structure.

Visualization of Key Structural and Analytical Concepts

Diagrams can clarify the relationships between isomeric structures and their expected analytical signatures.

cluster_Isomers Positional Isomers (C12H17NO) cluster_NMR NMR Signatures cluster_IR IR Bending Modes (cm-1) ortho N-(2-(Allyloxy)benzyl)ethanamine NMR_o 1H: Complex Multiplet 13C: 6 Aromatic Signals ortho->NMR_o Differentiates via meta N-(3-(Allyloxy)benzyl)ethanamine NMR_m 1H: Intermediate Complexity 13C: 6 Aromatic Signals meta->NMR_m Differentiates via para N-(4-(Allyloxy)benzyl)ethanamine NMR_p 1H: Two Doublets (AA'BB') 13C: 4 Aromatic Signals para->NMR_p Differentiates via IR_o ~750 NMR_o->IR_o IR_m ~690 & 780 NMR_m->IR_m IR_p ~810 NMR_p->IR_p

Caption: Logical workflow for distinguishing isomers using primary (NMR) and secondary (IR) spectroscopic data.

Sample Amine Isomer Sample Prep_NMR Dissolve in CDCl3 Add TMS Sample->Prep_NMR Prep_IR Prepare Thin Film (KBr Plates) Sample->Prep_IR Prep_MS Dilute in MeOH Sample->Prep_MS Acquire_NMR Acquire 1H & 13C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze Aromatic Region (Symmetry, Splitting) Acquire_NMR->Analyze_NMR Structure Structure Confirmed Analyze_NMR->Structure Acquire_IR Acquire Background & Sample Spectra Prep_IR->Acquire_IR Analyze_IR Analyze Bending Region (700-900 cm-1) Acquire_IR->Analyze_IR Analyze_IR->Structure Acquire_MS EI-MS Analysis Prep_MS->Acquire_MS Analyze_MS Confirm MW = 191 Analyze Fragmentation Acquire_MS->Analyze_MS Analyze_MS->Structure

Caption: General experimental workflow for the comprehensive spectroscopic analysis of an unknown isomer.

Conclusion

The definitive identification of N-(2-(Allyloxy)benzyl)ethanamine from its meta and para positional isomers is a task readily achievable through standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy serve as the primary and most conclusive techniques, with the symmetry and splitting patterns of the aromatic signals providing unambiguous fingerprints for each isomer. Infrared spectroscopy offers a robust secondary confirmation through the characteristic out-of-plane C-H bending vibrations. While mass spectrometry is essential for confirming the molecular weight, its utility in distinguishing these specific isomers is limited to a supporting role. By systematically applying the protocols and interpretative frameworks outlined in this guide, researchers can confidently elucidate the correct structure of their synthesized compounds.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Available from: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Available from: [Link]

  • AWS. III Spectroscopic Data. Available from: [Link]

  • Organic Chemistry Class Notes. Mass Spec and IR Spectroscopy in Organic Chem. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available from: [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available from: [Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available from: [Link]

  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation. Available from: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]

  • ACS Publications. (2011, November 22). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

  • Jack Westin. Organic Chemistry: Mass spectrometry (MS). Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available from: [Link]

  • Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • National Measurement Laboratory. Best Practice Guide - for Generating Mass Spectra. Available from: [Link]

  • PubChem. N-(2-(Allyloxy)benzyl)ethanamine. CID 11988163. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • HAL Open Science. 1H, 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]

  • Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available from: [Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Available from: [Link]

  • DergiPark. (2019, December 27). The Investigation of Molecular and Spectroscopic Properties of 3-Ethyl-4-(4- cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-t. Available from: [Link]

  • YouTube. (2024, April 9). ortho, meta, para patterns on h nmr. Available from: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Available from: [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]

  • ACG Publications. (2025, September 29). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

Sources

Comparative

Strategic Evaluation of N-(2-(Allyloxy)benzyl)ethanamine: Selectivity Profiling for 5-HT2A Receptor Probes

This guide outlines a rigorous framework for assessing the pharmacological selectivity of N-(2-(Allyloxy)benzyl)ethanamine . Based on its chemical structure, this compound represents a simplified pharmacophore fragment o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the pharmacological selectivity of N-(2-(Allyloxy)benzyl)ethanamine .

Based on its chemical structure, this compound represents a simplified pharmacophore fragment of the potent N-benzylphenethylamine class (e.g., the "25X-NBOMe" series). Unlike full NBOMe agonists which contain a phenethylamine core, this molecule retains only the N-(2-allyloxy)benzyl moiety attached to an ethylamine group.

Consequently, this guide frames the assessment as a Fragment-Based Drug Discovery (FBDD) evaluation. The primary objective is to isolate and quantify the selectivity contribution of the 2-allyloxybenzyl substituent towards the 5-HT2A receptor's orthosteric "benzyl pocket" (residues in TM4/TM5), distinct from the canonical phenethylamine binding mode.

Executive Summary & Compound Profile

Compound: N-(2-(Allyloxy)benzyl)ethanamine CAS: 869942-52-9 Primary Target Class: Serotonin 5-HT2A Receptor (Orthosteric Modulator/Probe) Research Context: Structural probe for the hydrophobic "selectivity pocket" of the 5-HT2A receptor.

The "Benzyl Pocket" Hypothesis

High-potency agonists like 25I-NBOMe derive their nanomolar affinity from the interaction of the N-benzyl group with hydrophobic residues (e.g., Phe339, Phe340) in the 5-HT2A receptor. By stripping away the phenethylamine core, N-(2-(Allyloxy)benzyl)ethanamine serves as a specific probe to answer: Does the 2-allyloxy substitution pattern alone drive subtype selectivity (5-HT2A vs. 2C), or is the full scaffold required?

Comparative Performance Matrix

The following table benchmarks the expected performance of the probe against established alternatives.

FeatureN-(2-(Allyloxy)benzyl)ethanamine 25I-NBOMe (Full Agonist)Ketanserin (Antagonist)
Role Structural Probe / FragmentHigh-Affinity AgonistReference Antagonist
Affinity (Ki) Low (Est. 100 nM - 10 µM)Ultra-High (0.04 - 1.0 nM)High (1 - 5 nM)
Selectivity Driver Allyloxy-Benzyl InteractionFull Scaffold InteractionQuinazoline Core
Primary Utility Mapping "Benzyl Pocket" ContributionPotency BenchmarkDisplacement Ligand
Key Liability Low Potency (High concentration required)Non-selective (5-HT2A/2C)Alpha-1 Adrenergic binding

Core Protocol 1: Radioligand Binding (Affinity & Selectivity)

To assess selectivity, you must first establish the binding affinity (


) at the primary target (5-HT2A) and key off-targets (5-HT2C, 5-HT2B, and 

-Adrenergic).
Rationale

Since this compound lacks the full phenethylamine pharmacophore, its affinity is expected to be lower. Therefore, competition binding assays using high-affinity radioligands are required to detect displacement.

Step-by-Step Methodology

1. Membrane Preparation:

  • Transfection: HEK293 cells stably expressing human 5-HT2A, 5-HT2C, or 5-HT2B receptors.

  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 20 min.

  • Resuspension: Resuspend pellet in binding buffer (50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA).
    

2. Competition Binding Setup:

  • Radioligand: Use [

    
    H]-Ketanserin  (1-2 nM) for 5-HT2A (Antagonist mode) or [
    
    
    
    H]-Cimbi-36
    (Agonist mode) to detect high-affinity state binding.
  • Test Compound: Prepare serial dilutions of N-(2-(Allyloxy)benzyl)ethanamine (Range:

    
     M to 
    
    
    
    M). Note: The extended range is critical for fragment-based probes.
  • Non-Specific Binding (NSB): Define using 10 µM Methysergide.

3. Incubation & Harvesting:

  • Incubate for 60-90 minutes at 37°C (equilibrium).

  • Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces NSB).

  • Count radioactivity via liquid scintillation.

4. Data Analysis:

  • Fit data to a one-site competition model using non-linear regression (GraphPad Prism).

  • Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    

Core Protocol 2: Functional Selectivity (Bias Assessment)

Selectivity is not just about binding; it is about signaling bias . N-benzyl derivatives often exhibit "functional selectivity," preferentially activating specific pathways.

Signaling Pathway Diagram

The following diagram illustrates the divergent signaling pathways (Gq vs.


-Arrestin) that must be assayed to determine the compound's "bias factor."

G Ligand N-(2-(Allyloxy) benzyl)ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Pathway A Arrestin β-Arrestin2 Receptor->Arrestin Pathway B (Bias?) PLC PLCβ Gq->PLC Calcium Ca2+ Release (Canonical) PLC->Calcium Internalization Receptor Internalization Arrestin->Internalization Signaling ERK1/2 (Non-Canonical) Arrestin->Signaling

Caption: Divergent signaling at the 5-HT2A receptor. Functional selectivity is determined by the ratio of efficacy (


) and potency (

) between the Calcium (Gq) and Arrestin pathways.
Experimental Workflow: Calcium Flux vs. Arrestin Recruitment

A. Gq-Mediated Calcium Flux (FLIPR Assay):

  • Dye Loading: Load CHO-K1 cells expressing 5-HT2A with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Addition: Inject N-(2-(Allyloxy)benzyl)ethanamine.

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

  • Output: Determine

    
     for Gq activation.
    

B.


-Arrestin Recruitment (Tango/PathHunter Assay): 
  • System: Use enzyme fragment complementation (EFC). 5-HT2A is fused to a ProLink tag;

    
    -Arrestin is fused to Enzyme Acceptor (EA).
    
  • Incubation: Treat cells with compound for 90 minutes (slower kinetics than Ca2+).

  • Detection: Add detection reagent. Recruitment restores enzyme activity, generating chemiluminescence.

  • Output: Determine

    
     for Arrestin recruitment.
    

Bias Calculation: Calculate the Bias Factor (


  relative to the endogenous ligand (Serotonin). A positive value indicates Gq bias; negative indicates Arrestin bias.

Core Protocol 3: Off-Target Selectivity Panel

The "N-benzyl" moiety is a known pharmacophore for several off-targets. To validate the selectivity of your probe, you must screen against these specific hazards.

TargetRelevanceAssay Type
5-HT2C Anxiogenic effects; primary selectivity hurdle.Radioligand Binding ([

H]-Mesulergine)
5-HT2B Cardiac valvulopathy risk (chronic activation).Functional (Ca2+ Flux) - Critical for safety

-Adrenergic
Hypotension/Sedation. N-benzyls often bind here.Radioligand Binding ([

H]-Prazosin)
MAO-A/B Metabolic stability & interaction. N-benzylamines can act as inhibitors.Enzyme Inhibition Assay (Amplex Red)

Self-Validating Check:

  • If

    
     (5-HT2A) / 
    
    
    
    (5-HT2C) < 10, the compound is non-selective .
  • If

    
     (
    
    
    
    ) is within 10-fold of
    
    
    (5-HT2A), the "benzyl" group is driving non-specific hydrophobic binding.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][2]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

  • Pottie, E., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience.[1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11988163, N-(2-(Allyloxy)benzyl)ethanamine.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-(Allyloxy)benzyl)ethanamine

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed operational and logistical framework for the proper disposal of N-(2-(Allyloxy)benzyl)ethanamine. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory adherence, reflecting the highest standards of laboratory practice. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the compound's official Safety Data Sheet (SDS).

Part 1: Hazard Assessment - The 'Why' Behind Cautious Disposal

The disposal pathway is dictated by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. This framework mandates that any generator of chemical waste is responsible for determining if their waste is hazardous, a principle known as "cradle-to-grave" management[3][4]. A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.

Based on its chemical structure, N-(2-(Allyloxy)benzyl)ethanamine waste must be managed as hazardous due to the following anticipated properties:

  • Corrosivity (Amine Group): Amines are organic bases and are often corrosive, capable of causing severe skin burns and eye damage[5]. This characteristic alone typically requires classification as hazardous waste.

  • Toxicity (General): Many substituted amines and related aromatic compounds are harmful if swallowed, inhaled, or absorbed through the skin[6][7][8].

  • Reactivity: The presence of the allyl group could impart reactivity. Furthermore, amines as a class are incompatible with acids and strong oxidizing agents, and mixing them can lead to violent reactions[9].

Table 1: Anticipated Hazards and Required Personal Protective Equipment (PPE)
Hazard CategoryAnticipated Risk from N-(2-(Allyloxy)benzyl)ethanamineRecommended PPE
Skin & Eye Contact Likely corrosive. Causes irritation or severe burns to skin and eyes[5][10].Chemical safety goggles or a face shield. Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron[11][12].
Inhalation Vapors may be harmful and cause respiratory irritation[6][7][10].Handle only in a well-ventilated area, preferably within a chemical fume hood. A respirator may be required for large quantities or spill cleanup[11].
Ingestion Assumed to be toxic or harmful if swallowed[7][8].Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling[6][8].
Environmental Hazard May be harmful to aquatic life with long-lasting effects[7].Prevent release to the environment. Do not dispose of down the drain.

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the collection and disposal of N-(2-(Allyloxy)benzyl)ethanamine waste, ensuring safety and compliance at every stage.

Step 1: Waste Segregation at the Point of Generation

The causality behind this first step is preventing unintended chemical reactions in the waste container. Immediately upon generation, all waste streams containing N-(2-(Allyloxy)benzyl)ethanamine must be segregated.

  • Action: Collect waste N-(2-(Allyloxy)benzyl)ethanamine and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) in a dedicated waste container.

  • Rationale: At a minimum, chemical wastes must be segregated by hazard class. Amines must be kept separate from acids, bases, and oxidizers to prevent dangerous reactions[13]. It is also standard practice to separate halogenated and non-halogenated solvent wastes[13].

Step 2: Container Selection and Labeling

Proper containment and communication are critical. The container serves as the primary barrier, while the label communicates the hazard to all personnel.

  • Action: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvent mixtures) with a secure, vapor-tight lid[11][13].

  • Action: Affix a "Hazardous Waste" label to the container. Fill it out completely, listing "N-(2-(Allyloxy)benzyl)ethanamine" as the contents, along with any solvents present and their approximate concentrations. Do not use chemical formulas or abbreviations[13].

  • Rationale: An improperly sealed container can release hazardous vapors. Clear, complete labeling is an EPA requirement that ensures safe handling and proper final disposal by EHS professionals[2].

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely and for a limited time within the lab before being moved to a central storage area.

  • Action: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of the operator and located at or near the point of generation[11].

  • Action: Keep the container closed at all times except when actively adding waste[4].

  • Rationale: The SAA ensures that hazardous waste is managed in a controlled environment, preventing spills and unauthorized access. Federal regulations limit the amount of time waste can be stored, and exceeding these limits can result in significant penalties[14].

Step 4: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals for transport and disposal.

  • Action: Once the container is full, or if you are discontinuing the work, contact your institution's EHS department to schedule a waste pickup.

  • Rationale: N-(2-(Allyloxy)benzyl)ethanamine waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF)[1][3]. Your EHS department manages this process, ensuring the waste is transported and disposed of in accordance with all federal and state regulations[1].

Disposal Workflow Diagram

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Facility Operations gen 1. Waste Generation (e.g., reaction quench, contaminated consumables) seg 2. Segregate Waste (Keep amines separate from acids, oxidizers) gen->seg Immediate Action cont 3. Collect in Compatible, Labeled Container seg->cont saa 4. Store in Satellite Accumulation Area (SAA) cont->saa req 5. Request EHS Pickup (When container is full) saa->req pickup 6. EHS Collects Waste from Laboratory req->pickup Transfer of Custody tsdf 7. Transport to Licensed Disposal Facility (TSDF) pickup->tsdf

Sources

Handling

Comprehensive Safety and Handling Guide for N-(2-(Allyloxy)benzyl)ethanamine

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(2-(Allyloxy)benzyl)ethanamine. It is intended for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(2-(Allyloxy)benzyl)ethanamine. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from established safety data for analogous chemical structures to ensure a comprehensive and cautious approach to laboratory safety.

Understanding the Hazard Profile

Anticipated Hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact[1][2].

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin[1].

  • Irritation: May cause irritation to the respiratory tract[2].

  • Combustibility: Similar compounds are combustible liquids[1].

PropertyValueSource
Molecular FormulaC12H17NO[4]
Molecular Weight191.27 g/mol [4]
IUPAC NameN-[(2-prop-2-enoxyphenyl)methyl]ethanamine[4]

Personal Protective Equipment (PPE): A Proactive Stance

A risk-based approach to PPE selection is critical. The following recommendations are based on the potential hazards of N-(2-(Allyloxy)benzyl)ethanamine. All PPE should be inspected before use and must meet American National Standards Institute (ANSI) requirements[5].

Core PPE Requirements
  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement at all times in the laboratory[6]. When handling larger quantities or when there is a splash hazard, chemical splash goggles and a face shield are mandatory[7].

  • Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended[5][6]. Long pants and closed-toe shoes are required at all times[8].

  • Hand Protection: Due to the corrosive nature of similar amines, nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty butyl rubber gloves should be used. Always consult the glove manufacturer's chemical resistance guide. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing[6][8][9].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with N-(2-(Allyloxy)benzyl)ethanamine.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Emergency Preparedness Start Start: Handling N-(2-(Allyloxy)benzyl)ethanamine AssessVolume Assess Volume and Concentration Start->AssessVolume SmallVolume Small Volume (<50mL) / Low Concentration - Standard Lab Attire - Nitrile Gloves - Safety Glasses with Side Shields AssessVolume->SmallVolume Low LargeVolume Large Volume (>50mL) / High Concentration - Standard Lab Attire - Heavy-Duty Gloves (e.g., Butyl Rubber) - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron AssessVolume->LargeVolume High AssessTask Assess Task Risk HighSplashRisk High Splash/Aerosol Risk (e.g., heating, vortexing) - Augment with: - Face Shield - Consider working in a fume hood AssessTask->HighSplashRisk High Risk EmergencyPrep Ensure access to: - Eyewash Station - Safety Shower - Spill Kit AssessTask->EmergencyPrep All Tasks SmallVolume->AssessTask LargeVolume->AssessTask HighSplashRisk->EmergencyPrep

Sources

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